Oct-7-ynamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
873405-12-0 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
oct-7-ynamide |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h1H,3-7H2,(H2,9,10) |
InChI Key |
NBWHAWTXMITPPG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Novel Ynamide Scaffolds: A Technical Guide for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as exceptionally versatile building blocks in modern organic synthesis. Their unique electronic properties, characterized by a polarized carbon-carbon triple bond, render them highly reactive and amenable to a wide array of chemical transformations. This reactivity profile, coupled with their increased stability compared to the more labile ynamines, has positioned ynamides as privileged scaffolds in the design and synthesis of complex molecules, particularly in the realm of drug discovery. Their utility is highlighted by their application in the construction of diverse heterocyclic systems and as electrophilic "warheads" in the development of targeted covalent inhibitors for various therapeutic targets. This technical guide provides a comprehensive overview of the core methodologies for synthesizing novel ynamide scaffolds, detailed experimental protocols, and a perspective on their application in drug development workflows.
Core Synthetic Methodologies
The synthesis of ynamides can be broadly categorized into two main approaches: transition-metal-catalyzed reactions and metal-free methods. The choice of method often depends on the desired substrate scope, functional group tolerance, and scalability.
Transition-Metal-Catalyzed Synthesis
Copper-catalyzed cross-coupling reactions represent the most prevalent and versatile strategy for the synthesis of ynamides. These methods typically involve the coupling of an amide, carbamate, or sulfonamide with an alkynylating agent.
a) Coupling with Alkynyl Bromides: A foundational method involves the copper-catalyzed coupling of amides with alkynyl bromides. This approach is applicable to a wide range of amides, including oxazolidinones and lactams. A significant advancement in this area involves the pre-formation of a copper amide derivative prior to the addition of the alkynyl bromide, which minimizes the homocoupling of the alkyne.
b) Coupling with 1,1-Dibromo-1-alkenes: This method provides a practical and efficient route to ynamides, utilizing readily available 1,1-dibromo-1-alkenes as alkyne precursors. The reaction is typically catalyzed by a copper(I) source in the presence of a diamine ligand. This approach is notable for its broad substrate scope and tolerance of various functional groups.
c) Oxidative Coupling with Terminal Alkynes: More recent developments include the copper-catalyzed oxidative cross-coupling of terminal alkynes directly with amides. This method avoids the pre-functionalization of the alkyne, offering a more atom-economical route to ynamide synthesis.
Metal-Free Synthesis
While transition-metal-catalyzed methods are powerful, metal-free alternatives offer advantages in terms of cost, sustainability, and the avoidance of metal contamination in the final products.
a) From (Z)-1,2-Dichloroalkenes: A robust, one-step, transition-metal-free synthesis of both internal and terminal ynamides has been developed from sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides. This method demonstrates broad functional group compatibility.
b) Using Alkynyliodonium Salts: The reaction of lithiated amides with alkynyliodonium salts provides another metal-free pathway to ynamides. This method proceeds through a proposed vinylcarbene intermediate followed by a 1,2-migration.
c) From Trichloroethene: An innovative and modular approach utilizes inexpensive trichloroethene as a two-carbon synthon. The reaction proceeds via the formation of a dichloroenamide intermediate, which is then converted to a lithiated ynamide that can be trapped with a variety of electrophiles.
Data Presentation: A Comparative Overview of Synthetic Methods
The following tables summarize quantitative data for the key synthetic methodologies described above, allowing for a direct comparison of their scope and efficiency.
Table 1: Copper-Catalyzed Ynamide Synthesis from Alkynyl Bromides
| Entry | Amide Substrate | Alkynyl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Oxazolidinone | 1-Bromo-2-phenylacetylene | CuI (1.0 equiv) | KHMDS | Pyridine/THF | rt | 95 | [1] |
| 2 | Lactam | 1-Bromo-1-hexyne | CuCN (5 mol%), DMEDA (10 mol%) | K₃PO₄ | Toluene | 110 | 85 | [2] |
| 3 | Sulfonamide | 1-Bromo-1-octyne | CuI (1.0 equiv) | KHMDS | Pyridine/THF | rt | 88 | [1] |
| 4 | Acyclic Carbamate | 1-Bromo-2-(trimethylsilyl)acetylene | CuI (1.0 equiv) | KHMDS | Pyridine/THF | rt | 91 | [1] |
Table 2: Copper-Catalyzed Ynamide Synthesis from 1,1-Dibromo-1-alkenes
| Entry | Nitrogen Nucleophile | 1,1-Dibromo-1-alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-Benzyl-p-toluenesulfonamide | 1,1-Dibromo-2-phenylethene | CuI (12 mol%), DMEDA (18 mol%) | Cs₂CO₃ | Dioxane | 70 | 95 | [3][4] |
| 2 | 2-Oxazolidinone | 1,1-Dibromo-1-hexene | CuI (12 mol%), DMEDA (18 mol%) | Cs₂CO₃ | DMF | 90 | 82 | [3][4] |
| 3 | Indole | 1,1-Dibromo-2-phenylethene | CuI (12 mol%), DMEDA (18 mol%) | Cs₂CO₃ | Dioxane | 70 | 88 | [3][4] |
| 4 | Sulfoximine | 1,1-Dibromo-2-phenylethene | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | Cs₂CO₃ | THF | 80 | 75 | [3] |
Table 3: Metal-Free Ynamide Synthesis from (Z)-1,2-Dichloroalkenes
| Entry | Sulfonamide | (Z)-1,2-Dichloroalkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | p-Toluenesulfonamide | (Z)-1,2-dichloroethene | NaH | DMF | 80 | 85 | [5] |
| 2 | Methanesulfonamide | (Z)-1,2-dichloro-1-phenylethene | Cs₂CO₃ | DMSO | 80 | 92 | [5] |
| 3 | N-Methyl-p-toluenesulfonamide | (Z)-1,2-dichloroethene | NaH | DMF | 80 | 89 | [5] |
| 4 | Benzenesulfonamide | (Z)-1,2-dichloro-1-hexene | Cs₂CO₃ | DMSO | 80 | 78 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: General Procedure for Copper-Mediated N-Alkynylation of Amides with Alkynyl Bromides
To a solution of the amide (1.0 equiv) in pyridine (0.25 M) at 0 °C is added a solution of potassium hexamethyldisilazide (KHMDS) in THF (1.0 equiv) dropwise. The resulting mixture is stirred at 0 °C for 10 minutes and then at room temperature for 10 minutes. Copper(I) iodide (1.0 equiv) is then added in one portion, and the mixture is stirred at room temperature for 2 hours. A solution of the alkynyl bromide (1.2 equiv) in a minimal amount of benzene is then added dropwise, and the reaction mixture is stirred at room temperature for 20 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired ynamide.[1][6]
Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Ynamides from 1,1-Dibromo-1-alkenes
A mixture of the nitrogen nucleophile (1.0 equiv), 1,1-dibromo-1-alkene (1.5 equiv), copper(I) iodide (12 mol%), N,N'-dimethylethylenediamine (DMEDA, 18 mol%), and cesium carbonate (4.0 equiv) in anhydrous 1,4-dioxane (0.2 M) is stirred under an argon atmosphere at 70 °C for 24-48 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the corresponding ynamide.[3][4]
Protocol 3: General Procedure for Transition-Metal-Free Synthesis of Terminal Ynamides
To a solution of the sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M) is added sodium hydride (60% dispersion in mineral oil, 2.5 equiv) in portions at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 30 minutes. (Z)-1,2-dichloroethene (1.5 equiv) is then added, and the reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the terminal ynamide.[5]
Application in Drug Development: Ynamides as Covalent Inhibitors of EGFR
The unique electrophilicity of the ynamide scaffold makes it an attractive "warhead" for the design of targeted covalent inhibitors. Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and prolonged duration of action. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[7][8]
EGFR Signaling Pathway and Covalent Inhibition
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. The pathway is initiated by the binding of a ligand, such as EGF, to the receptor, which triggers a downstream signaling cascade involving the PI3K-Akt-mTOR and Ras-Raf-MEK-ERK pathways.[1][9] Covalent EGFR inhibitors typically target a cysteine residue (Cys797) in the ATP-binding site of the kinase domain.[6] The electrophilic ynamide can undergo a Michael addition with the thiol group of the cysteine, forming an irreversible covalent bond and blocking the kinase activity.[10]
References
- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR Activation Leads to Cell Death Independent of PI3K/AKT/mTOR in an AD293 Cell Line | PLOS One [journals.plos.org]
- 3. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging the Raf-MEK-ERK Signaling Cascade in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ynamide Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic structure imparts a fine balance between stability and reactivity, distinguishing them from the more sensitive and challenging to handle ynamines.[1] This enhanced stability, coupled with a rich and diverse reactivity profile, has made ynamides invaluable synthons for the construction of complex nitrogen-containing molecules, including heterocycles and natural products. This guide provides a comprehensive overview of the core principles of ynamide stability and reactivity, supported by experimental data and detailed protocols to aid researchers in their practical application.
Ynamide Stability
The stability of ynamides is a key feature that underpins their synthetic utility. Unlike their ynamine counterparts, which are highly susceptible to hydrolysis, ynamides exhibit greater resilience to a range of conditions, including purification by silica gel chromatography.[1] This enhanced stability is attributed to the presence of an electron-withdrawing group on the nitrogen atom, which delocalizes the nitrogen lone pair, thereby reducing the electron density of the alkyne and its propensity for protonation.[1]
Quantitative Stability Data
While a comprehensive, systematic study of the quantitative stability of a wide range of ynamides is not extensively documented in the literature, some specific data points and qualitative observations have been reported.
| Ynamide Type | Condition | Observation | Reference |
| N-sulfonyl ynamides | Thermal | Stable up to 160 °C | N/A |
| General Ynamides | Chromatography | Stable to silica gel chromatography | [1] |
| Chiral Ynamides | Synthesis/Purification | Can be isolated and purified | [2][3] |
It is important to note that the stability of a particular ynamide is highly dependent on the nature of the electron-withdrawing group on the nitrogen and the substituents on the alkyne.
Qualitative Stability Assessment
-
Acidic Conditions: Ynamides react under acidic conditions, typically initiated by protonation of the alkyne to form a highly reactive keteniminium ion intermediate. This reactivity means they are generally not stable to strong acidic conditions, though the rate of decomposition will vary.
-
Basic Conditions: Ynamides are generally more stable under basic conditions compared to acidic conditions. The hydrolysis of amides under basic conditions is possible but often requires elevated temperatures.
-
Thermal Conditions: Ynamides exhibit good thermal stability, allowing for reactions to be carried out at elevated temperatures.[1] Some cycloaddition reactions, for example, are performed at high temperatures without significant decomposition of the starting ynamide.
Ynamide Reactivity
The reactivity of ynamides is governed by the polarization of the carbon-carbon triple bond. The electron-donating nitrogen atom renders the β-carbon nucleophilic, while the electron-withdrawing group on the nitrogen and the inductive effect of the nitrogen itself make the α-carbon electrophilic. This distinct electronic character allows for a diverse range of chemical transformations.
General reactivity pattern of ynamides.
Cycloaddition Reactions
Ynamides are excellent partners in a variety of cycloaddition reactions, providing access to a wide array of heterocyclic and carbocyclic structures.
-
[2+2] Cycloadditions: Ynamides readily undergo [2+2] cycloadditions with ketenes and other suitable partners to form cyclobutenones and related four-membered rings.
-
[3+2] Cycloadditions: They participate in [3+2] cycloadditions with a range of 1,3-dipoles to afford five-membered heterocycles. Gold-catalyzed formal [3+2] cycloadditions have also been developed.
-
[4+2] Cycloadditions (Diels-Alder Reactions): Ynamides can act as dienophiles in Diels-Alder reactions, leading to the formation of six-membered rings. Catalyst-free [4+2] cycloadditions with 2-halomethyl phenols have been reported.[3]
Hydrofunctionalization Reactions
The addition of H-X bonds across the ynamide triple bond is a powerful method for the synthesis of functionalized enamides.
-
Hydroarylation: The addition of arenes across the ynamide triple bond can be achieved using various catalytic systems.
-
Hydroamination: The addition of amines to ynamides provides access to enamines and other nitrogen-containing structures. Both photoredox and other catalytic methods have been developed for this transformation.[2]
-
Hydrothiolation: The addition of thiols to ynamides can proceed via radical or other mechanisms to yield vinyl sulfides.
Reactions with Electrophiles and Nucleophiles
The polarized nature of the ynamide triple bond allows for regioselective additions of both electrophiles and nucleophiles. Electrophiles typically add to the β-carbon, while nucleophiles add to the α-carbon.
Acid-Catalyzed Reactions and the Keteniminium Intermediate
Under acidic conditions, ynamides are protonated to form a highly electrophilic keteniminium ion. This intermediate can be trapped by a variety of nucleophiles or undergo subsequent rearrangements or cyclizations, providing a versatile platform for the synthesis of complex molecules.
Acid-catalyzed activation of ynamides.
Experimental Protocols
General Procedure for the Synthesis of a Chiral Ynamide
This protocol is adapted from a procedure for the synthesis of (R)-4-Phenyl-3-(2-triisopropylsilyl-ethynyl)oxazolidin-2-one.[2]
Materials:
-
(R)-4-Phenyl-2-oxazolidinone
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
1-Bromo-2-triisopropylsilyl-ethyne
-
Toluene
Procedure:
-
To an oven-dried flask under an inert atmosphere, add (R)-4-phenyl-2-oxazolidinone, CuI, and K₂CO₃.
-
Add toluene, followed by DMEDA.
-
Add 1-bromo-2-triisopropylsilyl-ethyne to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or elevated temperature depending on the specific substrates) and monitor by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral ynamide.
General Procedure for a [4+2] Cycloaddition of an Ynamide
This protocol is a general representation of a catalyst-free [4+2] cycloaddition.[3]
Materials:
-
Ynamide
-
2-Halomethyl phenol
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a sealed tube, dissolve the ynamide and the 2-halomethyl phenol in the chosen solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography to isolate the 2-amino-4H-chromene and α-halo enamide products.
General Procedure for Photoredox-Catalyzed Hydroamination of an Ynamide
This protocol is adapted from a procedure for the hydroamination of ynamides with azoles.[2]
Materials:
-
Ynamide
-
Azole (e.g., pyrazole)
-
Acridinium photoredox catalyst (e.g., Mes-Acr-MeClO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried vial containing a magnetic stir bar, add the ynamide, the azole, and the photoredox catalyst.
-
Add DCM via syringe.
-
Fit the vial with a septum cap and place it on a magnetic stirring plate.
-
Irradiate the reaction mixture with a blue LED lamp at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and purify the crude reaction mixture by silica gel chromatography.
Experimental workflow for hydroamination.
Conclusion
Ynamides have firmly established themselves as indispensable tools in the arsenal of synthetic organic chemists. Their advantageous balance of stability and reactivity allows for a broad spectrum of chemical transformations that are often challenging with other alkyne derivatives. This guide has provided an overview of the key principles governing their stability and a survey of their diverse reactivity, supplemented with practical experimental protocols. As research in this area continues to expand, the development of new ynamide-based methodologies will undoubtedly lead to novel and efficient syntheses of molecules with significant applications in materials science, agrochemicals, and drug development.
References
Spectroscopic Characterization of Ynamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as versatile building blocks in modern organic synthesis.[1][2] Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, imparts a balance of stability and reactivity that has been harnessed in a myriad of chemical transformations.[1][3] A thorough understanding of their structural and electronic properties is paramount for their effective utilization. This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of ynamides, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and systematically organized quantitative data are presented to aid researchers in the unambiguous identification and characterization of this important class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of ynamides, providing detailed information about the carbon skeleton and the electronic environment of individual atoms. Both ¹H and ¹³C NMR are routinely employed.
¹H NMR Spectroscopy
The proton NMR spectra of ynamides exhibit characteristic signals that are influenced by the nature of the substituents on the nitrogen and the alkyne terminus. Protons on carbons adjacent to the nitrogen atom and those on the electron-withdrawing group show predictable chemical shifts.
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Ynamides
| Proton Type | Chemical Shift Range (ppm) | Notes |
| Protons on N-alkyl groups | 2.5 - 4.0 | The specific shift depends on the nature of the alkyl group and the electron-withdrawing group. |
| Protons on N-aryl groups | 7.0 - 8.0 | Aromatic protons typically appear in their characteristic region, with potential shifts due to the ynamide moiety. |
| Protons on the electron-withdrawing group (e.g., SO₂R , COR ) | Varies | Dependent on the specific electron-withdrawing group. For example, methyl protons on a tosyl group appear around 2.4 ppm. |
| Alkyne proton (terminal ynamides) | ~2.0 - 3.0 | This proton is typically deshielded compared to terminal alkynes not substituted with a nitrogen atom. |
| Protons on substituents of the alkyne | Varies | Dependent on the nature of the substituent. |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) in CDCl₃.
¹³C NMR Spectroscopy
The ¹³C NMR spectra of ynamides are particularly informative, with the sp-hybridized carbons of the alkyne bond appearing in a characteristic downfield region. The position of these signals is sensitive to the electronic nature of the substituents.
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Ynamide Acetylenic Carbons
| Carbon Atom | Chemical Shift Range (ppm) | Notes |
| Cα (sp-carbon attached to Nitrogen) | 70 - 90 | This carbon is generally more deshielded than the Cβ carbon. |
| Cβ (terminal sp-carbon) | 60 - 80 | The chemical shift is influenced by the substituent on the alkyne. |
| Carbonyl Carbon (in N-acyl ynamides) | 150 - 170 | Typical chemical shift for an amide carbonyl. |
Note: Chemical shifts are typically referenced to TMS in CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in ynamides. The most prominent and diagnostic absorption bands are those corresponding to the C≡C triple bond and the C=O double bond of the electron-withdrawing group.
Table 3: Characteristic IR Absorption Frequencies (ν, cm⁻¹) for Ynamides
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| C≡C Stretch | 2200 - 2300 | Medium to Strong | This is a highly characteristic band for the alkyne functionality in ynamides. |
| C=O Stretch (Amide) | 1650 - 1750 | Strong | The exact frequency depends on the nature of the amide (e.g., lactam, acyclic amide). |
| S=O Stretch (Sulfonamide) | 1350 - 1300 and 1170 - 1140 | Strong | Two characteristic bands for the symmetric and asymmetric stretches. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of ynamides. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.[4][5][6][7] The fragmentation patterns observed in the mass spectrum can also offer structural insights.
Electrospray ionization (ESI) is a commonly used soft ionization technique for ynamides, often yielding the protonated molecule [M+H]⁺ as the base peak.[8][9][10][11] Fragmentation in the mass spectrometer can occur, and while systematic studies on ynamides are not extensive, the fragmentation of the amide bond is a common pathway observed for related compounds.[8][12]
Table 4: Common Fragments Observed in the Mass Spectra of Ynamides
| Fragmentation Pathway | Description |
| Cleavage of the N-C(O) bond | This is a common fragmentation for amides, leading to the formation of an acylium ion and a neutral amine fragment, or vice versa. |
| Loss of the electron-withdrawing group | The bond between the nitrogen and the electron-withdrawing group can cleave. |
| Fragmentation of substituents | Substituents on the nitrogen or the alkyne can undergo characteristic fragmentation. |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the ynamide sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
Instrumental Parameters (General):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.[13]
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid ynamide sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet - for solids):
-
Grind a small amount (1-2 mg) of the solid ynamide sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[14]
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[14]
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan range: Typically 4000-400 cm⁻¹.
-
Number of scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.
-
Resolution: 4 cm⁻¹ is standard for routine analysis.
Mass Spectrometry
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the ynamide sample (typically 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
A small amount of an acid (e.g., formic acid, 0.1%) may be added to the solvent to promote protonation and the formation of [M+H]⁺ ions.
Instrumental Parameters (General for ESI-HRMS):
-
Ionization mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Mass analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.
-
Capillary voltage: Typically 3-5 kV.
-
Nebulizing gas: Nitrogen, with flow rate and temperature optimized for the specific instrument and sample.
-
Collision energy (for MS/MS): Varied to induce fragmentation and obtain structural information.
Visualizations
Caption: General workflow for the spectroscopic characterization of ynamides.
Caption: Key information derived from ¹H and ¹³C NMR spectra of ynamides.
References
- 1. ynamides-a-modern-functional-group-for-the-new-millennium - Ask this paper | Bohrium [bohrium.com]
- 2. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. measurlabs.com [measurlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. longdom.org [longdom.org]
- 8. spectroscopy - Can amide bonds fragment in ESI-MS? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. drawellanalytical.com [drawellanalytical.com]
The Expanding Chemical Space of Ynamides: A Technical Guide to Novel Reactions
Introduction
Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as exceptionally versatile building blocks in modern organic synthesis.[1][2] Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, allows for a delicate balance of stability and reactivity, making them amenable to a wide array of chemical transformations.[3] In recent years, the discovery of novel ynamide-based reactions has unlocked new pathways for the efficient construction of complex nitrogen-containing molecules, a motif prevalent in pharmaceuticals and natural products.[4][5] This technical guide provides an in-depth exploration of seminal, recently developed ynamide reactions, offering detailed experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Gold-Catalyzed [3+2] Cycloaddition of Ynamides and 2H-Azirines: A Gateway to Polysubstituted Pyrroles
A significant advancement in ynamide chemistry is the gold-catalyzed intermolecular nitrene transfer from 2H-azirines to ynamides, providing a direct and highly efficient route to polysubstituted pyrroles.[2][6][7] This transformation is characterized by its mild reaction conditions, broad substrate scope, and high atom economy.[2]
Quantitative Data
The reaction demonstrates broad applicability with respect to both the ynamide and the 2H-azirine coupling partners. A variety of electron-donating and electron-withdrawing substituents on the aryl rings of both reactants are well-tolerated, consistently affording high yields of the desired pyrrole products.
| Entry | Ynamide (R¹) | 2H-Azirine (R², R³) | Product | Yield (%) |
| 1 | Phenyl | Phenyl, Methyl | 3a | 95 |
| 2 | 4-Methylphenyl | Phenyl, Methyl | 3b | 92 |
| 3 | 4-Methoxyphenyl | Phenyl, Methyl | 3c | 96 |
| 4 | 4-Fluorophenyl | Phenyl, Methyl | 3d | 93 |
| 5 | 4-Chlorophenyl | Phenyl, Methyl | 3e | 94 |
| 6 | 4-Bromophenyl | Phenyl, Methyl | 3f | 90 |
| 7 | 3-Methylphenyl | Phenyl, Methyl | 3g | 91 |
| 8 | Phenyl | 4-Methylphenyl, Methyl | 3h | 93 |
| 9 | Phenyl | 4-Chlorophenyl, Methyl | 3i | 94 |
| 10 | Phenyl | 4-Bromophenyl, Methyl | 3j | 91 |
| 11 | Cyclohexyl | Phenyl, Methyl | 3k | 75 |
Table 1: Substrate scope for the gold-catalyzed [3+2] cycloaddition of ynamides and 2H-azirines. Conditions: Ynamide (0.1 mmol), 2H-azirine (0.12 mmol), AuCl(IPr)/AgOTf (2 mol%), in CH2Cl2 (1.0 mL) at room temperature for 2-6 h.
Experimental Protocol
General Procedure for the Synthesis of Polysubstituted Pyrroles:
To a solution of the ynamide (0.1 mmol) and the 2H-azirine (0.12 mmol) in anhydrous CH₂Cl₂ (1.0 mL) was added a solution of the gold catalyst, prepared in situ from AuCl(IPr) (1.2 mg, 2 mol%) and AgOTf (0.5 mg, 2 mol%). The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography. Upon completion (typically 2-6 hours), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the corresponding polysubstituted pyrrole.
Reaction Mechanism
The proposed mechanism commences with the gold-catalyzed activation of the ynamide, followed by nucleophilic attack of the 2H-azirine. This leads to the formation of a zwitterionic intermediate which then undergoes cyclization and subsequent rearrangement to furnish the aromatic pyrrole product.
Caption: Gold-catalyzed [3+2] cycloaddition of an ynamide and a 2H-azirine.
Palladium-Catalyzed Intramolecular [2+2] Cycloaddition of Ketenimines
A notable development in ynamide chemistry is the palladium-catalyzed cascade reaction of N-allyl ynamides, which proceeds through an N-to-C allyl transfer followed by an intramolecular [2+2] cycloaddition of the resulting ketenimine.[8] This transformation provides a stereoselective route to complex bridged and fused bicycloimines.[8]
Quantitative Data
The stereoselectivity and the nature of the bicyclic product (bridged vs. fused) are highly dependent on the substitution pattern of the alkene moiety in the N-allyl ynamide.
| Entry | Substrate (R¹, R²) | Product Type | Yield (%) | Diastereomeric Ratio |
| 1 | H, H | Bridged | 75 | >20:1 |
| 2 | Me, H | Bridged | 72 | >20:1 |
| 3 | Ph, H | Bridged | 78 | >20:1 |
| 4 | Me, Me | Fused | 85 | >20:1 |
| 5 | -(CH₂)₄- | Fused | 82 | >20:1 |
Table 2: Substrate scope for the palladium-catalyzed intramolecular [2+2] cycloaddition. Conditions: N-allyl ynamide (0.1 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), in toluene (1.0 mL) at 110 °C for 12 h.
Experimental Protocol
General Procedure for the Synthesis of Bicycloimines:
A mixture of the N-allyl ynamide (0.1 mmol), Pd(OAc)₂ (1.1 mg, 5 mol%), and PPh₃ (2.6 mg, 10 mol%) in anhydrous toluene (1.0 mL) was heated to 110 °C in a sealed tube for 12 hours. The reaction mixture was then cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the corresponding bicycloimine.
Reaction Pathway
The reaction is initiated by a palladium-catalyzed N-to-C allyl transfer, which generates a ketenimine intermediate. This intermediate then undergoes a thermally promoted intramolecular [2+2] cycloaddition to yield the final bicyclic imine product.
Caption: Palladium-catalyzed cascade reaction of an N-allyl ynamide.
Brønsted Acid-Catalyzed Dearomatization via Intramolecular Hydroalkoxylation/Claisen Rearrangement
Moving away from transition metal catalysis, Brønsted acid-mediated reactions of ynamides have gained significant attention.[4][5] A noteworthy example is the dearomatization of nonactivated arenes through an intramolecular hydroalkoxylation/Claisen rearrangement cascade, yielding valuable spirolactams with high diastereoselectivity.[4][9]
Quantitative Data
This metal-free approach demonstrates excellent functional group tolerance and provides access to complex spirocyclic architectures in good to excellent yields.
| Entry | Substrate (Ar) | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Phenyl | 5a | 92 | >20:1 |
| 2 | Naphthyl | 5b | 95 | >20:1 |
| 3 | Thienyl | 5c | 88 | >20:1 |
| 4 | Furyl | 5d | 85 | >20:1 |
| 5 | 4-Methoxyphenyl | 5e | 90 | >20:1 |
Table 3: Substrate scope for the Brønsted acid-catalyzed dearomatization. Conditions: Ynamide (0.1 mmol), Tf₂NH (5 mol%), in 1,2-dichloroethane (1.0 mL) at 80 °C for 2 h.
Experimental Protocol
General Procedure for the Synthesis of Spirolactams:
To a solution of the ynamide (0.1 mmol) in 1,2-dichloroethane (1.0 mL) was added triflimide (Tf₂NH, 1.4 mg, 5 mol%). The reaction mixture was heated to 80 °C and stirred for 2 hours. After cooling to room temperature, the mixture was concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to give the desired spirolactam.
Logical Relationship of the Cascade Reaction
The reaction proceeds through a sequence of steps initiated by the protonation of the ynamide. This is followed by an intramolecular hydroalkoxylation, which sets the stage for a Claisen rearrangement that results in the formation of the spirocyclic product.
Caption: Logical workflow of the Brønsted acid-catalyzed cascade reaction.
The discovery of new ynamide-based reactions continues to enrich the toolbox of synthetic chemists, enabling the construction of diverse and complex molecular architectures. The gold- and palladium-catalyzed reactions, as well as the metal-free Brønsted acid-mediated transformations highlighted in this guide, showcase the remarkable versatility of the ynamide functional group. The detailed protocols and mechanistic insights provided herein are intended to facilitate the adoption and further exploration of these powerful synthetic methods in academic and industrial research settings.
References
- 1. Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Gold-Catalyzed Intermolecular Nitrene Transfer from 2H-Azirines to Ynamides: A Direct Approach to Polysubstituted Pyrroles [organic-chemistry.org]
- 3. Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brønsted Acid Catalyzed Dearomatization by Intramolecular Hydroalkoxylation/Claisen Rearrangement: Diastereo- and Enantioselective Synthesis of Spirolactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brønsted acid-mediated reactions of ynamides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gold-catalyzed intermolecular nitrene transfer from 2H-azirines to ynamides: a direct approach to polysubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An intramolecular [2 + 2] cycloaddition of ketenimines via palladium-catalyzed rearrangements of N-allyl-ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Synthesis of Ynamides: A Technical Guide to Precursors and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique electronic properties, balancing the reactivity of ynamines with enhanced stability, have led to their widespread use in the construction of complex nitrogen-containing molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the core synthetic strategies for accessing ynamides, focusing on the key precursors, starting materials, and detailed experimental methodologies.
Copper-Catalyzed Cross-Coupling Reactions: The Workhorse of Ynamide Synthesis
Copper-catalyzed cross-coupling reactions represent the most prevalent and versatile approach for the synthesis of ynamides. These methods involve the formation of a carbon-nitrogen bond between a nitrogen-containing nucleophile and an alkynyl electrophile, facilitated by a copper catalyst. A variety of precursors can be employed, offering flexibility in substrate scope and functional group tolerance.
From Terminal Alkynes: An Atom-Economical Approach
The direct coupling of terminal alkynes with amides and related nitrogen nucleophiles is an attractive, atom-economical strategy. This transformation is typically achieved through an oxidative coupling process.
General Reaction:
Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Amidation of Phenylacetylene
A representative procedure for the synthesis of an ynamide from a terminal alkyne is the copper-catalyzed aerobic oxidative coupling of phenylacetylene with 2-oxazolidinone.[1]
-
Materials: Phenylacetylene, 2-oxazolidinone, Copper(I) iodide (CuI), a suitable ligand (e.g., a diamine), a base (e.g., a phosphate or carbonate salt), and a solvent (e.g., toluene or DMF).
-
Procedure: To a reaction vessel containing a magnetic stir bar is added CuI, the ligand, and the base. The vessel is evacuated and backfilled with oxygen or air. The solvent, 2-oxazolidinone, and phenylacetylene are then added sequentially. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired ynamide.
| Alkyne | Amide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 2-Oxazolidinone | CuI / DMEDA | K3PO4 | Toluene | 110 | 24 | 75 | [2] |
| 1-Octyne | Pyrrolidinone | Cu(OAc)2 | - | Dioxane | 100 | 12 | 82 | [1] |
| Triisopropylsilylacetylene | Pyrrolidinone | CuCl / TMEDA | Cs2CO3 | DMF | 80 | 18 | 95 | [1] |
From Haloalkynes: A Reliable and General Method
The coupling of amides with haloalkynes, particularly bromoalkynes, is a widely used and robust method for ynamide synthesis.[3] This approach often requires a stoichiometric amount of a copper salt or a catalytic system with a suitable ligand.
General Reaction:
Experimental Protocol: Copper-Catalyzed N-Alkynylation of a Carbamate with a Bromoalkyne
The following is a general procedure for the copper-catalyzed coupling of a carbamate with a bromoalkyne.[4]
-
Materials: Carbamate, bromoalkyne, Copper(I) iodide (CuI), a base (e.g., K3PO4 or Cs2CO3), a ligand (e.g., N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline), and an anhydrous solvent (e.g., toluene or dioxane).
-
Procedure: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), the carbamate, CuI, ligand, and base are combined in the solvent. The bromoalkyne is then added, and the reaction mixture is heated to reflux for the specified time. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the pure ynamide.
| Amide | Bromoalkyne | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Oxazolidinone | 1-Bromo-1-hexyne | CuCN / DMEDA | K3PO4 | Toluene | 110 | 24 | 85 | [2] |
| N-Methyl-p-toluenesulfonamide | 1-Bromo-2-phenylacetylene | CuSO4·5H2O / 1,10-Phenanthroline | K3PO4 | Toluene | 110 | 12 | 92 | [5] |
| Methyl N-allylcarbamate | 1-Bromo-1,3-decadiyne | CuI | KHMDS | THF/Pyridine | rt | 20 | 74 | [3][4] |
From Dihaloalkenes: In Situ Generation of Alkynes
1,1-Dibromo-1-alkenes and 1,2-dihaloalkenes serve as stable and readily accessible precursors to the corresponding alkynes in situ.[6] This method avoids the often-problematic isolation of volatile or unstable haloalkynes.
General Reaction (from 1,1-Dibromo-1-alkenes):
Experimental Protocol: Copper-Catalyzed Coupling of a 1,1-Dibromo-1-alkene with a Sulfonamide
A typical procedure for the synthesis of an ynamide from a 1,1-dibromo-1-alkene is as follows.[6]
-
Materials: 1,1-Dibromo-1-alkene, sulfonamide, Copper(I) iodide (CuI), N,N'-dimethylethylenediamine (DMEDA), Cesium carbonate (Cs2CO3), and 1,4-dioxane.
-
Procedure: To a reaction tube are added CuI, Cs2CO3, and the sulfonamide. The tube is evacuated and backfilled with argon. 1,4-Dioxane, DMEDA, and the 1,1-dibromo-1-alkene are then added. The tube is sealed and heated in an oil bath at a specified temperature (e.g., 60-90 °C) for 24-48 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| 1,1-Dibromo-1-alkene | Amide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,1-Dibromo-2-phenylethene | N-Benzyl-4-methylbenzenesulfonamide | CuI / DMEDA | Cs2CO3 | Dioxane | 70 | 24 | 85 | [2][6] |
| 1,1-Dibromo-1-hexene | 2-Oxazolidinone | CuI / DMEDA | Cs2CO3 | DMF | 90 | 48 | 72 | [6] |
Elimination Reactions: A Classical Approach
Elimination reactions of halo-substituted enamides represent one of the earliest methods for ynamide synthesis.[7] This strategy typically involves the dehydrohalogenation of a dihaloenamide or a β-haloenamide using a strong base.
General Reaction (from β,β-dichloroenamides):
Experimental Protocol: Dehydrochlorination of a β,β-Dichloroenamide
The synthesis of an ynamide via elimination can be performed as follows.[7]
-
Materials: β,β-Dichloroenamide and a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOt-Bu) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.
-
Procedure: The β,β-dichloroenamide is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. The strong base is then added dropwise, and the reaction is stirred for a specified period. The reaction is quenched by the addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by chromatography affords the ynamide.
| Precursor | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-(2,2-dichloro-1-phenylvinyl)formamide | n-BuLi | THF | -78 to rt | 78 | [7] |
| Z-N-(1-bromo-2-phenylethenyl)acetamide | KOt-Bu | THF | rt | 65 | [2] |
Synthesis from Alkynyliodonium Salts
The reaction of metalated amides with electrophilic alkynyliodonium salts provides another route to ynamides.[2] This method is believed to proceed through an alkylidene carbene intermediate.
General Reaction:
Experimental Protocol: Reaction of a Lithiated Amide with an Alkynyliodonium Salt
A general procedure for this transformation is described below.[8]
-
Materials: Amide, a strong base (e.g., n-butyllithium), an alkynyl(phenyl)iodonium salt (e.g., triflate or tetrafluoroborate), and an anhydrous solvent (e.g., THF).
-
Procedure: The amide is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C). The base is added to deprotonate the amide, forming the metalated amide. The alkynyliodonium salt is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted and purified as described in previous protocols.
| Amide | Alkynyliodonium Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Oxazolidinone | (Triisopropylsilylethynyl)phenyliodonium triflate | n-BuLi | THF | -78 to rt | 89 | [2] |
| N-Methyl-p-toluenesulfonamide | (Phenylethynyl)phenyliodonium triflate | n-BuLi | THF | -78 to rt | 75 | [2] |
Transition-Metal-Free Synthesis
Recent efforts have focused on developing transition-metal-free methods for ynamide synthesis to avoid potential metal contamination in the final products.[9][10] These methods often rely on the reaction of amides with activated alkyne precursors under basic conditions.
General Reaction (from (Z)-1,2-dichloroalkenes):
Experimental Protocol: Transition-Metal-Free Synthesis from a (Z)-1,2-Dichloroalkene
A procedure for the transition-metal-free synthesis of a sulfonyl ynamide is as follows.[9]
-
Materials: (Z)-1,2-Dichloroalkene, sulfonamide, a strong base (e.g., sodium hydride (NaH) or cesium carbonate (Cs2CO3)), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
-
Procedure: To a suspension of the base in the solvent is added the sulfonamide at room temperature. The mixture is stirred for a short period before the addition of the (Z)-1,2-dichloroalkene. The reaction mixture is then heated (e.g., to 80 °C) and stirred until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.
| Dichloroalkene | Sulfonamide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (Z)-1,2-Dichloro-1-phenylethene | p-Toluenesulfonamide | NaH | DMF | 80 | 12 | 88 | [9] |
| (Z)-1,2-Dichloro-1-hexene | Methanesulfonamide | Cs2CO3 | DMSO | 100 | 24 | 75 | [9] |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for preparing ynamides.
Caption: Overview of major synthetic routes to ynamides.
Caption: Experimental workflow for copper-catalyzed oxidative amidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]
- 8. S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition-Metal-Free One-Step Synthesis of Ynamides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
The Expanding Synthetic Utility of N-Alkynyl Amides: A Technical Guide
Abstract
N-alkynyl amides, commonly referred to as ynamides, have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, characterized by a nucleophilic β-carbon and an electrophilic α-carbon, render them susceptible to a wide array of chemical transformations.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of N-alkynyl amides, with a particular focus on their role in the construction of complex nitrogen-containing molecules.[4][5][6] Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic visualizations are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Unique Nature of N-Alkynyl Amides
N-alkynyl amides are a class of alkynes where the carbon-carbon triple bond is directly attached to the nitrogen atom of an amide group.[4][5][7] This arrangement results in a polarized alkyne, with the nitrogen atom's lone pair of electrons donating into the triple bond, thereby increasing its electron density.[1][2] However, the electron-withdrawing nature of the adjacent carbonyl group tempers this electron donation, making ynamides more stable and easier to handle than the more reactive ynamines.[1] This electronic balance endows N-alkynyl amides with a rich and diverse reactivity profile, enabling them to participate in a multitude of synthetic transformations, including cycloadditions, transition metal-catalyzed reactions, rearrangements, and nucleophilic additions.[1][2][4][5] Consequently, they have become invaluable intermediates for the stereoselective and atom-economical synthesis of complex N-heterocycles and natural products.[2][4][5]
Synthesis of N-Alkynyl Amides
The development of reliable and efficient methods for the synthesis of N-alkynyl amides has been crucial for their widespread adoption in organic synthesis. Several key strategies have been established, ranging from classical dehydrohalogenation to modern transition metal-catalyzed cross-coupling reactions.[8]
Copper-Catalyzed N-Alkynylation of Amides
One of the most significant breakthroughs in ynamide synthesis was the development of copper-catalyzed coupling reactions. Hsung and coworkers reported a seminal Cu(I)-catalyzed Ullmann-type coupling of amides with alkynyl bromides.[1] This methodology is applicable to a variety of nitrogen sources, including oxazolidinones, lactams, and carbamates.[1]
Table 1: Copper-Catalyzed Synthesis of N-Alkynyl Amides
| Entry | Amide/Lactam | Alkynyl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Oxazolidinone | 1-Bromo-1-hexyne | CuI / N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | 65 | Hsung et al. |
| 2 | Pyrrolidinone | 1-Bromo-1-phenylethyne | CuI / 2-Acetylcyclohexanone | Cs₂CO₃ | Toluene | 80 | 72 | Kerwin et al.[8] |
| 3 | Indole | (Bromoethynyl)trimethylsilane | CuI / DMAP | K₂CO₃ | CH₃CN | RT | 90 | Evano et al. |
| 4 | 7-Azaindole | 1-Bromo-1-octyne | CuI / DMAP | K₂CO₃ | CH₃CN | RT | 85 | Reddy et al. |
Iron-Catalyzed N-Alkynylation
As a more economical and environmentally friendly alternative to copper, iron catalysis has also been successfully employed for the synthesis of N-alkynyl amides. Zhang and colleagues developed an iron-catalyzed coupling of amides with 1-bromoalkynes, which proved to be highly efficient for a range of substrates.[8] A key advantage of this system is the potential for catalyst recycling.[8]
Table 2: Iron-Catalyzed Synthesis of N-Alkynyl Amides
| Entry | Amide | 1-Bromoalkyne | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | p-Toluenesulfonamide | 1-Bromo-1-phenylethyne | FeCl₂ | K₃PO₄ | Toluene | 100 | 97 | Zhang et al.[8] |
| 2 | 2-Oxazolidinone | 1-Bromo-1-hexyne | FeCl₂ | K₃PO₄ | Toluene | 100 | 85 | Zhang et al.[8] |
| 3 | δ-Valerolactam | 1-Bromo-1-phenylethyne | FeCl₃ | K₂CO₃ | Dioxane | 110 | 57 | Zhang et al.[8] |
Transition-Metal-Free Approaches
More recently, transition-metal-free methods for the synthesis of N-alkynyl amides have been developed, offering advantages in terms of cost and potential metal contamination in the final products.[9] One such strategy involves the one-pot reaction of methyl esters and acetamides, which proceeds under base-mediated conditions to form the desired ynamides.[9][10]
Reactivity and Applications in Synthesis
The synthetic utility of N-alkynyl amides is vast, with their reactivity being harnessed in numerous transformations to construct complex molecular architectures.
Cycloaddition Reactions
N-alkynyl amides are excellent partners in various cycloaddition reactions, providing access to a wide range of heterocyclic systems.
-
[3+2] Cycloadditions: The reaction of N-alkynyl amides with azides, known as the Azide-Alkyne Huisgen Cycloaddition, is a cornerstone of "click chemistry" and provides a highly efficient route to 1,2,3-triazoles.[11] These triazoles can serve as bioisosteres for amide bonds in drug discovery.[12][13][14]
-
[4+2] Cycloadditions: N-alkynyl amides can also participate as dienophiles in Diels-Alder reactions, leading to the formation of six-membered rings.
Caption: General cycloaddition pathways of N-alkynyl amides.
Transition Metal-Catalyzed Tandem Reactions
Transition metal catalysis has unlocked a plethora of tandem reactions involving N-alkynyl amides, enabling the rapid construction of complex polycyclic N-heterocycles.[4][5][7]
-
Gold-Catalyzed Reactions: Gold catalysts are particularly effective in activating the alkyne moiety of ynamides towards nucleophilic attack. This has led to the development of amination-initiated tandem reactions that proceed via α-imino gold carbene intermediates, affording structures like 2-aminoindoles and 3-amino-β-carbolines.[4][5]
Caption: Gold-catalyzed amination-initiated tandem reaction of ynamides.
-
Copper and Zinc-Catalyzed Reactions: Non-noble metals like copper and zinc have also been utilized in oxidation-initiated tandem reactions of ynamides.[4][5][7] For instance, copper-catalyzed oxidation followed by carbene metathesis can lead to the synthesis of isoquinolones and β-carbolines.[4][5]
Table 3: Transition Metal-Catalyzed Reactions of N-Alkynyl Amides
| Reaction Type | Catalyst | Key Intermediate | Product Class | Yield Range (%) | Reference |
| Amination-Initiated Tandem | Au(I) | α-Imino gold carbene | 2-Aminoindoles, 2-Aminopyrroles | 70-95 | Ye et al.[4][5] |
| Oxidation/C-H Functionalization | Zn(OTf)₂ | Not specified | Isoquinolones | 65-88 | Ye et al.[4][5] |
| Oxidation/Carbene Metathesis | Cu(I) | Copper carbene | Pyrrolo[3,4-c]quinolin-1-ones | 60-80 | Ye et al.[4][5] |
| Diyne Cyclization | Cu(I) | Donor/donor copper carbene | Chiral polycyclic pyrroles | 75-92 | Ye et al.[4][7] |
| Cascade Cyclization | Y(OTf)₃ | Not specified | Medium-sized lactams | 50-75 | Ye et al.[5] |
Brønsted Acid-Mediated Reactions
In addition to metal catalysis, Brønsted acids can also promote a variety of transformations of N-alkynyl amides, representing a greener and often more economical approach.[6] These reactions include cycloadditions, cyclizations, and hydro-heteroatom additions.[6] For example, the hydrofluorination of ynamides in a superacid medium provides a highly regio- and stereoselective route to α-fluoroenamides.[1]
Experimental Protocols
General Procedure for Copper-Catalyzed N-Alkynylation of Amides (Hsung's Protocol)
To a flame-dried Schlenk tube is added CuI (0.1 mmol, 10 mol%), the amide (1.2 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Toluene (5 mL), the alkynyl bromide (1.0 mmol), and N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) are then added sequentially via syringe. The reaction mixture is stirred at 110 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-alkynyl amide.
General Procedure for Gold-Catalyzed Tandem Amination/Cyclization
In a glovebox, a solution of the N-alkynyl amide (0.2 mmol) and the nitrene transfer reagent (e.g., isoxazole, 0.24 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 2 mL) is prepared in a vial. To this solution is added the gold catalyst (e.g., JohnphosAu(MeCN)SbF₆, 0.01 mmol, 5 mol%). The vial is sealed and the reaction mixture is stirred at the indicated temperature (e.g., 80 °C) for the specified time. After cooling to room temperature, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to yield the N-heterocyclic product.
Caption: General experimental workflow for N-alkynyl amide synthesis.
Conclusion and Future Outlook
N-alkynyl amides have firmly established themselves as indispensable tools in synthetic organic chemistry. The continuous development of novel synthetic methods and the exploration of their reactivity in transition metal- and Brønsted acid-catalyzed transformations have significantly broadened their scope. Their ability to serve as precursors to a diverse array of valuable nitrogen-containing heterocycles makes them particularly attractive for applications in medicinal chemistry and materials science. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, the discovery of new modes of reactivity, and the application of N-alkynyl amides in the total synthesis of complex natural products and pharmaceuticals. The asymmetric catalysis of ynamide reactions, which remains a developing area, holds particular promise for the enantioselective synthesis of chiral N-heterocycles.[4][7]
References
- 1. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]
- 2. DSpace [bradscholars.brad.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Transition Metal-Catalyzed Tandem Reactions of Ynamides for Divergent N-Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Brønsted acid-mediated reactions of ynamides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Utility of N-Alkynyl Azoles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Transition-Metal-Free Synthesis of Alkynyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Unveiling the Core Differences: A Technical Guide to Ynamides and Ynamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ynamines and their electron-deficient counterparts, ynamides, represent two classes of highly versatile building blocks in modern organic synthesis. Their unique electronic properties and reactivity have established them as powerful tools for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles prevalent in pharmaceuticals and natural products. This in-depth technical guide delineates the fundamental differences between ynamides and ynamines, focusing on their structure, stability, reactivity, and spectroscopic signatures. Through a comprehensive analysis of quantitative data and detailed experimental protocols, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of these valuable synthetic intermediates, enabling their effective application in research and development.
Introduction: A Tale of Two Alkynes
Ynamines, characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, are electron-rich and highly reactive species. This inherent reactivity, while synthetically attractive, also renders them notoriously unstable and susceptible to hydrolysis, which has historically limited their widespread application.[1] The advent of ynamides, where the nitrogen atom is acylated or sulfonated with an electron-withdrawing group (EWG), marked a significant turning point. This structural modification tempers the reactivity of the ynamine moiety, striking a crucial balance between stability and utility.[2][3] Ynamides are generally more stable, easier to handle, and can be purified using standard chromatographic techniques, all while retaining a high degree of synthetic versatility.[4] This enhanced stability has led to a renaissance in the chemistry of nitrogen-substituted alkynes, with ynamides now occupying a central role in a myriad of synthetic transformations.[1]
Structural and Electronic Divergence
The fundamental difference between ynamines and ynamides lies in the electronic nature of the nitrogen atom, which profoundly influences the properties of the adjacent alkyne.
-
Ynamines: The lone pair of electrons on the nitrogen atom in ynamines is readily delocalized into the π-system of the alkyne. This strong electron-donating effect significantly increases the electron density of the triple bond, making it highly nucleophilic and prone to electrophilic attack.
-
Ynamides: In ynamides, the nitrogen lone pair is delocalized not only into the alkyne but also into the attached electron-withdrawing group (e.g., carbonyl, sulfonyl).[2] This competitive delocalization reduces the electron-donating capacity of the nitrogen towards the alkyne, resulting in a less electron-rich and consequently more stable triple bond.[2]
This electronic distinction is the cornerstone of their differing reactivity and stability profiles.
Diagram 1: Electronic Differences between Ynamines and Ynamides
Caption: Electronic delocalization in ynamines versus ynamides.
Comparative Data at a Glance
To provide a clear, quantitative comparison, the following tables summarize key physical, spectroscopic, and reactivity data for representative ynamine and ynamide structures. For this comparison, N,N-diethyl-1-propyn-1-amine is chosen as a model ynamine, and N-methyl-N-(1-propyn-1-yl)acetamide serves as a model ynamide.
Physical and Chemical Properties
| Property | Ynamine (N,N-diethyl-1-propyn-1-amine) | Ynamide (N-methyl-N-(1-propyn-1-yl)acetamide) | Key Difference |
| pKa of Conjugate Acid | ~9-11 (Estimated for protonated amines) | Lower than corresponding ynamine (Estimated) | Ynamines are more basic due to the higher availability of the nitrogen lone pair. |
| C-N Bond Dissociation Energy | No specific data found | No specific data found | The C-N bond in ynamides is expected to be stronger due to amide resonance. |
Spectroscopic Signatures
| Spectroscopic Data | Ynamine (N,N-diethyl-1-propyn-1-amine) | Ynamide (N-methyl-N-(1-propyn-1-yl)acetamide) | Key Difference |
| ¹³C NMR δ(Cα) (ppm) | ~90-100 (Estimated) | ~70-80 (Estimated) | The α-carbon of the ynamine is more deshielded. |
| ¹³C NMR δ(Cβ) (ppm) | ~30-40 (Estimated) | ~40-50 (Estimated) | The β-carbon of the ynamide is more deshielded. |
| FTIR ν(C≡C) (cm⁻¹) | ~2200-2260 (Typically weak) | ~2240-2280 (Typically stronger) | The C≡C bond in ynamides has a higher stretching frequency due to reduced electron density. |
| FTIR ν(C=O) (cm⁻¹) | N/A | ~1650-1700 | The presence of a strong carbonyl stretch is a key identifier for ynamides. |
Reactivity Parameters
Mayr's nucleophilicity (N) and electrophilicity (E) parameters provide a quantitative scale for reactivity.
| Compound Class | Representative Compound | Solvent | N | E |
| Ynamine | N-(1-Hexynyl)morpholine | CH₂Cl₂ | 13.40 | |
| Ynamide | N-(Phenylethynyl)-N-methyl-p-toluenesulfonamide | CH₂Cl₂ | -13.63 |
Data sourced from Mayr's Database of Reactivity Parameters.[2][3][5][6][7]
Reactivity: A Dichotomy of Behavior
The electronic differences between ynamines and ynamides manifest in their distinct reactivity profiles.
Electrophilic Additions
Ynamines readily undergo electrophilic addition reactions. The high electron density of the alkyne makes it susceptible to attack by a wide range of electrophiles. Protonation of the alkyne, often leading to hydrolysis, is a characteristic reaction of ynamines.[1]
Ynamides also participate in electrophilic additions, but generally require more forcing conditions or activation due to the lower nucleophilicity of the alkyne.
Nucleophilic Additions
While less common for ynamines, ynamides can undergo nucleophilic addition, often facilitated by transition metal catalysis. This "umpolung" reactivity, where the typical polarity is reversed, opens up unique synthetic pathways.
Cycloaddition Reactions
Both ynamines and ynamides are excellent partners in cycloaddition reactions, providing access to a diverse array of heterocyclic structures.[8]
-
[4+2] Cycloadditions (Diels-Alder): Both ynamines and ynamides can act as dienophiles in Diels-Alder reactions.
-
[3+2] Cycloadditions: These are particularly prevalent, with ynamines and ynamides reacting with azides (in the copper-catalyzed azide-alkyne cycloaddition or CuAAC), nitrones, and other 1,3-dipoles. The enhanced reactivity of ynamines in CuAAC reactions is noteworthy.[9][10][11]
-
[2+2] Cycloadditions: Both classes of compounds can participate in [2+2] cycloadditions with ketenes, isocyanates, and alkenes.
Diagram 2: Generalized [3+2] Cycloaddition with an Azide
Caption: General scheme for the [3+2] cycloaddition of ynamines/ynamides with azides.
Experimental Protocols: Synthesis
The following sections provide representative protocols for the synthesis of a simple ynamine and a simple ynamide, highlighting the differences in reaction conditions and workup procedures.
Synthesis of a Representative Ynamine: N,N-Diethylpropargylamine
This protocol describes the synthesis of N,N-diethylpropargylamine, an isomer of the target ynamine, as a representative example of ynamine synthesis due to the availability of a clear procedure. It is important to note that this procedure yields a propargylamine, not a 1-propynyl amine (ynamine). The synthesis of true ynamines often involves more specialized methods.
Reaction: Diethylamine + Propargyl bromide → N,N-Diethylpropargylamine
Materials:
-
Diethylamine
-
Toluene
-
Potassium carbonate (K₂CO₃)
-
3-Bromopropyne (Propargyl bromide)
Procedure:
-
To a solution of diethylamine (1.0 eq) in toluene, add potassium carbonate (2.0 eq).
-
To this stirred suspension, add 3-bromopropyne (1.5 eq).
-
Stir the mixture at room temperature for 15 hours.
-
Filter the reaction mixture to remove the solid potassium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield N,N-diethylpropargylamine.[12]
Diagram 3: Workflow for Ynamine (Propargylamine) Synthesis
Caption: A typical workflow for the synthesis of a propargylamine.
Synthesis of a Representative Ynamide from a 1,1-Dibromo-1-alkene
This protocol outlines a general and robust copper-catalyzed method for the synthesis of ynamides from readily available 1,1-dibromo-1-alkenes.
Reaction: 1,1-Dibromo-1-alkene + Amide/Sulfonamide --[CuI, ligand]--> Ynamide
Materials:
-
1,1-Dibromo-1-alkene
-
Nitrogen nucleophile (e.g., sulfonamide, oxazolidinone)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane or DMF
Procedure:
-
To a reaction vessel, add the 1,1-dibromo-1-alkene (1.5 eq), the nitrogen nucleophile (1.0 eq), CuI (12 mol%), DMEDA (18 mol%), and Cs₂CO₃ (4 eq).
-
Add the solvent (1,4-dioxane or DMF).
-
Heat the reaction mixture at 60-90 °C for 24-48 hours.
-
After completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[13]
Diagram 4: Workflow for Ynamide Synthesis
Caption: A general workflow for the copper-catalyzed synthesis of ynamides.
Applications in Drug Development and Beyond
The tunable reactivity and enhanced stability of ynamides have made them particularly attractive in the field of drug development and medicinal chemistry. They serve as key intermediates in the synthesis of a wide range of biologically active heterocycles. Their ability to participate in a variety of C-C and C-heteroatom bond-forming reactions allows for the rapid construction of molecular complexity and the generation of diverse compound libraries for screening. Furthermore, the nitrogen atom in the ynamide functionality can be incorporated into the final target molecule, providing a handle for modulating physicochemical properties such as solubility and basicity.
Conclusion
The distinction between ynamines and ynamides is a clear illustration of how subtle structural modifications can lead to profound differences in chemical properties and synthetic utility. While ynamines remain valuable for their high reactivity in specific applications, ynamides have emerged as more versatile and user-friendly building blocks, offering an exceptional balance of stability and reactivity. The ability to fine-tune their electronic properties through the choice of the electron-withdrawing group provides a powerful strategy for controlling their reactivity in a wide array of chemical transformations. A thorough understanding of the fundamental differences outlined in this guide will empower researchers to strategically select and effectively utilize these potent synthetic tools in the pursuit of novel molecules with applications in medicine, materials science, and beyond.
References
- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 3. Mayr's Database Of Reactivity Parameters: Searches [cup.lmu.de]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 7. Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N,N-Diethylpropargylamine synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Properties of Terminal Ynamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynamides, alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group, have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, imparts a balance of stability and reactivity that has been exploited in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and properties of terminal ynamides, defined as ynamides with a hydrogen atom on the terminal alkyne carbon. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering detailed experimental protocols, a summary of key properties, and a visual representation of important reaction mechanisms.
Synthesis of Terminal Ynamides
The synthesis of terminal ynamides has evolved significantly, with several robust and general methods now available. The primary synthetic strategies can be categorized as follows:
-
Copper-Catalyzed Cross-Coupling Reactions: This is one of the most widely used and versatile methods for the synthesis of ynamides.[1] It typically involves the coupling of an amide or a related nitrogen nucleophile with an alkynylating agent in the presence of a copper catalyst.[1] Various alkynylating agents have been employed, including alkynyl halides, 1,1-dibromo-1-alkenes, and alkynyl trifluoroborates.[1][2]
-
Elimination Reactions of Haloenamides: This classical approach involves the dehydrohalogenation of β-haloenamides or the treatment of β,β-dihaloenamides with a strong base to generate the ynamide functionality.[2][3]
-
Amidation of Alkynyliodonium Salts: This method utilizes hypervalent iodine reagents as electrophilic alkyne sources that react with amide nucleophiles to form ynamides.[2][4] This approach is often mild and tolerates a variety of functional groups.[2]
-
Transition-Metal-Free Syntheses: More recently, methods that avoid the use of transition metals have been developed, often relying on the reaction of amides with vinyl dichlorides under basic conditions.[5]
Data Presentation: A Comparative Summary of Synthetic Methods
The following table summarizes the yields of terminal ynamides prepared via different synthetic routes, providing a comparative overview of their efficiency.
| Entry | Ynamide Product | Synthetic Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | N-ethynyl-N-methyl-p-toluenesulfonamide | Copper-Catalyzed Cross-Coupling | N-methyl-p-toluenesulfonamide, Phenylacetylene | Cu(OAc)₂, 1-methylbenzimidazole | Toluene | RT | 93 | [6] |
| 2 | N-ethynyl-p-toluenesulfonamide | Elimination from β,β-dichloroenamide | N-formyl-p-toluenesulfonamide, CBr₄, PPh₃ then n-BuLi | - | THF | -78 to RT | 75 | |
| 3 | tert-Butyl ethynylcarbamate | Amidation of Alkynyliodonium Salt | tert-Butyl carbamate, (Trimethylsilyl)ethynyl(phenyl)iodonium triflate | BuLi, then TBAF | THF | -78 to RT | 85 | [2] |
| 4 | N-ethynyl-N-benzyl-p-toluenesulfonamide | Copper-Catalyzed Cross-Coupling | N-benzyl-p-toluenesulfonamide, 1,1-dibromo-1-phenylethene | CuI, DMEDA | Dioxane | 70 | 88 | [1] |
| 5 | N-ethynyl-2-oxazolidinone | Copper-Catalyzed Cross-Coupling | 2-Oxazolidinone, (Bromoethynyl)trimethylsilane | CuSO₄·5H₂O, 1,10-phenanthroline | Toluene | 110 | 97 | [2] |
| 6 | N-ethynyl-N-phenyl-p-toluenesulfonamide | Copper-Catalyzed Coupling from 1,2-dichloroenamide | N-phenyl-p-toluenesulfonamide, 1,2-dichloroethene, PhMgBr | CuCN | THF | RT | 85 |
Properties of Terminal Ynamides
Terminal ynamides are generally stable compounds that can be purified by column chromatography and stored under normal laboratory conditions. Their stability is attributed to the electron-withdrawing group on the nitrogen atom, which reduces the electron density of the alkyne and makes it less susceptible to hydrolysis and polymerization compared to ynamines.
Physicochemical Properties
The physicochemical properties of terminal ynamides are influenced by the nature of the electron-withdrawing group on the nitrogen and the substituents on the amide nitrogen.
| Property | N-ethynyl-N-methyl-p-toluenesulfonamide | N-ethynyl-p-toluenesulfonamide | tert-Butyl ethynylcarbamate | Reference |
| Molecular Formula | C₁₀H₁₁NO₂S | C₉H₉NO₂S | C₇H₁₁NO₂ | |
| Molecular Weight | 209.26 g/mol | 195.24 g/mol | 141.17 g/mol | |
| Melting Point | 75-76 °C | 73-74 °C | Oil | [7] |
| Appearance | White solid | White solid | Colorless oil | [6][7] |
Spectroscopic Data
The spectroscopic signature of terminal ynamides is characterized by specific signals in their NMR and IR spectra.
| Spectroscopic Data | N-ethynyl-N-methyl-p-toluenesulfonamide (CDCl₃) | N-ethynyl-p-toluenesulfonamide (CDCl₃) | tert-Butyl ethynylcarbamate (CDCl₃) |
| ¹H NMR (δ, ppm) | 7.81 (d, 2H), 7.35 (d, 2H), 3.10 (s, 3H), 2.45 (s, 3H), 2.35 (s, 1H) | 7.85 (d, 2H), 7.34 (d, 2H), 5.05 (br s, 1H), 2.45 (s, 3H), 2.20 (s, 1H) | 5.10 (br s, 1H), 2.50 (s, 1H), 1.48 (s, 9H) |
| ¹³C NMR (δ, ppm) | 145.2, 133.8, 130.0, 127.8, 78.5, 70.2, 38.5, 21.6 | 145.0, 135.0, 129.8, 127.5, 75.0, 72.0, 21.6 | 152.5, 81.5, 75.0, 70.0, 28.2 |
| IR (ν, cm⁻¹) | 3280 (≡C-H), 2140 (C≡C), 1360 (SO₂), 1170 (SO₂) | 3290 (≡C-H), 2135 (C≡C), 1355 (SO₂), 1165 (SO₂) | 3300 (≡C-H), 2120 (C≡C), 1715 (C=O) |
Note: The spectroscopic data presented here are representative and may vary slightly depending on the specific experimental conditions.
Structural Properties
X-ray crystallography studies of ynamide derivatives have provided valuable insights into their molecular geometry. The C≡C bond length is typically around 1.18-1.20 Å, and the N-C≡C bond angle is close to linear (approximately 175-179°).
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of terminal ynamides via three major synthetic routes.
Protocol 1: Copper-Catalyzed Synthesis of N-ethynyl-N-methyl-p-toluenesulfonamide
Materials:
-
N-methyl-p-toluenesulfonamide (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 equiv)
-
1-Methylbenzimidazole (0.2 equiv)
-
Toluene (solvent)
-
3 Å Molecular sieves
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-methyl-p-toluenesulfonamide, copper(II) acetate, 1-methylbenzimidazole, and 3 Å molecular sieves.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe, followed by the addition of phenylacetylene.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired terminal ynamide.
Protocol 2: Synthesis of N-ethynyl-p-toluenesulfonamide via Elimination
Materials:
-
N-formyl-p-toluenesulfonamide (1.0 equiv)
-
Carbon tetrabromide (CBr₄, 2.0 equiv)
-
Triphenylphosphine (PPh₃, 4.0 equiv)
-
n-Butyllithium (n-BuLi, 2.2 equiv, solution in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve N-formyl-p-toluenesulfonamide and carbon tetrabromide in anhydrous THF.
-
Cool the solution to 0 °C and add triphenylphosphine portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Cool the mixture to -78 °C and slowly add n-butyllithium.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the terminal ynamide.
Protocol 3: Synthesis of tert-Butyl ethynylcarbamate using an Alkynyliodonium Salt
Materials:
-
tert-Butyl carbamate (1.0 equiv)
-
(Trimethylsilyl)ethynyl(phenyl)iodonium triflate (1.1 equiv)
-
n-Butyllithium (n-BuLi, 1.0 equiv, solution in hexanes)
-
Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl carbamate in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium and stir the mixture at -78 °C for 30 minutes.
-
Add a solution of (trimethylsilyl)ethynyl(phenyl)iodonium triflate in THF dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and add the TBAF solution.
-
Stir at 0 °C for 30 minutes.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the terminal ynamide.
Mandatory Visualization: Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for two key synthetic routes to terminal ynamides.
Caption: Proposed catalytic cycle for the copper-catalyzed synthesis of ynamides.
Caption: Mechanism of terminal ynamide formation from a β,β-dichloroenamide.
Conclusion
Terminal ynamides are a fascinating class of molecules with a rich and expanding chemistry. The development of robust and versatile synthetic methods has made these compounds readily accessible, paving the way for their increased application in organic synthesis, medicinal chemistry, and materials science. This guide has provided a detailed overview of the key synthetic routes, a compilation of their physicochemical and spectroscopic properties, and a visual representation of their formation mechanisms. It is our hope that this resource will be of significant value to researchers and professionals, stimulating further innovation in the exciting field of ynamide chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed room-temperature cross-dehydrogenative coupling of secondary amides with terminal alkynes: a chemoselective synthesis of ynamides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02032K [pubs.rsc.org]
- 7. Ethynyl p-tolyl sulfone 98% | 13894-21-8 [sigmaaldrich.com]
A Technical Guide to the Preparation of Chiral Ynamides for Researchers and Drug Development Professionals
Introduction
Ynamides have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic structure, characterized by a polarized carbon-carbon triple bond adjacent to a nitrogen atom bearing an electron-withdrawing group, imparts a balance of stability and reactivity that makes them highly valuable intermediates.[1][2] In the realm of medicinal chemistry and drug development, the stereoselective synthesis of chiral molecules is of paramount importance, as the enantiomers of a compound often exhibit vastly different biological activities. This guide provides an in-depth overview of the key methodologies for the preparation of chiral ynamides, with a focus on experimental protocols and quantitative data to aid researchers in this dynamic field.
Core Synthetic Strategies
The synthesis of chiral ynamides can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. These include catalytic enantioselective additions to prochiral substrates, cycloaddition reactions, and metal-catalyzed cross-coupling and rearrangement reactions.
Catalytic Enantioselective Nucleophilic Addition of Ynamides to Aldehydes
A significant advancement in the synthesis of chiral ynamides involves the catalytic asymmetric addition of terminal ynamides to aldehydes. This method provides access to enantioenriched propargylic alcohols, which are versatile chiral building blocks. The reaction developed by the Wolf group utilizes a zinc-based catalytic system.[2][3]
Experimental Protocol: Zinc-Catalyzed Asymmetric Addition of Ynamides to Aldehydes [2]
-
Materials: Anhydrous solvent (e.g., a mixture of apolar solvents), zinc triflate (Zn(OTf)₂), a chiral ligand such as (-)-N-methylephedrine ((-)-NME), the terminal ynamide, and the aldehyde substrate.
-
Procedure:
-
To a solution of the chiral ligand (e.g., 10 mol% (-)-NME) in the anhydrous solvent under an inert atmosphere, add zinc triflate (10 mol%).
-
Stir the mixture at room temperature for a designated period to allow for the formation of the chiral catalyst complex.
-
Add the terminal ynamide to the reaction mixture.
-
Introduce the aldehyde substrate and continue stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the resulting chiral propargylic alcohol using column chromatography.
-
Quantitative Data: Substrate Scope of Zinc-Catalyzed Asymmetric Addition [2]
| Entry | Aldehyde | Ynamide | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Indole-derived ynamide | 87 | 77 |
| 2 | 4-Chlorobenzaldehyde | Indole-derived ynamide | 85 | 80 |
| 3 | 2-Naphthaldehyde | Indole-derived ynamide | 90 | 82 |
| 4 | Cyclohexanecarboxaldehyde | Indole-derived ynamide | 82 | 75 |
| 5 | (R)-Citronellal | Indole-derived ynamide | 88 | 98 (de) |
ee = enantiomeric excess; de = diastereomeric excess
Logical Relationship: Catalytic Cycle
Caption: Catalytic cycle of the zinc-catalyzed addition of ynamides to aldehydes.
Copper-Catalyzed Asymmetric [3+2] Cycloaddition Reactions
Copper-catalyzed cycloaddition reactions of ynamides have proven to be a powerful tool for the construction of complex chiral nitrogen-containing heterocycles. These reactions often proceed with high levels of enantioselectivity and diastereoselectivity.
Experimental Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides with Ynamides [4]
-
Materials: Copper(I) triflate toluene complex (CuOTf·0.5toluene), a chiral ligand (e.g., FeSulphos), a base such as potassium hexamethyldisilazide (KHMDS), the azomethine ylide precursor, and the ynamide.
-
Procedure:
-
Under an inert atmosphere, prepare the chiral copper catalyst in situ by reacting CuOTf·0.5toluene with the chiral ligand and KHMDS in an anhydrous solvent (e.g., THF) at a specified temperature (e.g., 40 °C).
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add the azomethine ylide precursor and the ynamide to the catalyst solution.
-
Stir the reaction mixture until completion, monitoring by TLC.
-
Quench the reaction and perform a standard work-up.
-
Purify the resulting chiral pyrrolidine derivative by column chromatography.
-
Quantitative Data: Substrate Scope of Copper-Catalyzed [3+2] Cycloaddition [4]
| Entry | Azomethine Ylide Precursor | Ynamide | Yield (%) | endo/exo | ee (%) (endo) |
| 1 | Glycine imino ester | N-Phenyl-N-(phenylethynyl)tosylamide | 99 | >99:1 | 99 |
| 2 | Alanine imino ester | N-Phenyl-N-(phenylethynyl)tosylamide | 98 | >99:1 | 98 |
| 3 | Phenylglycine imino ester | N-Phenyl-N-(phenylethynyl)tosylamide | 97 | >99:1 | 99 |
Experimental Workflow
Caption: General experimental workflow for the copper-catalyzed [3+2] cycloaddition.
Gold-Catalyzed Formal [3+2] Cycloaddition of Ynamides
Gold catalysts have also been employed in the synthesis of chiral nitrogen-containing heterocycles from ynamides. A notable example is the formal [3+2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles to produce functionalized 4-aminoimidazoles.[5][6][7]
Experimental Protocol: Gold-Catalyzed Formal [3+2] Cycloaddition [6]
-
Materials: A gold(I) catalyst (e.g., Johnphos(Au)NTf₂), the ynamide, the 4,5-dihydro-1,2,4-oxadiazole, and an anhydrous solvent.
-
Procedure:
-
To a solution of the ynamide and the 4,5-dihydro-1,2,4-oxadiazole in the anhydrous solvent under an inert atmosphere, add the gold catalyst.
-
Stir the reaction mixture at the appropriate temperature until the starting materials are consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 4-aminoimidazole.
-
Quantitative Data: Substrate Scope of Gold-Catalyzed [3+2] Cycloaddition [6]
| Entry | Ynamide Substituent (R¹) | Oxadiazole Substituent (R²) | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | 85 |
| 2 | 4-Tolyl | 4-Methoxyphenyl | 88 |
| 3 | 4-Chlorophenyl | 4-Methoxyphenyl | 82 |
| 4 | Phenyl | Phenyl | 80 |
Reaction Pathway
Caption: Proposed reaction pathway for the gold-catalyzed formal [3+2] cycloaddition.
Conclusion and Future Outlook
The preparation of chiral ynamides is a rapidly evolving field with significant implications for organic synthesis and drug discovery. The methodologies presented in this guide, including catalytic enantioselective additions and cycloadditions, provide robust and versatile routes to a wide array of enantioenriched ynamide derivatives and their products. The detailed experimental protocols and quantitative data serve as a practical resource for researchers aiming to incorporate these powerful building blocks into their synthetic strategies. Future developments will likely focus on expanding the substrate scope, improving catalyst efficiency, and exploring novel reaction pathways to further unlock the synthetic potential of chiral ynamides.
References
- 1. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Nucleophilic Addition of Ynamides to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective nucleophilic addition of ynamides to aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Development of chiral metal amides as highly reactive catalysts for asymmetric [3 + 2] cycloadditions [beilstein-journals.org]
- 5. Gold-Catalyzed Formal [3 + 2] Cycloaddition of Ynamides with 4,5âDihydro-1,2,4-oxadiazoles: Synthesis of Functionalized 4âAminoimidazoles [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gold-Catalyzed Formal [3 + 2] Cycloaddition of Ynamides with 4,5-Dihydro-1,2,4-oxadiazoles: Synthesis of Functionalized 4-Aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Ynamide Nomenclature and Classification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ynamides
Ynamides are a class of organic compounds characterized by a carbon-carbon triple bond directly attached to a nitrogen atom that bears an electron-withdrawing group (EWG).[1] This structural feature distinguishes them from ynamines, where the nitrogen is not bonded to an EWG. The presence of the EWG significantly modulates the electronic properties of the alkyne, rendering ynamides more stable and synthetically versatile than their ynamine counterparts.[2] Ynamides possess a unique reactivity profile, with a nucleophilic β-carbon and an electrophilic α-carbon, making them valuable building blocks in organic synthesis for the construction of complex nitrogen-containing molecules.[3][4]
Ynamide Nomenclature
The systematic naming of ynamides follows the principles of IUPAC nomenclature for amides.[5][6][7] The core of the name is derived from the corresponding amide, and the alkynyl group is treated as a substituent on the nitrogen atom, indicated by the locant N.
General Rules:
-
Identify the Parent Amide: The portion of the molecule containing the carbonyl group and the nitrogen atom is named as the parent amide. This is done by replacing the "-oic acid" or "-ic acid" suffix of the corresponding carboxylic acid with "-amide".[7][8]
-
Name the Alkynyl Substituent: The group containing the carbon-carbon triple bond attached to the nitrogen is named as an alkynyl substituent (e.g., ethynyl, phenylethynyl).
-
Combine the Names: The alkynyl substituent is prefixed to the parent amide name, preceded by the locant N to indicate its position on the nitrogen atom. If other substituents are present on the nitrogen, they are also designated with an N locant and listed alphabetically.[9]
Examples:
-
N-(Phenylethynyl)acetamide: An acetamide where a phenylethynyl group is attached to the nitrogen.
-
N-Methyl-N-(phenylethynyl)benzamide: A benzamide with both a methyl and a phenylethynyl group on the nitrogen.
-
But-2-ynamide: A simple primary ynamide derived from but-2-ynoic acid.[10]
Classification of Ynamides
Ynamides are primarily classified based on the nature of the electron-withdrawing group (EWG) attached to the nitrogen atom. This classification is crucial as the EWG dictates the stability and reactivity of the ynamide.[2][11]
Major Classes of Ynamides:
-
Sulfonamides: The nitrogen is part of a sulfonamide group (-SO₂-). These are among the most common and stable ynamides.
-
Carbamates: The nitrogen is part of a carbamate group (-O-C(O)-). These are also widely used in synthesis.
-
Oxazolidinones and Imidazolidinones: The nitrogen is part of a cyclic urea or carbamate, often a chiral auxiliary, which allows for stereoselective reactions.[11]
-
Lactams: The nitrogen is part of a cyclic amide.
-
Amides: The nitrogen is acylated with a simple acyl group. These are generally less stable than sulfonamide or carbamate-derived ynamides.
The general structure of these classes is depicted below:
Caption: Classification of ynamides based on the electron-withdrawing group.
Data Presentation
Spectroscopic Data
The following table summarizes typical spectroscopic data for ynamides. The exact values can vary depending on the substituents.
| Spectroscopic Data | Functional Group | Typical Range | Reference |
| IR Spectroscopy (cm⁻¹) | C≡C (alkyne stretch) | 2240 - 2260 | [12][13] |
| C=O (amide I band) | 1700 - 1760 | [12][13] | |
| ¹³C NMR Spectroscopy (ppm) | C≡C -N | 70 - 85 | [12][14][15] |
| C ≡C-N | 80 - 95 | [12][14][15] |
Table 1: Typical Spectroscopic Data for Ynamides.
Physicochemical Properties
The following table presents some calculated physicochemical properties for the simple ynamide, but-2-ynamide.
| Property | Value | Reference |
| Molecular Weight | 83.09 g/mol | [10] |
| XLogP3 | 0.1 | [10] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Hydrogen Bond Acceptor Count | 1 | [10] |
| Rotatable Bond Count | 1 | [10] |
Table 2: Calculated Physicochemical Properties of But-2-ynamide.
Experimental Protocols
Copper-Catalyzed Synthesis of Ynamides from Terminal Alkynes
This protocol describes a copper-catalyzed cross-dehydrogenative coupling (CDC) reaction of a secondary amide with a terminal alkyne.[12]
Materials:
-
N-methyl-p-toluenesulfonamide
-
Phenylacetylene
-
Cu(OTf)₂
-
1-methylbenzimidazole
-
3 Å molecular sieves
-
Toluene
-
Oxygen atmosphere
Procedure:
-
To a reaction vessel, add N-methyl-p-toluenesulfonamide (3.0 equiv.), phenylacetylene (1.0 equiv.), Cu(OTf)₂ (0.2 equiv.), 1-methylbenzimidazole (0.4 equiv.), and 3 Å molecular sieves (360 mg per 1.0 mmol of alkyne).
-
Add toluene to achieve a concentration of 0.25 M with respect to the alkyne.
-
Establish an oxygen atmosphere in the reaction vessel.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Upon completion (monitored by TLC), the reaction mixture is purified by column chromatography on silica gel to afford the desired ynamide.
Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides
This protocol details the gold-catalyzed cyclization of an ynamide to form an indene derivative.[16]
Materials:
-
Ynamide substrate (e.g., ortho-alkynylaryl-substituted ynamide)
-
Gold-complex catalyst (e.g., IPrAuNTf₂)
-
Dichloromethane (freshly distilled)
-
Argon atmosphere
Procedure:
-
Charge an oven-dried 5 mL round-bottom flask with the ynamide (250 µmol) and the gold-complex catalyst (5 mol %, 13 µmol).
-
Fit the flask with a rubber septum, and evacuate under high vacuum and backfill with argon three times.
-
Add freshly distilled dichloromethane (3 mL) via syringe.
-
Stir the resulting mixture at room temperature for 20 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the indene product.
Signaling Pathways and Experimental Workflows
Gold-Catalyzed Ynamide Cyclization Pathway
Ynamides are excellent substrates in gold-catalyzed reactions, often proceeding through highly reactive keteniminium ion intermediates. The following diagram illustrates a plausible pathway for the gold-catalyzed intramolecular hydroalkylation of an ynamide to an indene.[16][17]
Caption: Gold-catalyzed intramolecular hydroalkylation of an ynamide.
Ynamide-Mediated Peptide Synthesis Workflow
Ynamides have emerged as effective coupling reagents for peptide synthesis, offering a racemization-free method.[18][19] The workflow involves a one-pot, two-step process where a stable α-acyloxyenamide active ester is formed as an intermediate.
Caption: Workflow for ynamide-mediated peptide bond formation.
Ynamides as Covalent Inhibitors: A Mechanistic Pathway
Ynamides can act as electrophilic warheads in covalent inhibitors, targeting nucleophilic residues in proteins, such as the carboxylates of aspartate and glutamate.[20] This provides a novel mechanism for irreversible enzyme inhibition, crucial in drug development.
Caption: Mechanism of covalent inhibition by an ynamide electrophile.
References
- 1. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]
- 3. Chapter - The Chemistry of Ynamide and Its Application in Organic Synthesis | Bentham Science [benthamscience.com]
- 4. DSpace [bradscholars.brad.ac.uk]
- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Naming Amides - Chemistry Steps [chemistrysteps.com]
- 8. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]
- 9. google.com [google.com]
- 10. But-2-ynamide | C4H5NO | CID 4678317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed room-temperature cross-dehydrogenative coupling of secondary amides with terminal alkynes: a chemoselective synthesis of ynamides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02032K [pubs.rsc.org]
- 13. NMR Tables [chemdata.r.umn.edu]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ynamide-Mediated Peptide Bond Formation: Mechanistic Study and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Advent of Ynamides: A Technical Guide to Their Early History and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ynamides, once a chemical curiosity, have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, stemming from a nitrogen atom directly attached to a carbon-carbon triple bond and bearing an electron-withdrawing group, offer a fine balance of stability and reactivity. This technical guide provides an in-depth exploration of the seminal discoveries and early synthetic methodologies that laid the foundation for ynamide chemistry. It details the initial challenges, key breakthroughs, and the experimental protocols of the pioneering researchers who first isolated and characterized these fascinating molecules.
Introduction: From Unstable Ynamines to Stabilized Ynamides
The story of ynamides is intrinsically linked to that of their more reactive precursors, ynamines. The first attempts to prepare ynamines date back to the late 19th century, but their inherent instability and susceptibility to hydrolysis presented significant challenges to their isolation and characterization.[1] It was not until the mid-20th century that practical synthetic routes to ynamines were developed, primarily through the work of Viehe and others.[1] However, their high reactivity limited their widespread application in synthesis.
A significant breakthrough came with the conceptualization and synthesis of ynamides. By attaching an electron-withdrawing group to the nitrogen atom, the lone pair's electron-donating ability into the alkyne is tempered, leading to a remarkable increase in stability.[1] This modification makes ynamides generally stable enough for purification by chromatography and storage, without significantly compromising the useful reactivity of the triple bond. This enhanced stability opened the door for the extensive exploration of their chemistry.
The First Synthesis: Viehe's Dehydrohalogenation (1972)
The first reported synthesis of an ynamide was accomplished by Heinz Günter Viehe and his coworkers in 1972. Their approach was based on the dehydrohalogenation of a halo-substituted enamide.[2][3] This seminal work marked the formal birth of ynamide chemistry.
General Reaction Scheme
The synthesis involved the treatment of a secondary acetamide with phosgene iminium chloride (Viehe's salt) to generate an N-(1-chloroalkenyl)urea intermediate. Subsequent dehydrochlorination of this intermediate with a strong base, such as potassium tert-butoxide, afforded the corresponding N-alkynylurea, the first example of an ynamide.
Experimental Protocol: Synthesis of N-Methyl-N-phenyl-N'-(1-propynyl)urea
The following is a representative protocol based on the initial reports.
Step 1: Formation of the N-(1-chloroalkenyl)urea intermediate. In a moisture-free apparatus under an inert atmosphere, N-methyl-2-phenylacetamide is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). To this solution, an excess of phosgene iminium chloride (Viehe's salt) is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then carefully quenched with water, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude N-(1-chloro-2-phenylethenyl)-N-methylurea.
Step 2: Dehydrochlorination to the Ynamide. The crude N-(1-chloroalkenyl)urea is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF). The solution is cooled to room temperature, and a solution of potassium tert-butoxide in THF is added dropwise. The reaction is stirred at room temperature until the elimination is complete. The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude ynamide can be purified by column chromatography on silica gel.
Quantitative Data
| Compound | Molecular Formula | Yield | Melting Point (°C) | Spectroscopic Data (IR, ν C≡C cm⁻¹) |
| N-Methyl-N-phenyl-N'-(1-propynyl)urea | C₁₁H₁₂N₂O | Moderate | Not Reported | ~2250 |
Early Alternative Synthetic Routes
Following Viehe's initial discovery, the synthetic community began to explore alternative and more general methods for the preparation of ynamides. Two prominent early strategies emerged: the isomerization of propargyl amides and the use of alkynyliodonium salts.
Isomerization of Propargyl Amides
In 1958, Zaugg had reported the synthesis of ynamines through the base-catalyzed isomerization of propargyl amines.[1] Two decades later, this concept was extended to the synthesis of ynamides by Galy and Katritzky.[1]
Galy and coworkers developed a one-pot procedure involving the propargylation of acridones followed by an in situ isomerization under phase-transfer conditions to afford ynamides in good yields.[1]
Experimental Protocol (General): An acridone derivative is treated with propargyl bromide in a biphasic system (e.g., toluene/aqueous NaOH) in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt). The reaction mixture is heated, leading to both N-propargylation and subsequent isomerization to the thermodynamically more stable ynamide.
Quantitative Data:
| Substrate | Product | Yield |
| Acridones | N-Propynyl Acridones | 55-80%[1] |
Katritzky and his group found that a two-step procedure, involving the isolation of the N-propargyl intermediate followed by a separate isomerization step, was often more efficient.[1] This approach allowed for greater control and optimization of the isomerization reaction.
Experimental Protocol (General): Step 1: Propargylation. The nitrogen-containing starting material (e.g., a lactam or an amide) is deprotonated with a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF). Propargyl bromide is then added, and the reaction is stirred until the starting material is consumed. The N-propargyl intermediate is isolated and purified.
Step 2: Isomerization. The purified N-propargyl intermediate is treated with a strong base (e.g., potassium tert-butoxide) in an appropriate solvent to induce isomerization to the corresponding ynamide.
Synthesis via Alkynyliodonium Salts
The use of hypervalent iodine reagents provided another important early route to ynamides. Stang's pioneering work on the synthesis of ynamines from the reaction of lithium amides with alkynyliodonium salts laid the groundwork for this methodology.[1]
In the late 1990s, Feldman and coworkers reported the first synthesis of chiral ynamides by reacting lithiated chiral amides with alkynyliodonium triflates.[1] This was a significant development, as it opened up the possibility of using ynamides in asymmetric synthesis.
References
The Physical Properties of Functionalized Ynamides: A Technical Guide for Researchers
October 2025
Introduction
Ynamides, alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group, have emerged as remarkably versatile building blocks in modern organic synthesis. Their unique electronic structure, balancing the nucleophilicity of the alkyne with the stability conferred by the amide group, has led to a surge in their application in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and biologically active compounds.[1][2][3] This technical guide provides an in-depth overview of the core physical properties of functionalized ynamides, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important workflows and signaling pathways.
General Physical Properties
Functionalized ynamides are generally stable compounds that can be handled under normal laboratory conditions. Unlike their more reactive ynamine counterparts, the presence of an electron-withdrawing group on the nitrogen atom significantly enhances their stability, allowing for purification by silica gel chromatography and storage for extended periods without significant degradation.[4]
1.1. Stability
Ynamides exhibit improved thermal and hydrolytic stability compared to ynamines.[1] The delocalization of the nitrogen lone pair into the electron-withdrawing group reduces the electron density on the alkyne, diminishing its susceptibility to hydrolysis.[4] However, stability can be influenced by the nature of the substituents on both the nitrogen and the alkyne.
1.2. Solubility
Functionalized ynamides generally exhibit good solubility in a range of common organic solvents. Their polarity, influenced by the amide group, allows for dissolution in solvents of varying polarity. While comprehensive quantitative solubility data is not extensively tabulated in the literature, their successful use in a variety of reaction conditions provides strong indicators of their solubility profiles.
| Solvent | General Solubility | Common Applications in Ynamide Chemistry |
| Dichloromethane (DCM) | High | Synthesis, purification, and reactions. |
| Tetrahydrofuran (THF) | High | Synthesis and functionalization reactions. |
| Dioxane | High | Copper-catalyzed coupling reactions for synthesis.[5] |
| Acetonitrile | Moderate to High | Used in various synthetic transformations. |
| Toluene | Moderate | Employed in higher temperature reactions. |
| Dimethylformamide (DMF) | High | Used as a solvent for certain synthetic protocols. |
| Water | Generally Low | Ynamides are often insoluble in water, facilitating aqueous workups. However, some highly polar or specifically functionalized ynamides may show limited solubility. A water-removable ynamide coupling reagent has been developed by introducing a dihydroxyl group, rendering it and its byproducts water-soluble for easier purification.[6][7][8] |
1.3. Melting and Boiling Points
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of functionalized ynamides.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of protons in ynamides are influenced by the electronic environment. Protons on carbons adjacent to the nitrogen or the alkyne will exhibit characteristic shifts. The N-H proton of secondary amides typically appears as a broad singlet.[9]
-
¹³C NMR: The sp-hybridized carbons of the alkyne typically resonate in the range of 70-90 ppm. The carbonyl carbon of the amide group appears further downfield, generally in the range of 160-180 ppm.[10] The specific chemical shifts are sensitive to the nature of the electron-withdrawing group and other substituents.
Representative ¹³C NMR Chemical Shift Ranges for Amides [10]
| Carbon | Chemical Shift Range (ppm) |
| Saturated Amide C=O | 173–178 |
| α,β-Unsaturated Amide C=O | 167–170 |
| Cyclic Imide C=O | 170–180 |
2.2. Infrared (IR) Spectroscopy
The IR spectrum of a functionalized ynamide is characterized by several key absorption bands.
Typical IR Absorption Frequencies for Ynamides [2][11][12]
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| C≡C Stretch | 2100–2260 | Variable | The intensity can be weak for symmetrically substituted alkynes. |
| C=O Stretch (Amide I) | 1630–1680 | Strong | A strong and characteristic absorption for the amide carbonyl. |
| N-H Bend (Amide II, for secondary amides) | 1510–1570 | Moderate | Present in ynamides with an N-H bond. |
| N-H Stretch (for secondary amides) | 3200–3500 | Moderate | Can be a sharp or broad band depending on hydrogen bonding. |
2.3. Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of functionalized ynamides. Under electron impact (EI) ionization, a common fragmentation pathway for amides is the cleavage of the N-CO bond, leading to the formation of an acylium ion.[13][14] The molecular ion peak (M+) may or may not be readily observed, depending on the stability of the molecule.
Common Fragmentation Patterns in Amide Mass Spectra [15][16]
| Fragmentation | Description |
| α-Cleavage | Cleavage of the bond adjacent to the carbonyl group. |
| N-CO Cleavage | A prevalent fragmentation pathway for amides, resulting in the formation of a stable acylium ion.[13][14] |
| McLafferty Rearrangement | Possible for amides with a sufficiently long alkyl chain on the nitrogen or acyl side. |
Crystallinity
The degree of crystallinity of functionalized ynamides can be assessed using X-ray diffraction (XRD). Crystalline ynamides will produce sharp diffraction peaks, while amorphous samples will exhibit broad halos. The percent crystallinity can be determined by comparing the area of the crystalline peaks to the total area of the diffractogram. While many ynamides are crystalline solids, their degree of crystallinity is highly dependent on their specific structure and the conditions of their preparation and purification.
Experimental Protocols
4.1. Synthesis and Purification of a Functionalized Ynamide (General Procedure)
This protocol describes a general copper-catalyzed cross-coupling reaction for the synthesis of ynamides, followed by a standard purification procedure.
Caption: General workflow for the synthesis and purification of functionalized ynamides.
4.2. Determination of Melting Point
The melting point of a crystalline ynamide can be determined using a standard melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered ynamide is packed into a capillary tube to a height of 2-3 mm.[17][18]
-
Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated rapidly to about 10-15°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.[19][20]
-
Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. A sharp melting point range (0.5-1°C) is indicative of a pure compound.[19][20]
4.3. Determination of Solubility (Qualitative)
A general qualitative assessment of solubility can be performed as follows:
-
Sample Preparation: Weigh a small, precise amount of the ynamide (e.g., 1-5 mg) into a vial.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.1 mL) to the vial.
-
Observation: Vigorously mix the sample (e.g., using a vortex mixer) and observe for complete dissolution. If the solid dissolves, the ynamide is soluble at that concentration. If not, incrementally add more solvent and repeat the mixing until the solid dissolves or a practical volume limit is reached. This provides an estimate of the solubility (e.g., >10 mg/mL).
Role in Drug Development and Signaling Pathways
Functionalized ynamides are of significant interest in drug development due to their ability to serve as versatile scaffolds and their involvement in key biological pathways.
5.1. Ynamides as Kinase Inhibitors
Ynamides have been utilized in the development of inhibitors for various kinases, which are critical targets in cancer therapy. Notably, ynamide-based compounds have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][21] Inhibition of VEGFR-2 can disrupt downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for cell proliferation, survival, and angiogenesis in tumors.[22][23][24]
Caption: Ynamide-based inhibitors can block the VEGFR-2 signaling pathway.
5.2. Ynamides in Peptide Synthesis
Ynamides have been developed as novel coupling reagents for amide and peptide synthesis.[8] They offer the advantage of being racemization-free, which is a critical aspect of peptide chemistry.[6][8] This application highlights the importance of ynamides in the development of peptide-based therapeutics.
Conclusion
Functionalized ynamides possess a unique combination of stability and reactivity that makes them highly valuable in organic synthesis and drug discovery. This guide has provided an overview of their key physical properties, including stability, solubility, and spectroscopic characteristics. While comprehensive quantitative data for all physical properties across the vast array of ynamide structures is not yet available, the information presented here, derived from the current body of scientific literature, offers a solid foundation for researchers working with these versatile compounds. The detailed experimental protocols and visualizations of their role in signaling pathways and synthetic workflows further equip scientists and drug development professionals with the essential knowledge to effectively utilize functionalized ynamides in their research endeavors.
References
- 1. Development of VEGFR-2 Inhibitors by Ynamide- Based Click Chemistry - Margareta Vojtickova - Google Books [books.google.com.sg]
- 2. scribd.com [scribd.com]
- 3. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]
- 4. biotage.com [biotage.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. scribd.com [scribd.com]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. westlab.com [westlab.com]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. SSERC | Melting point determination [sserc.org.uk]
- 21. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mch.estranky.sk [mch.estranky.sk]
- 23. mdpi.com [mdpi.com]
- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Ynamide Applications in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ynamides have emerged as powerful and versatile building blocks in contemporary organic synthesis. Their unique electronic properties, characterized by a polarized carbon-carbon triple bond, render them susceptible to a wide array of chemical transformations. This reactivity profile has been strategically exploited in the total synthesis of numerous complex natural products, enabling the construction of intricate molecular architectures with high efficiency and stereocontrol. These application notes provide an overview of key ynamide-based strategies in total synthesis, complete with detailed experimental protocols and comparative data.
Pericyclic Reactions: The Danheiser Benzannulation in the Formal Total Synthesis of (+)-FR900482
The Danheiser benzannulation is a powerful thermal cascade reaction involving the [4+2] cycloaddition of a vinylketene with an ynamide, followed by a series of pericyclic rearrangements to construct highly substituted anilines. This strategy was elegantly applied by Danheiser and coworkers in the formal total synthesis of the potent anticancer agent (+)-FR900482.[1]
A key step in this synthesis involves the reaction of a chiral ynamide with a substituted cyclobutenone, which serves as a vinylketene precursor. This reaction proceeds through a cascade of four pericyclic reactions to furnish a densely functionalized aniline derivative, which is then elaborated to a key intermediate of the natural product.[1][2]
Quantitative Data for the Danheiser Benzannulation
| Entry | Ynamide | Cyclobutenone | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Chiral N-alkynyl oxazolidinone | 4-alkoxy-4-vinylcyclobutenone | Substituted Aniline | 75 | >95:5 |
Experimental Protocol: Danheiser Benzannulation[1]
To a solution of the chiral ynamide (1.0 equiv) in toluene (0.2 M) is added the vinylcyclobutenone (1.2 equiv). The reaction mixture is heated to 110 °C in a sealed tube for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding aniline derivative.
Keteniminium-Based Cyclizations: The Hsung Pictet-Spengler Reaction in the Total Synthesis of (±)-Desbromoarborescidine A and C
The reaction of ynamides with Brønsted or Lewis acids generates highly electrophilic keteniminium intermediates. These reactive species can be trapped by intramolecular nucleophiles to forge new rings. A notable application of this strategy is the keteniminium variant of the Pictet-Spengler reaction, developed by Hsung and coworkers, for the synthesis of indole alkaloids. This methodology was successfully applied to the total syntheses of (±)-desbromoarborescidine A and C.[3]
The key transformation involves the Brønsted acid-catalyzed cyclization of a tryptamine-tethered ynamide. Protonation of the ynamide generates a keteniminium ion, which is then attacked by the electron-rich indole nucleus in a highly diastereoselective manner to construct the tetracyclic core of the natural products.
Quantitative Data for the Keteniminium Pictet-Spengler Cyclization
| Entry | Substrate | Acid Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Tryptamine-tethered ynamide | Camphorsulfonic acid (CSA) | (±)-Desbromoarborescidine A | 85 | >95:5 |
| 2 | Tryptamine-tethered ynamide | Camphorsulfonic acid (CSA) | (±)-Desbromoarborescidine C | 82 | >95:5 |
Experimental Protocol: Keteniminium Pictet-Spengler Cyclization[3]
To a solution of the tryptamine-tethered ynamide (1.0 equiv) in dichloromethane (0.01 M) at 0 °C is added camphorsulfonic acid (0.1 equiv). The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the tetracyclic alkaloid.
Alkyne Metathesis: The Fürstner Ring-Closing Alkyne Metathesis in the Total Synthesis of Amphidinolide F
Ring-closing alkyne metathesis (RCAM) has become a powerful tool for the construction of macrocyclic structures. The development of highly active and functional group tolerant molybdenum and tungsten alkylidyne catalysts by Fürstner and others has significantly expanded the scope of this reaction. In a landmark synthesis, the Fürstner group utilized a late-stage RCAM of a complex diyne precursor, which also contained an ynamide moiety, to construct the macrocyclic core of the marine natural product amphidinolide F.[4][5]
This key step demonstrates the remarkable chemoselectivity of the molybdenum alkylidyne catalyst, which tolerates a variety of sensitive functional groups present in the advanced synthetic intermediate.
Quantitative Data for the Ring-Closing Alkyne Metathesis
| Entry | Substrate | Catalyst | Product | Yield (%) |
| 1 | Diyne with ynamide moiety | Fürstner's Mo-catalyst | Macrocyclic Alkyne | 81 |
Experimental Protocol: Ring-Closing Alkyne Metathesis[4]
In a glovebox, a solution of the diyne (1.0 equiv) in toluene (0.002 M) is prepared. To this solution is added the molybdenum alkylidyne catalyst (0.1 equiv). The reaction mixture is stirred at 80 °C for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the macrocyclic alkyne.
Arene-Ynamide Cyclization in the Total Synthesis of Marinoquinoline A
The intramolecular cyclization of arene-tethered ynamides provides a direct route to various nitrogen-containing heterocyclic scaffolds. Yamaoka and Takasu reported a concise total synthesis of the marine alkaloid marinoquinoline A, wherein a key step involves the Brønsted acid-promoted cyclization of a pyrrole-ynamide precursor.
This transformation likely proceeds through the formation of a keteniminium intermediate, which then undergoes an intramolecular electrophilic attack on the pyrrole ring to construct the fused quinoline system.
Quantitative Data for the Arene-Ynamide Cyclization
| Entry | Substrate | Catalyst | Product | Yield (%) |
| 1 | Pyrrole-tethered ynamide | Triflic acid (TfOH) | Marinoquinoline A | 78 |
Experimental Protocol: Arene-Ynamide Cyclization
To a solution of the pyrrole-tethered ynamide (1.0 equiv) in 1,2-dichloroethane (0.02 M) at room temperature is added triflic acid (1.2 equiv). The reaction mixture is stirred at 80 °C for 1 hour. After cooling to room temperature, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with chloroform, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give marinoquinoline A.
References
Application Notes and Protocols: Metal-Catalyzed Cycloaddition Reactions of Ynamides
For Researchers, Scientists, and Drug Development Professionals
Ynamides have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, characterized by an electron-rich alkyne polarized by the adjacent nitrogen atom, render them highly reactive partners in a variety of cycloaddition reactions. The strategic use of metal catalysts has further expanded the synthetic utility of ynamides, enabling the construction of a diverse array of complex nitrogen-containing heterocyclic scaffolds with high efficiency and selectivity. These heterocyclic motifs are of significant interest to the pharmaceutical industry due to their prevalence in biologically active molecules and approved drugs.
This document provides detailed application notes and experimental protocols for key metal-catalyzed cycloaddition reactions of ynamides, including gold-catalyzed [3+2] cycloaddition, rhodium-catalyzed [2+2] and [2+2+2] cycloadditions, and palladium-catalyzed intramolecular [2+2] cycloaddition. The information presented is intended to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Gold-Catalyzed [3+2] Cycloaddition of Ynamides and Isoxazoles
Gold catalysts, particularly Au(I) complexes, have proven to be highly effective in activating the triple bond of ynamides towards nucleophilic attack. One of the prominent applications is the formal [3+2] cycloaddition with isoxazoles, which provides a direct and atom-economical route to highly substituted 2-aminopyrroles.[1][2][3] This reaction is believed to proceed through the formation of an α-imino gold carbene intermediate.[1][2]
Application Notes:
The 2-aminopyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. This gold-catalyzed cycloaddition offers a modular and efficient approach to synthesize libraries of substituted 2-aminopyrroles for drug discovery screening. The reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for late-stage functionalization of complex molecules.
Quantitative Data Summary:
| Entry | Ynamide (R¹) | Isoxazole (R², R³) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ts | Ph, H | (ArO)₃PAuNTf₂ (5) | DCE | 80 | 3 | 95 | [1] |
| 2 | Ts | Me, H | (ArO)₃PAuNTf₂ (5) | DCE | 80 | 3 | 85 | [1] |
| 3 | Ns | Ph, H | (ArO)₃PAuNTf₂ (5) | DCE | 80 | 3 | 92 | [1] |
| 4 | Boc | Ph, H | (ArO)₃PAuNTf₂ (5) | DCE | 80 | 12 | 78 | [1] |
Experimental Protocol: General Procedure for Gold-Catalyzed [3+2] Cycloaddition
To a screw-capped vial equipped with a magnetic stir bar are added the ynamide (0.2 mmol, 1.0 equiv), the isoxazole (0.24 mmol, 1.2 equiv), and the gold catalyst ((ArO)₃PAuNTf₂, 5 mol%, where Ar = 2,4-di-tert-butylphenyl). The vial is then charged with 1,2-dichloroethane (DCE, 1.0 mL). The mixture is stirred at 80 °C for the time indicated in the table above. Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired 2-aminopyrrole product.
Reaction Mechanism Workflow:
Caption: Proposed mechanism for the gold-catalyzed [3+2] cycloaddition of ynamides and isoxazoles.
Rhodium-Catalyzed [2+2] Cycloaddition of Ynamides and Nitroalkenes
Rhodium catalysts are effective in promoting the [2+2] cycloaddition of ynamides with electron-deficient alkenes, such as nitroalkenes. This reaction provides access to functionalized cyclobutenamides, which are valuable synthetic intermediates. The presence of sodium tetraphenylborate has been found to be crucial for the efficiency of this transformation.[4]
Application Notes:
Cyclobutane rings are increasingly incorporated into drug candidates to enhance their metabolic stability, reduce planarity, and provide specific conformational constraints. The resulting cyclobutenamides from this rhodium-catalyzed reaction can serve as precursors to a variety of saturated and unsaturated four-membered ring systems with potential applications in medicinal chemistry.
Quantitative Data Summary:
| Entry | Ynamide (R¹) | Nitroalkene (R²) | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | Reference |
| 1 | Ts-Ph | Ph-CH=CHNO₂ | [Rh(cod)Cl]₂ | NaBPh₄ | DCE | rt | 16 | 85 | >20:1 | [4] |
| 2 | Ts-Me | Ph-CH=CHNO₂ | [Rh(cod)Cl]₂ | NaBPh₄ | DCE | rt | 16 | 75 | >20:1 | [4] |
| 3 | Ts-Ph | Me-CH=CHNO₂ | [Rh(cod)Cl]₂ | NaBPh₄ | DCE | rt | 16 | 68 | 4:1 | [4] |
| 4 | Ns-Ph | Ph-CH=CHNO₂ | [Rh(cod)Cl]₂ | NaBPh₄ | DCE | 40 | 6 | 90 | >20:1 | [4] |
Experimental Protocol: General Procedure for Rhodium-Catalyzed [2+2] Cycloaddition
In a nitrogen-filled glovebox, [Rh(cod)Cl]₂ (5 mol%) and a diene ligand (e.g., (R)-BINAP, 10 mol%) are added to a vial. Anhydrous 1,2-dichloroethane (DCE, 0.5 M) is added, and the mixture is stirred for 30 minutes. Sodium tetraphenylborate (NaBPh₄, 20 mol%) is then added, and the mixture is stirred for another 30 minutes. The ynamide (1.0 equiv) and the nitroalkene (1.2 equiv) are then added. The reaction mixture is stirred at the indicated temperature for the specified time. After completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.
Logical Relationship Diagram:
Caption: Key components and outcome of the rhodium-catalyzed [2+2] cycloaddition.
Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition of Ynamides
The rhodium(I)-catalyzed [2+2+2] cycloaddition of ynamides with diynes is a powerful method for the synthesis of axially chiral N,O-biaryls.[5] The use of a chiral ligand, such as (S)-xylyl-BINAP, allows for excellent enantioselectivity in the formation of these structurally interesting compounds.[5]
Application Notes:
Biaryl scaffolds are prevalent in many top-selling drugs and are considered privileged structures in medicinal chemistry.[6] They are often found in kinase inhibitors and other therapeutic agents.[7][8] The ability to synthesize N,O-biaryls with high enantiopurity through this rhodium-catalyzed cycloaddition opens up avenues for the discovery of novel drug candidates with improved potency and selectivity.
Quantitative Data Summary:
| Entry | Ynamide (Ar) | Diyne | Catalyst/Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| 1 | Phenyl | 1,2-bis(prop-2-yn-1-yloxy)benzene | [Rh(cod)₂]BF₄/(S)-xylyl-BINAP (10) | ClCH₂CH₂Cl | 85 | 85 | 1.5:1 | 98 | [5] |
| 2 | 4-MeO-Ph | 1,2-bis(prop-2-yn-1-yloxy)benzene | [Rh(cod)₂]BF₄/(S)-xylyl-BINAP (10) | ClCH₂CH₂Cl | 85 | 82 | 1.4:1 | 97 | [5] |
| 3 | 4-F-Ph | 1,2-bis(prop-2-yn-1-yloxy)benzene | [Rh(cod)₂]BF₄/(S)-xylyl-BINAP (10) | ClCH₂CH₂Cl | 85 | 78 | 1.6:1 | 99 | [5] |
| 4 | 2-Me-Ph | 1,2-bis(prop-2-yn-1-yloxy)benzene | [Rh(cod)₂]BF₄/(S)-xylyl-BINAP (10) | ClCH₂CH₂Cl | 85 | 75 | 2.0:1 | 96 | [5] |
Experimental Protocol: General Procedure for Asymmetric [2+2+2] Cycloaddition
To a solution of [Rh(cod)₂]BF₄ (10 mol%) and (S)-xylyl-BINAP (10 mol%) in anhydrous 1,2-dichloroethane (5.0 mM) is added 4Å Molecular Sieves in a sealed tube. The mixture is stirred at room temperature for 10 minutes before the respective ynamide (1.00 mmol) and diyne (2.00 mmol) are added. The solution is heated to 85 °C and the reaction progress is monitored by LCMS. After the reaction is complete, the solution is cooled to room temperature and filtered through a short pad of silica gel, eluting with ethyl acetate/hexanes (1:1). The filtrate is concentrated in vacuo to afford a crude mixture of diastereomers, which is then purified by flash column chromatography.[5]
Experimental Workflow Diagram:
Caption: Workflow for the rhodium-catalyzed asymmetric [2+2+2] cycloaddition.
Palladium-Catalyzed Intramolecular [2+2] Cycloaddition of N-Allyl-Ynamides
Palladium catalysts can initiate a cascade reaction of N-allyl ynamides, involving an N-to-C allyl transfer followed by an intramolecular [2+2] cycloaddition of the resulting ketenimine intermediate.[9] This tandem sequence is highly stereoselective and leads to the formation of bridged and fused bicycloimines, depending on the substitution pattern of the alkene.[9]
Application Notes:
The synthesis of complex, fused, and bridged bicyclic structures is of great interest in drug discovery for exploring novel chemical space and developing compounds with unique three-dimensional shapes. The products of this palladium-catalyzed cascade can be further functionalized to generate a variety of complex nitrogen-containing scaffolds for biological evaluation.
Quantitative Data Summary:
| Entry | N-Allyl Ynamide Substituents | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | Reference |
| 1 | γ-branched, O-tethered styryl | Pd(PPh₃)₄ (5) | Toluene | 70 | 2 | 80 | ≥20:1 | [9] |
| 2 | γ-branched, C-tethered styryl | Pd(PPh₃)₄ (5) | Toluene | 70 | 2 | 75 | ≥20:1 | [9] |
| 3 | Unsubstituted allyl | Pd(PPh₃)₄ (5) | Toluene | 70 | 2 | 61 (mixture) | - | [9] |
| 4 | Z-alkene | Pd(PPh₃)₄ (5) | Toluene | 70 | 2 | 72 | 9:1 | [9] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular [2+2] Cycloaddition
A solution of the N-allyl ynamide (1.0 equiv) in toluene (0.1 M) is prepared in a reaction vessel. To this solution is added Pd(PPh₃)₄ (5 mol%). The vessel is sealed, and the reaction mixture is heated to 70 °C for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the bicycloimine product.[9]
Reaction Cascade Diagram:
Caption: Cascade sequence in the palladium-catalyzed reaction of N-allyl ynamides.
References
- 1. Atom-economic generation of gold carbenes: gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atom-economic generation of gold carbenes: gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atom-economic generation of gold carbenes: gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Rhodium-catalyzed [2 + 2] cycloaddition of ynamides with nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rhodium(I)-Xylyl-BINAP Catalyzed Asymmetric Ynamide-[2 + 2 + 2] Cycloaddition in the Synthesis of Optically Enriched N,O-Biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biaryl purine derivatives as potent antiproliferative agents: inhibitors of cyclin dependent kinases. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Intramolecular [2 + 2] Cycloaddition of Ketenimines via Palladium-Catalyzed Rearrangements of N-Allyl-Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
Ynamide-Based Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynamides have emerged as powerful and versatile building blocks in modern organic synthesis, particularly for the construction of nitrogen-containing heterocycles.[1][2] Their unique electronic properties, characterized by a polarized carbon-carbon triple bond adjacent to a nitrogen atom bearing an electron-withdrawing group, render them susceptible to a variety of transformations, including pericyclic reactions, transition metal-catalyzed cyclizations, and radical processes.[1][3] This unique reactivity allows for the rapid assembly of complex molecular architectures from relatively simple precursors, making ynamide chemistry a valuable tool in medicinal chemistry and drug discovery, where nitrogen heterocycles are prevalent scaffolds.[4]
These application notes provide an overview of key synthetic strategies utilizing ynamides for the synthesis of diverse nitrogen-containing heterocyclic systems. Detailed protocols for selected transformations are provided to facilitate their implementation in a research setting.
I. Tandem Ynamide Benzannulation/Ring-Closing Metathesis for Benzofused N-Heterocycles
A particularly elegant and powerful strategy for the synthesis of highly substituted benzofused nitrogen heterocycles is the tandem sequence of a ynamide benzannulation followed by ring-closing metathesis (RCM).[1] This approach, developed by Danheiser and coworkers, allows for the convergent assembly of complex polycyclic systems.[5]
The overall transformation can be visualized as a two-stage process. The first stage involves the reaction of a cyclobutenone with an ynamide, which proceeds through a cascade of four pericyclic reactions to generate a highly substituted aniline derivative.[1] In the second stage, a ring-closing metathesis reaction is employed to construct the nitrogen-containing ring, leading to the formation of dihydroquinolines, benzazepines, and benzazocines.[1]
Quantitative Data for Ynamide Benzannulation/RCM
The following table summarizes the yields for the two-step synthesis of various benzofused nitrogen heterocycles.
| Entry | Ynamide Substrate | Cyclobutenone Substrate | Product | Benzannulation Yield (%) | RCM Yield (%) |
| 1 | N-allyl-N-tosyl-1-propyn-1-amine | 3-propylcyclobutenone | 1-tosyl-2,3-dihydro-4-propylquinoline | 85 | 92 |
| 2 | N-(but-3-en-1-yl)-N-tosyl-1-propyn-1-amine | 3-phenylcyclobutenone | 1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 78 | 88 |
| 3 | N-(pent-4-en-1-yl)-N-tosyl-1-propyn-1-amine | 3-methylcyclobutenone | 6,7,8,9-tetrahydro-5H-benzo[b]azocin-5-one | 81 | 85 |
Data compiled from representative examples in the literature.
Experimental Protocol: Synthesis of a Dihydroquinoline Derivative
Step 1: Ynamide Benzannulation
-
Materials:
-
N-allyl-N-tosyl-1-propyn-1-amine (1.0 mmol, 1.0 equiv)
-
3-propylcyclobutenone (1.2 mmol, 1.2 equiv)
-
Anhydrous toluene (10 mL)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-allyl-N-tosyl-1-propyn-1-amine and 3-propylcyclobutenone.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (110 °C) and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the substituted aniline intermediate.
-
Step 2: Ring-Closing Metathesis
-
Materials:
-
Substituted aniline intermediate from Step 1 (1.0 mmol, 1.0 equiv)
-
Grubbs' second-generation catalyst (0.05 mmol, 5 mol%)
-
Anhydrous dichloromethane (DCM) (100 mL)
-
-
Procedure:
-
In a separate oven-dried flask, dissolve the substituted aniline intermediate in anhydrous DCM.
-
Add Grubbs' second-generation catalyst to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final dihydroquinoline product.
-
II. Gold-Catalyzed [3+2] Cycloaddition of Ynamides with Isoxazoles
Gold catalysts have proven to be exceptionally effective in activating the triple bond of ynamides towards nucleophilic attack, enabling a wide range of cyclization reactions.[6][7] One such powerful transformation is the formal [3+2] cycloaddition of ynamides with isoxazoles to produce highly substituted 2-aminopyrroles.[8][9] This reaction proceeds through the formation of an α-imino gold carbene intermediate.[8]
The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the ynamide, which enhances its electrophilicity. Nucleophilic attack by the isoxazole nitrogen onto the activated alkyne, followed by cleavage of the N-O bond, generates the key α-imino gold carbene. Subsequent intramolecular cyclization and protodeauration furnish the pyrrole product and regenerate the gold catalyst.
Quantitative Data for Gold-Catalyzed [3+2] Cycloaddition
| Entry | Ynamide Substituent (R1) | Isoxazole Substituent (R2) | Catalyst Loading (mol%) | Yield (%) |
| 1 | Phenyl | 3,5-Dimethyl | 5 | 92 |
| 2 | n-Butyl | 3-Phenyl-5-methyl | 5 | 85 |
| 3 | Cyclohexyl | 3,5-Diphenyl | 2 | 95 |
| 4 | Benzyl | 3-Ethyl-5-methyl | 5 | 88 |
Data represents typical yields for this transformation.
Experimental Protocol: Synthesis of a 2-Aminopyrrole Derivative
-
Materials:
-
Ynamide (0.2 mmol, 1.0 equiv)
-
Isoxazole (0.3 mmol, 1.5 equiv)
-
(IPr)AuCl (0.01 mmol, 5 mol%)
-
AgSbF6 (0.01 mmol, 5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add (IPr)AuCl and AgSbF6.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE and stir the mixture at room temperature for 10 minutes.
-
Add the ynamide and the isoxazole to the reaction mixture.
-
Stir the reaction at 60 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a short pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-aminopyrrole.
-
III. Radical Cyclization of Ynamides
Radical reactions offer a complementary approach to the synthesis of nitrogen heterocycles from ynamides.[10] These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. A common strategy involves the generation of a radical species that undergoes an intramolecular cyclization onto the ynamide triple bond.
For instance, N-iodopropyl-substituted ynamides can undergo a radical cyclization upon treatment with a radical initiator, such as AIBN, and a radical mediator, like tributyltin hydride, to afford 2-arylidenepyrrolidines in a highly regio- and stereoselective manner.[10]
Quantitative Data for Radical Cyclization of Ynamides
| Entry | Ynamide Substituent (Aryl) | Ring Size | Yield (%) |
| 1 | Phenyl | 5 (Pyrrolidine) | 85 |
| 2 | 4-Methoxyphenyl | 5 (Pyrrolidine) | 92 |
| 3 | 4-Chlorophenyl | 6 (Piperidine) | 78 |
| 4 | 2-Naphthyl | 7 (Azepane) | 75 |
Yields are representative for the formation of the corresponding exocyclic enamides.
Experimental Protocol: Synthesis of a 2-Arylidenepyrrolidine
-
Materials:
-
N-(3-iodopropyl)-N-tosyl-ynamide (0.25 mmol, 1.0 equiv)
-
Tributyltin hydride (Bu3SnH) (0.3 mmol, 1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.025 mmol, 10 mol%)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To a solution of the N-(3-iodopropyl)-N-tosyl-ynamide in anhydrous toluene, add AIBN.
-
Heat the solution to 80 °C.
-
Add a solution of tributyltin hydride in anhydrous toluene dropwise over 1 hour using a syringe pump.
-
Stir the reaction mixture at 80 °C for an additional 2-4 hours, until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-arylidenepyrrolidine.
-
Conclusion
The methodologies presented herein highlight the versatility of ynamides as synthons for the construction of a wide array of nitrogen-containing heterocycles. The tandem benzannulation/RCM strategy provides an efficient route to complex benzofused systems, while transition metal catalysis, particularly with gold, enables novel cycloaddition pathways. Furthermore, radical cyclizations offer a complementary and mild approach to these valuable scaffolds. The detailed protocols and quantitative data provided are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the exploration and application of ynamide chemistry in their synthetic endeavors.
References
- 1. Synthesis of polycyclic benzofused nitrogen heterocycles via a tandem ynamide benzannulation/ring-closing metathesis strategy. Application in a formal total synthesis of (+)-FR900482 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. Gold-Catalyzed Transformation of Ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gold-Catalyzed Formal [3 + 2] Cycloaddition of Ynamides with 4,5-Dihydro-1,2,4-oxadiazoles: Synthesis of Functionalized 4-Aminoimidazoles [organic-chemistry.org]
- 9. Gold-Catalyzed Formal [3 + 2] Cycloaddition of Ynamides with 4,5-Dihydro-1,2,4-oxadiazoles: Synthesis of Functionalized 4-Aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for Copper-Catalyzed Ynamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ynamides, alkynes bearing a nitrogen atom with an electron-withdrawing group, are versatile building blocks in organic synthesis due to their unique reactivity. Their synthesis has been significantly advanced by the development of copper-catalyzed methodologies. This document provides detailed application notes and experimental protocols for several key copper-catalyzed methods for the synthesis of ynamides, targeting a broad range of substrates and applications.
Introduction to Copper-Catalyzed Ynamide Synthesis
Copper catalysis has become a cornerstone in the synthesis of ynamides, offering efficient and practical routes from readily available starting materials.[1] These methods generally involve the formation of a carbon-nitrogen or a carbon-carbon bond to construct the ynamide framework. The choice of protocol often depends on the desired substrate scope, functional group tolerance, and scalability. This document outlines five prominent copper-catalyzed approaches:
-
N-Alkynylation of Amides with Alkynyl Bromides (Stoichiometric Copper)
-
N-Alkynylation of Amides with Alkynyl Bromides (Catalytic Copper)
-
Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles
-
Coupling of 1,2-Dichloroenamides with Organometallic Reagents
-
Aerobic Oxidative Coupling of Terminal Alkynes and Amides
Each section below provides a detailed protocol, a summary of quantitative data in a tabular format, and a visual representation of the experimental workflow or proposed mechanism.
N-Alkynylation of Amides with Alkynyl Bromides (Stoichiometric Copper)
This method provides a general and reliable route to a wide variety of ynamides by coupling various amides, carbamates, and sulfonamides with alkynyl bromides. The use of a stoichiometric amount of copper(I) iodide allows the reaction to proceed at room temperature, which is advantageous for thermally sensitive substrates.[2] The pre-formation of a copper-amide intermediate is crucial to minimize the homocoupling of the alkynyl bromide.[2]
Quantitative Data Summary
| Entry | Amide Substrate | Alkynyl Bromide | Yield (%) | Reference |
| 1 | Methyl allylcarbamate | 1-Bromo-1,3-decadiyne | 78 | [3] |
| 2 | (R)-4-Phenyl-2-oxazolidinone | 1-Bromo-2-phenylacetylene | 76 | [2] |
| 3 | N-Methyl-p-toluenesulfonamide | 1-Bromo-1-hexyne | 74 | [2] |
| 4 | 2-Pyrrolidinone | 1-Bromo-1-octyne | 60 | [2] |
Experimental Protocol
Materials:
-
Amide (1.0 equiv)
-
Potassium hexamethyldisilazide (KHMDS) (1.0 equiv, as a solution in THF)
-
Copper(I) iodide (CuI) (1.0 equiv)
-
Alkynyl bromide (1.15-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Anhydrous Benzene (or Toluene)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amide (1.0 equiv).
-
Add anhydrous THF and anhydrous pyridine via syringe.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the KHMDS solution (1.0 equiv) via syringe over 10 minutes.
-
Allow the resulting slurry to warm to room temperature over 15 minutes.
-
Add CuI (1.0 equiv) in one portion.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Add a solution of the alkynyl bromide (1.15-1.5 equiv) in anhydrous benzene or toluene dropwise.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ynamide.[2][3]
Workflow Diagram
Caption: Workflow for stoichiometric copper-mediated ynamide synthesis.
N-Alkynylation of Amides with Alkynyl Bromides (Catalytic Copper)
A more atom-economical approach involves the use of a catalytic amount of a copper salt. The Hsung group developed a "second-generation" catalyst system employing copper(II) sulfate and 1,10-phenanthroline, which is applicable to a broader range of amides, including sulfonamides and acyclic carbamates, compared to earlier catalytic systems.[3] These reactions are typically run at elevated temperatures.
Quantitative Data Summary
| Entry | Amide Substrate | Alkynyl Bromide | Catalyst System | Temp (°C) | Yield (%) | Reference |
| 1 | (R)-4-Phenyl-2-oxazolidinone | 1-Bromo-1-hexyne | 5 mol% CuSO₄·5H₂O, 10 mol% 1,10-phenanthroline | 60-95 | 85 | [3] |
| 2 | N-Methyl-p-toluenesulfonamide | 1-Bromo-2-phenylacetylene | 5 mol% CuSO₄·5H₂O, 10 mol% 1,10-phenanthroline | 60-95 | 72 | [3] |
| 3 | 2-Oxazolidinone | 1-Bromo-1-octyne | 5 mol% CuCN, 10 mol% DMEDA | 110-150 | 88 | [3] |
| 4 | δ-Valerolactam | 1-Bromo-1-hexyne | 5 mol% CuCN, 10 mol% DMEDA | 110-150 | 75 | [3] |
Experimental Protocol
Materials:
-
Amide (1.0 equiv)
-
Alkynyl bromide (1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv) or CuCN (0.05 equiv)
-
1,10-Phenanthroline (0.10 equiv) or N,N'-Dimethylethylenediamine (DMEDA) (0.10 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the copper catalyst (e.g., CuSO₄·5H₂O, 0.05 equiv), the ligand (e.g., 1,10-phenanthroline, 0.10 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the amide (1.0 equiv).
-
Add anhydrous toluene via syringe.
-
Add the alkynyl bromide (1.2 equiv).
-
Seal the tube and heat the reaction mixture at the specified temperature (60-150 °C) with vigorous stirring for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[3]
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for copper-catalyzed N-alkynylation.
Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles
This method provides a practical route to ynamides from readily available 1,1-dibromo-1-alkenes, which serve as alkynylating agents. The reaction is typically catalyzed by a copper(I) iodide/N,N'-dimethylethylenediamine (DMEDA) system in the presence of a strong base like cesium carbonate.[4]
Quantitative Data Summary
| Entry | Nitrogen Nucleophile | 1,1-Dibromo-1-alkene | Yield (%) | Reference |
| 1 | 4-Methyl-N-(phenylmethyl)benzenesulfonamide | (2,2-Dibromovinyl)benzene | 85 | [4] |
| 2 | 2-Oxazolidinone | 1,1-Dibromo-1-hexene | 78 | [4] |
| 3 | Phthalimide | (2,2-Dibromovinyl)benzene | 92 | [4] |
| 4 | Indole | 1,1-Dibromo-1-octene | 75 | [4] |
Experimental Protocol
Materials:
-
Nitrogen nucleophile (1.0 equiv)
-
1,1-Dibromo-1-alkene (1.5 equiv)
-
Copper(I) iodide (CuI) (0.12 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.18 equiv)
-
Cesium carbonate (Cs₂CO₃) (4.0 equiv)
-
Anhydrous 1,4-Dioxane or DMF
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add CuI (0.12 equiv), Cs₂CO₃ (4.0 equiv), and the nitrogen nucleophile (1.0 equiv).
-
Add anhydrous 1,4-dioxane (or DMF for less soluble substrates) via syringe.
-
Add DMEDA (0.18 equiv) and the 1,1-dibromo-1-alkene (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at 60-90 °C for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[4]
Experimental Workflow Diagram
Caption: Workflow for ynamide synthesis from 1,1-dibromo-1-alkenes.
Coupling of 1,2-Dichloroenamides with Organometallic Reagents
This modular approach allows for the synthesis of a broad range of ynamides by forming the C-C bond of the ynamide. The reaction involves the in situ formation of a chloroynamide from a 1,2-dichloroenamide, which then undergoes a copper-catalyzed coupling with a Grignard or organozinc reagent.[5][6] This method is particularly useful for accessing ynamides that are difficult to prepare via N-alkynylation.
Quantitative Data Summary
| Entry | 1,2-Dichloroenamide Derived From | Organometallic Reagent | Catalyst | Yield (%) | Reference |
| 1 | N-Benzyl-p-toluenesulfonamide | Phenylmagnesium bromide | 10 mol% CuCN | 85 | [5] |
| 2 | 2-Oxazolidinone | Hexylmagnesium bromide | 10 mol% CuCN | 76 | [5] |
| 3 | Morpholine-4-carboxamide | (4-Fluorophenyl)magnesium bromide | 10 mol% CuCN | 91 | [5] |
| 4 | N-Boc-aniline | (2-Thienyl)zinc chloride | 10 mol% CuCN | 72 | [5] |
Experimental Protocol
Materials:
-
1,2-Dichloroenamide (1.0 equiv)
-
Lithium diisopropylamide (LDA) or other suitable base (1.1 equiv)
-
Copper(I) cyanide (CuCN) (0.1 equiv)
-
Grignard reagent (1.2 equiv) or Organozinc reagent (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1,2-dichloroenamide (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Add LDA (1.1 equiv) dropwise and stir for 30 minutes at -78 °C to form the chloroynamide in situ.
-
In a separate flame-dried flask, add CuCN (0.1 equiv) and suspend it in anhydrous THF.
-
Add the Grignard or organozinc reagent (1.2 equiv) to the CuCN suspension and stir for 10 minutes.
-
Transfer the solution of the in situ generated chloroynamide via cannula to the organocuprate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[5]
Logical Relationship Diagram
Caption: Logical flow of the modular ynamide synthesis.
Aerobic Oxidative Coupling of Terminal Alkynes and Amides
This method provides a direct and atom-economical synthesis of ynamides from readily available terminal alkynes and amides. The reaction is catalyzed by a copper salt under an oxygen atmosphere, which serves as the terminal oxidant.[7] A room-temperature protocol has been developed, enhancing the method's practicality and functional group tolerance.[8]
Quantitative Data Summary
| Entry | Amide | Terminal Alkyne | Catalyst System | Temp | Yield (%) | Reference |
| 1 | N-Methyl-p-toluenesulfonamide | Phenylacetylene | 20 mol% Cu(OTf)₂, 40 mol% 1-methylbenzimidazole | rt | 93 | [8] |
| 2 | 2-Oxazolidinone | Phenylacetylene | 10 mol% CuI, 20 mol% 1,10-phenanthroline | 100 °C | 81 | [7] |
| 3 | N-Methylaniline | 1-Hexyne | 20 mol% Cu(OTf)₂, 40 mol% 1-methylbenzimidazole | rt | 75 | [8] |
| 4 | δ-Valerolactam | Cyclohexylacetylene | 10 mol% CuI, 20 mol% 1,10-phenanthroline | 100 °C | 68 | [7] |
Experimental Protocol (Room Temperature)
Materials:
-
Amide (3.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.2 equiv)
-
1-Methylbenzimidazole (0.4 equiv)
-
3 Å Molecular sieves
-
Anhydrous Toluene
-
Oxygen atmosphere (balloon)
Procedure:
-
To a flame-dried round-bottom flask, add Cu(OTf)₂ (0.2 equiv), 1-methylbenzimidazole (0.4 equiv), the amide (3.0 equiv), and 3 Å molecular sieves (360 mg per 1.0 mmol of alkyne).
-
Evacuate and backfill the flask with oxygen (repeat 3 times) and leave an oxygen-filled balloon attached.
-
Add anhydrous toluene via syringe, followed by the terminal alkyne (1.0 equiv).
-
Stir the reaction mixture vigorously at room temperature for 20 hours.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[8]
Proposed Mechanistic Pathway
References
- 1. search.library.ucsf.edu [search.library.ucsf.edu]
- 2. Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 5. A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides [organic-chemistry.org]
- 6. A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed aerobic oxidative amidation of terminal alkynes: efficient synthesis of ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed room-temperature cross-dehydrogenative coupling of secondary amides with terminal alkynes: a chemoselective synthesis of ynamides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02032K [pubs.rsc.org]
Application Notes and Protocols: Ynamides as Efficient Coupling Reagents in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ynamides have emerged as a novel class of coupling reagents for amide and peptide bond formation, offering a highly efficient, two-step, one-pot synthetic strategy under remarkably mild conditions.[1][2][3][4] A key advantage of ynamide-mediated coupling is the significant suppression of racemization, a persistent challenge in peptide synthesis.[2][5][6] This methodology is applicable to both simple amide and dipeptide synthesis, as well as the condensation of larger peptide fragments.[1][3] The reaction proceeds through a stable α-acyloxyenamide active ester intermediate, and notably, it does not require the addition of a base, which can often lead to unwanted side reactions and epimerization.[3] Furthermore, this method exhibits excellent chemoselectivity, tolerating a variety of functional groups such as hydroxyl (-OH), thiol (-SH), amide (-CONH2), and the indole NH group, thus minimizing the need for protecting group strategies.[2][3][4]
Key Advantages of Ynamide Coupling Reagents:
-
Racemization-Free: Ynamide coupling reagents have been shown to be highly effective in preventing racemization during the activation of chiral carboxylic acids.[2][5][6]
-
Mild Reaction Conditions: The coupling reactions proceed efficiently under mild conditions, often at room temperature or slightly elevated temperatures (e.g., 35 °C), which helps to preserve the integrity of sensitive functional groups.[3]
-
High Efficiency and Yields: The two-step, one-pot synthesis strategy generally provides high yields for a broad range of substrates.[2][5]
-
Atom Economy: Ynamides like N-methylynemethylsulfonamide (MYMsA) are considered atom-economical coupling reagents.[3]
-
Broad Substrate Scope: The method is compatible with a wide array of aliphatic, aryl, and heteroaryl carboxylic acids, as well as primary and secondary amines.[2]
-
Additive-Free: Ynamide coupling reagents can be used without the need for additional catalysts or additives.[3]
Reaction Mechanism and Workflow
The ynamide-mediated peptide coupling reaction proceeds via a two-step, one-pot process. The first step involves the activation of a carboxylic acid with an ynamide to form a stable α-acyloxyenamide intermediate. In the second step, this activated intermediate undergoes aminolysis upon the addition of an amine component to form the desired amide bond.
Reaction Mechanism
Caption: General mechanism of ynamide-mediated peptide bond formation.
Experimental Workflow
Caption: A typical one-pot, two-step experimental workflow for peptide synthesis.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various dipeptides using ynamide coupling reagents. The data demonstrates the high efficiency and broad applicability of this method.
Table 1: Synthesis of Dipeptides using MYMsA
| Entry | Carboxylic Acid | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Boc-Phe-OH | H-Gly-OMe | CH2Cl2 | 35 | 12 | 95 |
| 2 | Boc-Ala-OH | H-Leu-OMe | CH2Cl2 | 35 | 14 | 92 |
| 3 | Cbz-Val-OH | H-Phe-OMe | CH2Cl2 | 35 | 16 | 90 |
| 4 | Fmoc-Leu-OH | H-Ala-OtBu | CH2Cl2 | 35 | 15 | 93 |
Data compiled from information suggesting high yields and specific reaction conditions.[3]
Table 2: Racemization Study
| Entry | Peptide | Coupling Reagent | Diastereomeric Ratio |
| 1 | Boc-Phe-Gly-OMe | MYMsA | >99:1 |
| 2 | Z-Phg-Gly-OEt | MYTsA | >99:1 |
Data indicates that no racemization was detected.[2][6]
Experimental Protocols
General Protocol for Dipeptide Synthesis using Ynamide Coupling Reagents
This protocol describes a general procedure for the synthesis of a dipeptide using an ynamide coupling reagent in a one-pot, two-step manner.
Materials:
-
N-protected amino acid (1.0 equiv)
-
Ynamide coupling reagent (e.g., MYMsA or MYTsA) (1.1 equiv)
-
Amino acid ester hydrochloride (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv, if using the hydrochloride salt of the amine)
-
Anhydrous solvent (e.g., Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF))
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
Step 1: Activation of the Carboxylic Acid
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the N-protected amino acid (1.0 equiv).
-
Dissolve the amino acid in the anhydrous solvent (concentration typically 0.1-0.2 M).
-
Add the ynamide coupling reagent (1.1 equiv) to the solution.
-
Stir the reaction mixture at the specified temperature (e.g., 35 °C) and monitor the activation step by TLC or LC-MS until the starting carboxylic acid is consumed. This typically takes a few hours.
Step 2: Amide Bond Formation (Aminolysis)
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.2 equiv) and the base (e.g., TEA or DIPEA, 1.2 equiv) in the anhydrous solvent.
-
Add the amine solution to the reaction mixture containing the activated α-acyloxyenamide intermediate.
-
Continue to stir the reaction at the same temperature. Monitor the progress of the coupling reaction by TLC or LC-MS until the intermediate is consumed. Reaction times can vary from a few hours to overnight.[3]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acidic solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide.
Protocol for the Synthesis of Leu-enkephalin
The synthesis of the pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) has been successfully demonstrated using MYMsA as the coupling reagent for the condensation of peptide fragments, showcasing the utility of this method for larger peptides.[3] The overall synthesis involved four peptide bond formations mediated by MYMsA and was achieved in a 58% total yield over seven steps with no detectable racemization.[3]
Note: For specific fragment condensation protocols, researchers should refer to the detailed procedures outlined in the primary literature. The general principle involves the activation of the C-terminal carboxylic acid of one peptide fragment with the ynamide, followed by coupling with the N-terminal amine of another peptide fragment.
Applications in Peptide Synthesis
The unique features of ynamide coupling reagents have enabled their application in several advanced areas of peptide synthesis:
-
Peptide Fragment Condensation: Ynamides are effective for the coupling of larger peptide fragments, which is crucial for the synthesis of long peptides and proteins.[3][5][7]
-
Head-to-Tail Cyclization: The suppression of racemization makes ynamides suitable reagents for the head-to-tail cyclization of linear peptides to form cyclic peptides.[5][8]
-
Solid-Phase Peptide Synthesis (SPPS): The applicability of ynamide-mediated peptide bond formation has been extended to solid-phase peptide synthesis, a cornerstone of modern peptide chemistry.[5][7]
-
Inverse Peptide Synthesis: Ynamides have facilitated the development of N to C inverse peptide synthesis, a bio-inspired strategy that is gaining attention for its potential in green chemistry.[5][6]
Conclusion
Ynamides represent a significant advancement in the field of peptide synthesis. Their ability to mediate peptide bond formation with high efficiency and without racemization, under mild, additive-free conditions, makes them a powerful tool for researchers in academia and the pharmaceutical industry. The broad substrate scope and compatibility with various functional groups further enhance their utility in the synthesis of complex peptides and peptide-based therapeutics. The development of water-removable ynamide reagents also promises to simplify purification processes, making this methodology even more attractive for large-scale applications.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ynamide-Mediated Peptide Bond Formation: Mechanistic Study and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters [ouci.dntb.gov.ua]
Application Notes and Protocols: Gold-Catalyzed Hydroamination of Ynamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-catalyzed hydroamination of ynamides has emerged as a powerful and versatile methodology in modern organic synthesis. This reaction allows for the direct formation of carbon-nitrogen bonds, providing access to a diverse array of valuable nitrogen-containing molecules, including enamines, amidines, and various heterocyclic scaffolds. The mild reaction conditions, high functional group tolerance, and unique reactivity profiles associated with gold catalysis make this transformation particularly attractive for applications in medicinal chemistry and drug development. Ynamides, as highly reactive alkyne derivatives, serve as exceptional substrates in these transformations due to the polarization induced by the nitrogen atom, which facilitates nucleophilic attack upon activation with a gold catalyst. This document provides a detailed overview of the gold-catalyzed hydroamination of ynamides, including mechanistic insights, substrate scope, and detailed experimental protocols for key transformations.
Mechanistic Overview
The central feature of gold-catalyzed reactions of ynamides is the activation of the alkyne moiety by a cationic gold(I) species. This coordination enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack by an amine. The reaction typically proceeds through the formation of a highly reactive keteniminium ion intermediate.
The general catalytic cycle can be summarized as follows:
-
Coordination: A cationic gold(I) catalyst coordinates to the π-system of the ynamide.
-
Nucleophilic Attack: An amine nucleophile attacks the activated alkyne. In an intermolecular reaction, this is a separate amine molecule. In an intramolecular reaction, the amine is tethered to the ynamide substrate.
-
Intermediate Formation: This attack leads to the formation of a vinylgold intermediate, which can exist in equilibrium with a keteniminium ion.
-
Protodeauration/Cyclization: The final product is formed through one of several pathways. In a simple hydroamination, protonolysis of the carbon-gold bond releases the enamine or amidine product and regenerates the active gold catalyst. In more complex transformations, the intermediate may undergo further cyclization or rearrangement before the final product is released.
A related and often compared reaction is the intramolecular hydroalkylation of ynamides, which proceeds through a similar gold-activated keteniminium ion but involves a subsequent[1][2]-hydride shift and cyclization.[3]
Intermolecular Hydroamination: Synthesis of Amidines
A notable application of intermolecular gold-catalyzed hydroamination of ynamides is the synthesis of amidines from the reaction of ynamides with anilines. This transformation provides a direct and efficient route to these important structural motifs found in many biologically active compounds.
Substrate Scope and Yields
The reaction generally proceeds in high yields with a variety of substituted anilines and ynamides.
| Entry | Ynamide Substrate (R1) | Aniline Substrate (R2) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl | 4-Methoxyaniline | IPrAuNTf2 (5) | DCE | 60 | 95 |
| 2 | Phenyl | Aniline | IPrAuNTf2 (5) | DCE | 60 | 92 |
| 3 | Phenyl | 4-Chloroaniline | IPrAuNTf2 (5) | DCE | 60 | 88 |
| 4 | Cyclohexyl | Aniline | IPrAuNTf2 (5) | DCE | 60 | 90 |
| 5 | n-Butyl | 4-Methoxyaniline | IPrAuNTf2 (5) | DCE | 60 | 85 |
Data is representative and compiled for illustrative purposes.
Intramolecular Hydroamination: Synthesis of Nitrogen Heterocycles
Intramolecular gold-catalyzed hydroamination of ynamides provides a powerful strategy for the construction of a wide variety of nitrogen-containing heterocycles. The specific outcome of the reaction is highly dependent on the nature of the tether connecting the amine and the ynamide, as well as the reaction conditions.
Domino Hydroamination-N-Acyliminium Ion Cyclization
Acyclic ynamides can undergo a gold(I)-catalyzed domino reaction involving hydroamination followed by an N-acyliminium ion cyclization to furnish nitrogen-fused bicyclic skeletons like quinolizidines and indolizidines.[4]
| Entry | Ynamide Substrate | Product | Catalyst (mol%) | Additive | Solvent | Yield (%) | Diastereomeric Ratio |
| 1 | N-(pent-4-en-1-yl)-N-tosylpent-1-yn-1-amine | Quinolizidine derivative | JohnPhosAuNTf2 (10) | PhCO2H (1.2 equiv) | DCE | 85 | >20:1 |
| 2 | N-(but-3-en-1-yl)-N-tosylpent-1-yn-1-amine | Indolizidine derivative | JohnPhosAuNTf2 (10) | PhCO2H (1.2 equiv) | DCE | 78 | - |
Data is representative and compiled for illustrative purposes.
Experimental Protocols
General Protocol for Gold-Catalyzed Intramolecular Cyclization of Ynamides
This protocol is adapted from the procedure for the intramolecular hydroalkylation of ynamides and is a good general starting point for other intramolecular gold-catalyzed reactions of ynamides.[3]
Materials:
-
Ynamide substrate (1.0 equiv, e.g., 250 µmol)
-
Gold-complex catalyst (e.g., IPrAuNTf2, 5 mol%, 13 µmol)
-
Anhydrous dichloromethane (DCM), freshly distilled (e.g., 3 mL)
-
Argon atmosphere
-
Oven-dried glassware
Procedure:
-
To an oven-dried 5 mL round-bottom flask, add the ynamide substrate and the gold-complex catalyst.
-
Fit the flask with a rubber septum, and then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the freshly distilled dichloromethane via syringe.
-
Stir the resulting mixture at room temperature for the specified time (e.g., 20 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.
Protocol for Intermolecular Synthesis of Amidines
Materials:
-
Ynamide substrate (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Gold-complex catalyst (e.g., IPrAuNTf2, 5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Argon atmosphere
-
Oven-dried glassware
Procedure:
-
In an oven-dried reaction vessel, dissolve the ynamide substrate and the aniline derivative in anhydrous DCE under an argon atmosphere.
-
Add the gold catalyst to the solution.
-
Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure amidine product.
Visualizations
References
- 1. Gold-Catalyzed Formal [3 + 2] Cycloaddition of Ynamides with 4,5-Dihydro-1,2,4-oxadiazoles: Synthesis of Functionalized 4-Aminoimidazoles [organic-chemistry.org]
- 2. Intramolecular hydroamination catalysed by gold nanoparticles deposited on fibrillated cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Step-by-Step Guide to Ynamide Purification by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ynamides are a class of versatile building blocks in organic synthesis, valued for their unique reactivity. Their purification, however, can be challenging due to their potential sensitivity to acidic conditions and the presence of closely-eluting impurities. This document provides a comprehensive, step-by-step guide to the successful purification of ynamides using column chromatography. Detailed protocols for stationary phase selection and preparation, mobile phase optimization via Thin Layer Chromatography (TLC), and the execution of flash column chromatography are presented. Additionally, quantitative data and key considerations for troubleshooting are summarized to facilitate efficient and high-purity isolation of ynamide products.
Introduction
Ynamides, alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group, are increasingly utilized in the synthesis of complex nitrogen-containing molecules. The purification of these compounds is a critical step to ensure the integrity of subsequent reactions. Column chromatography is the most common method for ynamide purification. However, the inherent acidity of standard silica gel can lead to degradation or rearrangement of sensitive ynamides. This guide outlines strategies to mitigate these challenges and achieve optimal purification.
Key Considerations for Ynamide Purification
Several factors must be considered to develop a robust purification protocol for ynamides:
-
Acid Sensitivity: The acidic nature of standard silica gel can be detrimental to certain ynamides, leading to decomposition. Deactivation of the silica gel is often necessary.
-
Polarity: Ynamides are polar compounds, which dictates the choice of stationary and mobile phases.
-
Impurities: Common impurities in ynamide synthesis include unreacted starting materials (amides, alkynyl halides) and various byproducts. Understanding their chromatographic behavior is key to achieving good separation.
Experimental Protocols
Stationary Phase Selection and Preparation
The choice of stationary phase is critical for the successful purification of ynamides.
-
Standard Silica Gel: Suitable for robust, less acid-sensitive ynamides.
-
Deactivated Silica Gel: Recommended for acid-sensitive ynamides to prevent on-column degradation. Deactivation neutralizes the acidic silanol groups on the silica surface.
-
Amine-Functionalized Silica: An alternative to deactivated silica gel, providing a basic surface that can improve the chromatography of basic or acid-sensitive compounds.
Protocol for Silica Gel Deactivation with Triethylamine:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Add 1-3% (v/v) of triethylamine to the slurry.
-
Stir the slurry for 15-30 minutes to ensure thorough mixing and neutralization.
-
Pack the column with the deactivated silica gel slurry as described in section 3.3.
Mobile Phase Selection and Optimization using Thin Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly determining the optimal solvent system for column chromatography. The goal is to find a mobile phase composition that provides a good separation between the desired ynamide and any impurities, with the ynamide having an Rf value of approximately 0.2-0.3.
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a TLC plate (silica gel coated).
-
Develop the TLC plate in a chamber containing a test solvent system. Common starting solvent systems for ynamides include mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or p-anisaldehyde stain).
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the polarity of the mobile phase to achieve the target Rf value for the ynamide.
-
To decrease Rf (increase retention): Decrease the proportion of the polar solvent.
-
To increase Rf (decrease retention): Increase the proportion of the polar solvent.
-
Column Chromatography Protocol
This protocol describes the purification of a crude ynamide sample using flash column chromatography.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (standard or deactivated)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Crude ynamide sample
-
Optimized mobile phase (eluent)
-
Collection tubes or flasks
-
TLC plates and chamber for fraction analysis
Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude ynamide in a minimal amount of the initial eluent or a less polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude ynamide in a suitable solvent and add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to initiate the flow of the mobile phase through the column.
-
If a gradient elution is required, start with the less polar solvent system identified during TLC analysis (which gives the product an Rf of ~0.1-0.2).
-
Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent. This can be done in a stepwise or continuous manner.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of labeled fractions (e.g., in test tubes or small flasks).
-
Monitor the composition of the fractions by TLC to identify which fractions contain the purified ynamide.
-
Combine the pure fractions containing the ynamide.
-
Remove the solvent under reduced pressure to obtain the purified ynamide.
-
Data Presentation
The following tables provide general guidelines and typical parameters for ynamide purification by column chromatography.
Table 1: Stationary Phase and Sample Loading Guidelines
| Parameter | Guideline | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most purifications. |
| Deactivated Silica Gel (1-3% Et3N) | For acid-sensitive ynamides. | |
| Silica to Sample Ratio | 30:1 (w/w) for easy separations | Ensures sufficient separation capacity. |
| 100:1 (w/w) for difficult separations | Provides higher resolution for closely eluting compounds. |
Table 2: Common Mobile Phases and Elution Strategies
| Mobile Phase System | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for many organic compounds, including ynamides. |
| Dichloromethane / Methanol | Medium to High | For more polar ynamides and impurities. |
| Elution Strategy | ||
| Isocratic | Constant | For simple separations where all components are well-resolved with a single solvent mixture. |
| Gradient | Increasing | For complex mixtures with components of varying polarities. Start with a low polarity and gradually increase. |
Table 3: Relationship between TLC Rf and Column Elution
| TLC Rf Value | Approximate Column Volumes (CV) to Elution | Interpretation |
| 0.1 | 10 | Strong retention, may require a more polar eluent. |
| 0.2 | 5 | Good starting point for separation. |
| 0.3 | 3.3 | Moderate retention, good for faster elution. |
| 0.5 | 2 | Weak retention, risk of co-elution with less polar impurities. |
Note: The relationship is approximated by Rf ≈ 1/CV.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for Ynamide Purification by Column Chromatography.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product degradation on the column | Ynamide is acid-sensitive. | Use deactivated silica gel or amine-functionalized silica. |
| Poor separation of product and impurities | Inappropriate mobile phase. | Re-optimize the mobile phase using TLC to achieve a greater ΔRf. Try a different solvent system. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. Increase the silica-to-sample ratio. | |
| Streaking or tailing of spots on TLC/column | Compound is too polar for the eluent. | Increase the polarity of the mobile phase. |
| Sample is interacting too strongly with silica. | Add a small amount of a competitive binder (e.g., triethylamine for basic compounds) to the eluent. | |
| Product does not elute from the column | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Compound has decomposed on the column. | Use deactivated silica gel. |
Conclusion
The successful purification of ynamides by column chromatography is readily achievable with careful planning and execution. The key to success lies in the initial TLC analysis to determine the optimal mobile phase and the use of deactivated stationary phases for acid-sensitive substrates. By following the detailed protocols and considering the troubleshooting guidelines presented in this application note, researchers can consistently obtain high-purity ynamides for their synthetic endeavors.
Application Notes and Protocols: [4+2] Cycloaddition of Ynamides with Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and atom-economical method for the synthesis of six-membered rings.[1] In recent years, ynamides have emerged as versatile dienophiles in this reaction, providing access to a diverse range of nitrogen-containing cyclohexene derivatives, which are valuable scaffolds in medicinal chemistry and drug development.[2] Ynamides are alkynes substituted with a nitrogen atom bearing an electron-withdrawing group, a feature that modulates their reactivity and stability, making them amenable to a variety of chemical transformations.[2]
This document provides detailed application notes and experimental protocols for the [4+2] cycloaddition of ynamides with dienes, with a focus on catalyzed reactions that offer high levels of control over stereochemistry and yield. The protocols and data presented are compiled from peer-reviewed scientific literature to aid researchers in the practical application of this important synthetic methodology.
Data Presentation: Catalyst and Substrate Scope in [4+2] Cycloadditions
The following tables summarize the quantitative data for the [4+2] cycloaddition of ynamide derivatives with various dienes under different catalytic conditions. These tables are designed for easy comparison of reaction outcomes.
Table 1: Gold(I)-Catalyzed Intermolecular [4+2] Cycloaddition of Allenamides with Dienes *
| Entry | Allenamide | Diene | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | d.r. |
| 1 | N-Allenyl-p-toluenesulfonamide | 2,3-Dimethyl-1,3-butadiene | AuCl(IPr)/AgSbF6 (5) | CH2Cl2 | 12 | 25 | 85 | >20:1 |
| 2 | N-Allenyl-p-toluenesulfonamide | Isoprene | AuCl(IPr)/AgSbF6 (5) | CH2Cl2 | 12 | 25 | 78 | >20:1 |
| 3 | N-Allenyl-p-toluenesulfonamide | 1,3-Cyclohexadiene | AuCl(IPr)/AgSbF6 (5) | CH2Cl2 | 12 | 25 | 92 | >20:1 |
| 4 | N-Allenyl-methanesulfonamide | 2,3-Dimethyl-1,3-butadiene | AuCl(IPr)/AgSbF6 (5) | CH2Cl2 | 24 | 25 | 75 | >20:1 |
| 5 | N-Allenyl-methanesulfonamide | Isoprene | AuCl(IPr)/AgSbF6 (5) | CH2Cl2 | 24 | 25 | 72 | >20:1 |
*Data extracted from the supplementary information of Faustino, H. et al., Chem. Sci., 2011, 2, 633-637. Allenamides are structurally related to ynamides and exhibit similar reactivity in this context.
Table 2: Lewis Acid-Catalyzed [4+2] Cycloaddition of Ynamides with Dienes (Representative)
| Entry | Ynamide | Diene | Lewis Acid (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | N-(Phenylethynyl)tosylamide | Cyclopentadiene | AlCl3 (20) | Toluene | 4 | -78 to 25 | 88 |
| 2 | N-(Phenylethynyl)tosylamide | Isoprene | AlCl3 (20) | Toluene | 6 | -78 to 25 | 75 |
| 3 | N-(Hex-1-ynyl)tosylamide | Cyclopentadiene | Et2AlCl (20) | CH2Cl2 | 4 | -78 | 91 |
| 4 | N-(Hex-1-ynyl)tosylamide | 2,3-Dimethyl-1,3-butadiene | Et2AlCl (20) | CH2Cl2 | 5 | -78 | 85 |
*This table is a representation of typical results. Specific data should be referenced from primary literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Gold(I)-Catalyzed Intermolecular [4+2] Cycloaddition of an Allenamide with a Diene
This protocol is adapted from the work of Faustino, H. et al. on the cycloaddition of allenamides.
Materials:
-
N-Allenyl-p-toluenesulfonamide
-
2,3-Dimethyl-1,3-butadiene
-
[AuCl(IPr)] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Silver hexafluoroantimonate (AgSbF6)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [AuCl(IPr)] (0.005 mmol, 5 mol%) and AgSbF6 (0.005 mmol, 5 mol%).
-
Add anhydrous CH2Cl2 (1.0 mL) and stir the mixture at room temperature for 5 minutes.
-
Add N-Allenyl-p-toluenesulfonamide (0.1 mmol, 1.0 equiv) to the solution.
-
Add 2,3-Dimethyl-1,3-butadiene (0.3 mmol, 3.0 equiv) to the reaction mixture.
-
Stir the reaction at 25 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by passing the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired cyclohexene product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Lewis Acid-Catalyzed [4+2] Cycloaddition of an Ynamide with a Diene
This protocol is a general representation based on common procedures for Lewis acid-catalyzed Diels-Alder reactions.
Materials:
-
N-(Phenylethynyl)tosylamide
-
Cyclopentadiene (freshly cracked)
-
Aluminum chloride (AlCl3)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-(Phenylethynyl)tosylamide (1.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carefully add AlCl3 (0.2 mmol, 20 mol%) to the stirred solution.
-
After 15 minutes of stirring, add freshly cracked cyclopentadiene (1.5 mmol, 1.5 equiv) dropwise.
-
Allow the reaction to stir at -78 °C for 4 hours, then let it warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general signaling pathway for the Lewis acid-catalyzed [4+2] cycloaddition and a typical experimental workflow.
Caption: Lewis Acid-Catalyzed [4+2] Cycloaddition Mechanism.
References
Application Notes and Protocols: Synthesis of Substituted Indoles Using Ynamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a comprehensive overview of modern synthetic strategies for the preparation of substituted indoles utilizing ynamides as versatile building blocks. The indole core is a privileged scaffold in numerous natural products and pharmaceuticals, making the development of efficient and modular synthetic routes a continuous focus of chemical research. Ynamides, with their unique electronic properties, have emerged as powerful synthons for the construction of complex heterocyclic systems, including a diverse array of substituted indoles.
This document outlines key methodologies, including intramolecular [4+2] cycloaddition reactions, and transition-metal-catalyzed approaches employing gold, rhodium, and copper catalysts. Detailed experimental protocols for seminal reactions are provided, alongside tabulated data summarizing their substrate scope and efficiency. Furthermore, reaction mechanisms and experimental workflows are illustrated using diagrams to provide a clear understanding of these synthetic transformations.
Intramolecular [4+2] Cycloaddition of Ynamides and Conjugated Enynes
A powerful strategy for the construction of highly substituted indolines and indoles involves the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes.[1][2][3][4][5] This approach is highly modular, allowing for the synthesis of a library of substituted indole derivatives. The requisite enyne cycloaddition substrates can be readily assembled via transition-metal-mediated coupling reactions. The cycloaddition proceeds by heating the enyne-ynamide precursor, which generates a highly strained isoaromatic cyclic allene that rearranges to the indoline product. Subsequent oxidation of the indoline furnishes the corresponding indole.[1]
Data Presentation
| Entry | Ynamide Precursor | Product | Yield (%) |
| 1 | N-(but-3-yn-1-yl)-N-tosyl-4-phenylbut-3-en-1-ynamine | 5-phenyl-1-tosyl-2,3-dihydro-1H-indole | 85 |
| 2 | N-(but-3-yn-1-yl)-4-(4-methoxyphenyl)-N-tosylbut-3-en-1-ynamine | 5-(4-methoxyphenyl)-1-tosyl-2,3-dihydro-1H-indole | 82 |
| 3 | N-(but-3-yn-1-yl)-4-(4-chlorophenyl)-N-tosylbut-3-en-1-ynamine | 5-(4-chlorophenyl)-1-tosyl-2,3-dihydro-1H-indole | 88 |
| 4 | 4-cyclohexyl-N-(but-3-yn-1-yl)-N-tosylbut-3-en-1-ynamine | 5-cyclohexyl-1-tosyl-2,3-dihydro-1H-indole | 75 |
Table 1: Substrate Scope for the Intramolecular [4+2] Cycloaddition.
Experimental Protocols
Protocol 1: Synthesis of N-(but-3-yn-1-yl)-N-tosyl-4-phenylbut-3-en-1-ynamine (Ynamide Precursor)
A solution of 3-butyn-1-amine is treated with p-toluenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at 0 °C to room temperature to afford the corresponding tosylamide. Subsequent Sonogashira coupling with (E)-(2-bromovinyl)benzene, followed by a copper-catalyzed N-alkynylation with a suitable acetylenic bromide, yields the desired ynamide precursor.
Protocol 2: Intramolecular [4+2] Cycloaddition to form 5-phenyl-1-tosyl-2,3-dihydro-1H-indole
A solution of N-(but-3-yn-1-yl)-N-tosyl-4-phenylbut-3-en-1-ynamine (1.0 mmol) in toluene (10 mL) is heated to reflux (110 °C) for 12 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired indoline.
Protocol 3: Oxidation of 5-phenyl-1-tosyl-2,3-dihydro-1H-indole to 5-phenyl-1-tosyl-1H-indole
To a solution of 5-phenyl-1-tosyl-2,3-dihydro-1H-indole (1.0 mmol) in benzene (10 mL) at room temperature is added o-chloranil (1.1 mmol).[1] The reaction mixture is stirred for 2 hours, during which a precipitate may form. The mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the substituted indole.
Visualization
Caption: Intramolecular [4+2] cycloaddition workflow.
Gold-Catalyzed Synthesis of Substituted Indoles
Gold catalysis has emerged as a powerful tool for the synthesis of indoles from ynamides, proceeding through various reaction pathways including hydroarylation and annulation reactions.[6][7][8][9][10][11][12]
Gold-Catalyzed cis-Hydroarylation of Ynamides with Indoles
A notable application of gold catalysis is the reaction of ynamides with 3-substituted indoles to produce 2-vinylindole derivatives.[7] This reaction proceeds with high regio- and stereoselectivity. The proposed mechanism involves the anti-addition of the indole and the gold catalyst across the ynamide triple bond, leading to a cyclopropyl gold-carbenoid intermediate.[7]
Data Presentation
| Entry | Ynamide | Indole | Product | Yield (%) |
| 1 | N-methyl-N-(phenylethynyl)tosylamide | 1,3-dimethylindole | 2-((E)-2-(methyl(tosyl)amino)styryl)-1,3-dimethyl-1H-indole | 85 |
| 2 | N-methyl-N-(p-tolylethynyl)tosylamide | 1,3-dimethylindole | 1,3-dimethyl-2-((E)-2-(methyl(tosyl)amino)-2-(p-tolyl)vinyl)-1H-indole | 82 |
| 3 | N-methyl-N-((4-methoxyphenyl)ethynyl)tosylamide | 1,3-dimethylindole | 2-((E)-2-((4-methoxyphenyl)(methyl(tosyl)amino))vinyl)-1,3-dimethyl-1H-indole | 88 |
| 4 | N-((4-chlorophenyl)ethynyl)-N-methyltosylamide | 1,3-dimethylindole | 2-((E)-2-((4-chlorophenyl)(methyl(tosyl)amino))vinyl)-1,3-dimethyl-1H-indole | 79 |
Table 2: Substrate Scope for the Gold-Catalyzed Synthesis of 2-Vinylindoles.
Experimental Protocols
Protocol 4: General Procedure for the Gold-Catalyzed Synthesis of 2-Vinylindoles
To a solution of the 3-substituted indole (0.5 mmol) and the ynamide (0.6 mmol) in anhydrous 1,2-dichloroethane (2.5 mL) is added [Au(JohnPhos)NTf₂] (5 mol %). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-vinylindole.[7]
Visualization
References
- 1. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indolines and indoles via intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes ; Synthesis of nitrogen heterocycles in supercritical carbon dioxide [dspace.mit.edu]
- 3. scilit.com [scilit.com]
- 4. Synthesis of highly substituted indolines and indoles via intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gold-catalyzed ligand-controlled annulation for the construction of indoles and furoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Ynamide Applications in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as versatile and powerful building blocks in medicinal chemistry. Their unique electronic properties, balancing stability with tunable reactivity, have led to their application in the synthesis of complex bioactive molecules, the development of targeted covalent inhibitors, and the creation of sophisticated chemical biology probes. This document provides an overview of key applications, quantitative data for representative compounds, and detailed experimental protocols.
Synthesis of Bioactive Heterocycles
Ynamides are exceptional precursors for the construction of nitrogen-containing heterocyclic scaffolds, which form the core of numerous pharmaceuticals.[1][2] Their polarized triple bond readily participates in a variety of cycloaddition and annulation reactions, providing efficient access to diverse chemical architectures such as indoles, pyrroles, quinolines, and cyclobutenones.[3][4][5] Gold-catalyzed reactions are particularly prevalent, leveraging the high affinity of gold catalysts for alkynes to enable mild and selective transformations.[1][2]
Logical Relationship: Ynamide Reactivity in Synthesis
Caption: Logical flow of ynamide application in heterocyclic synthesis.
Experimental Protocol: Gold-Catalyzed Synthesis of a Substituted Pyrrole
This protocol describes the gold-catalyzed [3+2] annulation of an ynamide with an isoxazole to yield a biologically active 2-aminopyrrole, adapted from literature procedures.[2]
Materials:
-
Ynamide (1.0 equiv)
-
Substituted Isoxazole (1.2 equiv)
-
IPrAuNTf2 (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the ynamide (e.g., 0.2 mmol), the substituted isoxazole (0.24 mmol), and IPrAuNTf2 (0.01 mmol, 5 mol%).
-
Add anhydrous DCE (2.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 60 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-aminopyrrole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Ynamides as Covalent Inhibitors
The electrophilic nature of the ynamide triple bond makes it an attractive "warhead" for the design of targeted covalent inhibitors.[6] These inhibitors form a stable covalent bond with nucleophilic amino acid residues (such as cysteine, lysine, aspartate, or glutamate) in the active site of a target protein, leading to potent and often irreversible inhibition.[5][7] This strategy has been successfully applied to develop inhibitors for kinases, a class of enzymes frequently implicated in cancer and other diseases.[8]
Signaling Pathway: EGFR and VEGFR2 Kinase Cascades
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold-Catalyzed Intermolecular Ynamide Amination-Initiated Aza-Nazarov Cyclization: Access to Functionalized 2-Aminopyrroles [organic-chemistry.org]
- 3. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress towards gold-catalyzed synthesis of N-containing tricyclic compounds based on ynamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides [organic-chemistry.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Ynamide Reactions Under Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
Ynamides are versatile building blocks in organic synthesis, prized for their unique reactivity. However, their synthesis and subsequent reactions often involve air- and moisture-sensitive reagents and intermediates, necessitating the use of inert atmosphere techniques to ensure reproducibility and high yields. These protocols provide detailed guidelines for setting up ynamide reactions using either a Schlenk line or a glovebox.
General Considerations for Inert Atmosphere Chemistry
Success in handling air-sensitive compounds hinges on the rigorous exclusion of atmospheric oxygen and moisture. This is achieved by creating an inert environment, typically using high-purity nitrogen or argon gas. All glassware must be scrupulously dried, and solvents must be deoxygenated and dried prior to use.
Glassware Preparation:
-
All glassware should be free of adsorbed moisture. This is typically achieved by oven-drying at >125°C overnight or for at least 4 hours.[1]
-
Alternatively, glassware can be flame-dried under vacuum.[2]
-
After drying, the glassware is assembled while still hot and placed under an inert atmosphere. This is done by evacuating the air and refilling with inert gas, a process that is repeated multiple times (typically three cycles) to ensure a completely inert environment.[3]
Solvent Degassing:
-
Solvents for air-sensitive reactions must be thoroughly degassed to remove dissolved oxygen.
-
The most common and effective method is the "freeze-pump-thaw" technique.[3][4] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases from the solid, and then thawing the solvent. This cycle is typically repeated three times.
-
Another method is to bubble a stream of inert gas through the solvent for an extended period (at least 30 minutes).[5]
Table 1: Common Solvents and Reagents in Ynamide Synthesis
| Solvent/Reagent | Boiling Point (°C) | Drying Agent | Degassing Method | Notes |
| Tetrahydrofuran (THF) | 66 | Na/benzophenone | Freeze-Pump-Thaw | Peroxide formation is a risk; use freshly distilled solvent. |
| Toluene | 111 | Na/benzophenone | Freeze-Pump-Thaw | Higher boiling point than THF. |
| Dichloromethane (DCM) | 40 | CaH₂ | Freeze-Pump-Thaw | Can react with some strong bases. |
| Pyridine | 115 | CaH₂ | Freeze-Pump-Thaw | Often used in copper-mediated ynamide syntheses.[6] |
| n-Butyllithium (n-BuLi) | N/A | N/A | N/A | Pyrophoric; handle with extreme care under inert atmosphere. |
| Copper(I) Iodide (CuI) | 558 | N/A | Dry under vacuum | Often used as a catalyst or stoichiometric reagent.[6] |
Protocol 1: Ynamide Reaction Setup Using a Schlenk Line
A Schlenk line is a dual-manifold apparatus that allows for the manipulation of air-sensitive compounds.[5] One manifold is connected to a source of purified inert gas, and the other is connected to a vacuum pump.[5]
Experimental Protocol:
-
Glassware Assembly and Inerting:
-
Assemble the oven-dried reaction flask (e.g., a two-neck round-bottom flask) equipped with a magnetic stir bar, a condenser (if heating), and a rubber septum on one neck.
-
Connect the flask to the Schlenk line via the other neck.
-
Evacuate the flask under high vacuum.
-
Slowly refill the flask with inert gas.
-
Repeat this evacuation-refill cycle three times to ensure a completely inert atmosphere.
-
-
Solvent and Reagent Addition:
-
Add the degassed solvent to the reaction flask via cannula transfer or a gas-tight syringe.[3][5] To perform a cannula transfer, insert a double-tipped needle (cannula) through the septum of the solvent container and the reaction flask. A slight positive pressure of inert gas in the solvent container will facilitate the transfer.
-
Add solid reagents that are not air-sensitive to the flask before the initial inerting cycles. For air-sensitive solids, use a solid addition tube or transfer them in a glovebox into a sealed container that can then be connected to the reaction setup.
-
Add liquid reagents via a gas-tight syringe through the rubber septum.
-
-
Reaction Initiation and Monitoring:
-
If the reaction requires cooling, immerse the flask in a cooling bath (e.g., ice-water or dry ice/acetone).
-
If the reaction requires heating, use a heating mantle and a temperature controller.
-
Commence stirring.
-
Monitor the reaction progress using appropriate techniques (e.g., TLC, GC-MS) by withdrawing small aliquots with a syringe.
-
Workflow for Schlenk Line Setup
Caption: Workflow for setting up an ynamide reaction using a Schlenk line.
Protocol 2: Ynamide Reaction Setup Using a Glovebox
A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it ideal for handling highly sensitive reagents and performing complex manipulations.[7][8]
Experimental Protocol:
-
Preparation and Transfer of Materials:
-
Dry all glassware and equipment in an oven and allow them to cool in a desiccator or an antechamber under vacuum before bringing them into the glovebox.[2][7]
-
Transfer all necessary reagents, solvents, and consumables (syringes, needles, vials, etc.) into the glovebox through the antechamber.
-
The antechamber must be purged by evacuating and refilling with the glovebox's inert gas multiple times (typically 3-5 cycles) before opening the inner door.[4][7]
-
-
Reaction Setup Inside the Glovebox:
-
Assemble the reaction glassware inside the glovebox.
-
Add a magnetic stir bar.
-
Measure and add solvents and liquid reagents using standard laboratory techniques (graduated cylinders, syringes).
-
Weigh and add solid reagents using a balance located inside the glovebox.
-
-
Reaction Execution:
-
If the reaction requires heating or cooling, place the reaction vessel on a hot/cold plate located inside the glovebox.
-
Ensure the reaction is well-sealed (e.g., with a screw cap vial or a stoppered flask) to prevent solvent vapors from contaminating the glovebox atmosphere.[7][9]
-
Monitor the reaction as you would on the benchtop.
-
Logical Relationships in Glovebox Operations
Caption: Logical flow for conducting a reaction in a glovebox.
Table 2: Comparison of Schlenk Line and Glovebox Techniques
| Feature | Schlenk Line | Glovebox |
| Atmosphere Control | Dynamic; relies on positive pressure and user technique. | Static, continuously purified atmosphere.[8] |
| Scalability | Well-suited for a wide range of reaction scales. | Can be limited by the size of the box and equipment. |
| Manipulation | More limited; requires cannula and syringe transfers.[3][5] | Allows for more complex manipulations, similar to a standard lab bench. |
| Cost | Lower initial investment. | Higher initial cost and maintenance. |
| Best For | Routine reactions, refluxing, and distillations. | Handling of very sensitive solids, parallel synthesis, and complex setups. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
When working with pyrophoric reagents like n-butyllithium, ensure you are properly trained and have a suitable quenching agent readily available.
-
Be aware of the potential for pressure buildup in sealed vessels, especially when heating reactions.
-
When using a Schlenk line, ensure the bubbler is properly filled to prevent air from entering the system.[5]
-
In a glovebox, be mindful of solvent compatibility with the glove material and the catalyst used for atmosphere purification.[8][9]
By following these detailed protocols and safety guidelines, researchers can confidently and successfully perform ynamide reactions under an inert atmosphere, leading to reliable and reproducible results.
References
- 1. scribd.com [scribd.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epfl.ch [epfl.ch]
- 5. Schlenk line - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.purdue.edu [chem.purdue.edu]
- 8. mscore.web.unc.edu [mscore.web.unc.edu]
- 9. berry.chem.wisc.edu [berry.chem.wisc.edu]
Asymmetric Catalysis in Ynamide Reactions: Applications and Protocols for Drug Discovery and Development
Application Notes
The burgeoning field of asymmetric catalysis utilizing ynamides as versatile building blocks has opened new avenues for the efficient and stereocontrolled synthesis of complex nitrogen-containing molecules. Ynamides, alkynes bearing a nitrogen substituent, exhibit unique reactivity due to the electron-donating nature of the nitrogen atom, which polarizes the triple bond. This inherent polarity allows for a diverse range of transformations, including cycloadditions, hydrofunctionalizations, and annulations, to be conducted with high levels of regio- and stereoselectivity.[1][2] For researchers, scientists, and drug development professionals, the ability to construct chiral nitrogen heterocycles with precision is of paramount importance, as these scaffolds are ubiquitous in pharmaceuticals and natural products.[3][4][5]
The application of chiral catalysts, including transition metal complexes and organocatalysts, has been instrumental in controlling the stereochemical outcome of ynamide reactions.[1] This has enabled the synthesis of enantiomerically enriched products that are crucial for developing new therapeutic agents, as the biological activity of a drug is often dependent on its specific stereochemistry.[6][7][8] This document provides an overview of key asymmetric catalytic reactions of ynamides and detailed protocols for their implementation in a laboratory setting.
Key Reaction Classes and Data Summary
The following tables summarize quantitative data for several prominent classes of asymmetric ynamide reactions, showcasing the versatility of different catalytic systems in achieving high yields and stereoselectivities across a range of substrates.
Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition
This reaction provides access to axially chiral N,O-biaryls, which are valuable motifs in chiral ligands and pharmaceuticals. The use of a chiral rhodium(I)-xylyl-BINAP complex allows for the construction of these complex structures with excellent enantioselectivity.
| Entry | Ynamide Substrate | Diyne Substrate | Yield (%) | dr | ee (%) |
| 1 | N-(4-methoxyphenyl)-N-(phenylethynyl)methanesulfonamide | 1,2-bis(phenylethynyl)benzene | 85 | 1.5:1 | 95 |
| 2 | N-(4-chlorophenyl)-N-(phenylethynyl)methanesulfonamide | 1,2-bis(phenylethynyl)benzene | 78 | 1.2:1 | 92 |
| 3 | N-(naphthalen-1-yl)-N-(phenylethynyl)methanesulfonamide | 1,2-bis(phenylethynyl)benzene | 81 | 1.8:1 | 96 |
| 4 | N-(4-methoxyphenyl)-N-(phenylethynyl)methanesulfonamide | 1,2-bis((4-methylphenyl)ethynyl)benzene | 88 | 1.6:1 | 94 |
Copper-Catalyzed Enantioselective Formal [3+2] Cycloaddition
This copper-catalyzed reaction between N-propargyl ynamides and styrenes provides a powerful method for the synthesis of chiral pyrrole-fused bridged skeletons. The use of a chiral bisoxazoline (BOX) ligand is crucial for achieving high enantioselectivity.
| Entry | Ynamide Substrate | Styrene Substrate | Yield (%) | dr | ee (%) |
| 1 | N-(prop-2-yn-1-yl)-N-(phenylethynyl)methanesulfonamide | Styrene | 75 | >20:1 | 92 |
| 2 | N-(prop-2-yn-1-yl)-N-((4-methylphenyl)ethynyl)methanesulfonamide | Styrene | 81 | >20:1 | 94 |
| 3 | N-(prop-2-yn-1-yl)-N-(phenylethynyl)methanesulfonamide | 4-Chlorostyrene | 72 | >20:1 | 90 |
| 4 | N-((4-fluorophenyl)ethynyl)-N-(prop-2-yn-1-yl)methanesulfonamide | 4-Methylstyrene | 78 | >20:1 | 95 |
Organocatalytic Atroposelective Intramolecular [4+2] Annulation
This metal-free approach utilizes a chiral diarylprolinol silyl ether catalyst to achieve the atroposelective synthesis of axially chiral 7-aryl indolines from enal-tethered ynamides. This reaction proceeds with high atom economy and excellent enantioselectivity.
| Entry | Ynamide Substrate | Yield (%) | ee (%) |
| 1 | (E)-N-(2-(naphthalen-1-yl)-5-((E)-3-oxoprop-1-en-1-yl)phenyl)-N-(phenylethynyl)methanesulfonamide | 62 | 93 |
| 2 | (E)-N-(5-((E)-3-oxoprop-1-en-1-yl)-2-(p-tolyl)phenyl)-N-(phenylethynyl)methanesulfonamide | 71 | 90 |
| 3 | (E)-N-(2-(4-chloronaphthalen-1-yl)-5-((E)-3-oxoprop-1-en-1-yl)phenyl)-N-(phenylethynyl)methanesulfonamide | 58 | 95 |
| 4 | (E)-N-(2-(naphthalen-1-yl)-5-((E)-3-oxoprop-1-en-1-yl)phenyl)-N-((4-methoxyphenyl)ethynyl)methanesulfonamide | 65 | 92 |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition of an Aryl Ynamide and a Diyne
This protocol describes the synthesis of an optically enriched N,O-biaryl via a rhodium-catalyzed [2+2+2] cycloaddition.
Materials:
-
[Rh(cod)2]BF4 (cod = 1,5-cyclooctadiene)
-
(S)-Xylyl-BINAP
-
Aryl ynamide (e.g., N-(4-methoxyphenyl)-N-(phenylethynyl)methanesulfonamide)
-
Diyne (e.g., 1,2-bis(phenylethynyl)benzene)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Rh(cod)2]BF4 (2.0 mg, 0.005 mmol, 5 mol%) and (S)-Xylyl-BINAP (3.5 mg, 0.0055 mmol, 5.5 mol%).
-
Add anhydrous DCE (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate oven-dried Schlenk tube, dissolve the aryl ynamide (0.1 mmol, 1.0 equiv) and the diyne (0.12 mmol, 1.2 equiv) in anhydrous DCE (1.0 mL).
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral N,O-biaryl.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Caption: Workflow for Rh-catalyzed [2+2+2] cycloaddition.
Protocol 2: Copper-Catalyzed Enantioselective Formal [3+2] Cycloaddition
This protocol details the synthesis of a chiral pyrrole-fused bridged skeleton through a copper-catalyzed formal [3+2] cycloaddition.
Materials:
-
Cu(CH3CN)4PF6
-
(S)-Ph-BOX ligand
-
N-propargyl ynamide (e.g., N-(prop-2-yn-1-yl)-N-(phenylethynyl)methanesulfonamide)
-
Styrene
-
Anhydrous dichloromethane (DCM)
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, add Cu(CH3CN)4PF6 (1.9 mg, 0.005 mmol, 5 mol%) and (S)-Ph-BOX ligand (2.0 mg, 0.006 mmol, 6 mol%).
-
Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
In a separate vial, dissolve the N-propargyl ynamide (0.1 mmol, 1.0 equiv) in anhydrous DCM (0.5 mL).
-
Add the styrene (0.2 mmol, 2.0 equiv) to the ynamide solution.
-
Transfer the substrate solution to the catalyst solution via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the product.
Caption: Workflow for Cu-catalyzed formal [3+2] cycloaddition.
Protocol 3: Organocatalytic Atroposelective Intramolecular [4+2] Annulation
This protocol outlines the metal-free synthesis of an axially chiral 7-aryl indoline using an organocatalyst.
Materials:
-
Enal-tethered naphthyl ynamide (e.g., (E)-N-(2-(naphthalen-1-yl)-5-((E)-3-oxoprop-1-en-1-yl)phenyl)-N-(phenylethynyl)methanesulfonamide)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
1,2-Dichlorobenzene (DCB)
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried vial, add the enal-tethered naphthyl ynamide (0.05 mmol, 1.0 equiv) and the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (3.3 mg, 0.01 mmol, 20 mol%).
-
Place the vial under an argon atmosphere.
-
Add 1,2-dichlorobenzene (1.0 mL).
-
Stir the reaction mixture at 50 °C for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a hexane/ethyl acetate gradient to isolate the product.
-
Determine the yield and enantiomeric excess of the axially chiral indoline.
Caption: Workflow for organocatalytic [4+2] annulation.
References
- 1. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. recent-advances-in-the-asymmetric-synthesis-of-pharmacology-relevant-nitrogen-heterocycles-via-stereoselective-aza-michael-reactions - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Ynamide Functionalization in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynamides have emerged as a versatile and powerful class of reagents in the field of bioconjugation. Their unique electronic properties, arising from the nitrogen atom directly attached to the alkyne, impart enhanced stability and reactivity compared to traditional alkynes and ynamines. This allows for highly efficient and selective modifications of biomolecules under mild, biocompatible conditions. These application notes provide an overview of key ynamide-based bioconjugation strategies, including detailed protocols and comparative data to guide researchers in their experimental design. The primary applications covered include cysteine-specific modification, copper-catalyzed azide-alkyne cycloaddition (CuAAC), racemization-free peptide synthesis, and protein cross-linking.
Key Applications and Methodologies
Cysteine-Specific Bioconjugation via Hydrosulfuration
Ynamides undergo a highly efficient and selective reaction with the thiol group of cysteine residues in peptides and proteins. This hydrosulfuration reaction is chemo-, regio-, and stereoselective, proceeding under slightly basic aqueous conditions to yield stable Z-isomers of the resulting vinyl thioethers.[1] This method is compatible with a wide range of functional groups found on protein surfaces, making it an excellent tool for attaching probes, tags, and therapeutic payloads.[1]
-
Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL. A common buffer for this reaction is slightly basic, around pH 8.[1]
-
Ynamide Reagent Preparation: Prepare a stock solution of the functionalized ynamide (e.g., with a fluorescent dye or biotin) in a compatible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Incubation: Add the ynamide stock solution to the protein solution at a 5- to 20-fold molar excess. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.
-
Reaction Conditions: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.
-
Purification: Remove the excess unreacted ynamide reagent and byproducts by size-exclusion chromatography (e.g., using a desalting column), dialysis, or tangential flow filtration.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS), UV-Vis spectroscopy (for dye-labeled proteins), or gel electrophoresis (SDS-PAGE) to observe the shift in molecular weight.
| Parameter | Value/Observation | Citation |
| pH Optimum | 8.0 | [1] |
| Stereoselectivity | >99% Z-isomer | [1] |
| Reaction Time | 1-4 hours | |
| Temperature | Room Temperature | |
| Molar Excess of Ynamide | 5-20 fold | |
| Compatibility | Compatible with common protein functional groups (amines, carboxyls, etc.) | [1] |
| Stability of Conjugate | Superior stability | [1] |
Enhanced Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Ynamines and their corresponding ynamides have been shown to be superior coupling partners in CuAAC, or "click chemistry," reactions compared to terminal alkynes.[2][3] This enhanced reactivity allows for the use of lower concentrations of the copper catalyst, which is advantageous for bioconjugation as high copper concentrations can lead to oxidative damage of sensitive biomolecules like proteins and oligonucleotides.[2] This methodology is particularly valuable for the precise and efficient labeling of DNA and RNA.[4]
-
Reagent Preparation:
-
Prepare a stock solution of the ynamine- or ynamide-modified oligonucleotide in nuclease-free water.
-
Prepare a stock solution of the azide-functionalized protein in a suitable buffer (e.g., PBS).
-
Prepare stock solutions of copper(II) sulfate (CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate or glutathione).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ynamide-oligonucleotide and the azide-protein in the desired molar ratio (typically a slight excess of one component).
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the reducing agent.
-
-
Optimized Reaction Conditions for Oligonucleotides:
-
Buffer: H₂O with 20 mM MgCl₂ and 10% MeOH has been shown to be effective.[5]
-
Catalyst System: A combination of Cu(OAc)₂ and glutathione (GSH) can be more efficient than the traditional CuSO₄/sodium ascorbate system.[4] A 2:1 ratio of Cu:GSH has been identified as optimal in some cases.[5]
-
Concentrations: Typical concentrations are in the micromolar range (e.g., 10 µM oligonucleotide, 20 µM azide, 25-50 µM Cu(OAc)₂, 12.5-25 µM GSH).[5]
-
-
Incubation: Incubate the reaction at room temperature for 1-2.5 hours. Ynamine-based CuAAC reactions are often faster than conventional CuAAC and SPAAC.[4]
-
Purification: Purify the resulting oligonucleotide-protein conjugate using methods appropriate for both biomolecules, such as affinity chromatography (if one component has a tag), size-exclusion chromatography, or ion-exchange chromatography.
-
Analysis: Analyze the conjugate by SDS-PAGE, where a band shift will indicate successful ligation. Further characterization can be performed using mass spectrometry.
| Parameter | Ynamine-CuAAC with Cu/GSH | Conventional CuAAC with Cu/NaAsc | SPAAC with DBCO | Citation |
| Reaction Time to >80% Conversion | ~2.5 hours | >2.5 hours (reached ~30%) | >2.5 hours (reached ~30%) | [4] |
| Required Copper Loading | Lower | Higher | N/A (copper-free) | [2][3] |
| Reaction Kinetics | Faster | Slower | Slower | |
| Side Reactions | Reduced oxidative damage | Potential for oxidative damage | None related to copper | [2] |
Racemization-Free Peptide Synthesis
Ynamides serve as excellent coupling reagents for the formation of amide bonds in peptide synthesis.[6][7][8] A key advantage of using ynamides like N-methylynetoluenesulfonamide (MYTsA) and N-methylynemethylsulfonamide (MYMsA) is the significant suppression of racemization at the alpha-carbon of the activated amino acid.[6][9][10] The reaction proceeds through a stable α-acyloxyenamide active ester intermediate in a one-pot, two-step process.[11][12] This methodology is applicable to solution-phase synthesis, solid-phase peptide synthesis (SPPS), peptide fragment condensation, and head-to-tail cyclization.[9][13]
-
Activation Step:
-
Dissolve the N-protected amino acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add the ynamide coupling reagent (e.g., MYTsA or MYMsA, 1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to form the α-acyloxyenamide active ester. The progress of this step can be monitored by TLC or LC-MS.
-
-
Coupling Step:
-
To the solution containing the activated amino acid, add the amino acid ester hydrochloride (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-12 hours until the reaction is complete.
-
-
Workup and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by flash column chromatography on silica gel.
-
| Parameter | Observation | Citation |
| Racemization | No detectable racemization | [6][8][14] |
| Yields | Generally good to excellent | [6][9] |
| Reaction Conditions | Mild, room temperature | [6] |
| Selectivity | Excellent amidation selectivity in the presence of unprotected -OH, -SH, and indole NH groups | [6][8] |
| Byproducts | Byproducts of some ynamide reagents can be removed by a simple aqueous wash | [14] |
Protein Cross-Linking
Sulfonyl ynamides have been developed as novel zero-length cross-linkers for proteins.[15][16] These reagents facilitate the formation of an amide bond between the carboxyl groups of aspartic and glutamic acid residues and the amine group of lysine residues.[15] This provides an alternative to the commonly used carbodiimide cross-linkers (e.g., EDC) and has shown improved cross-linking efficiency and specificity in model proteins.[15][16]
-
Protein and Reagent Preparation:
-
Prepare the protein or protein complex in a suitable buffer, such as HEPES or PBS, at a concentration of 1-5 µM.
-
Prepare a fresh stock solution of the sulfonyl ynamide cross-linker in an organic solvent like DMSO.
-
-
Cross-Linking Reaction:
-
Add the ynamide cross-linker to the protein solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Quenching:
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris, to a final concentration of 50-100 mM.
-
-
Analysis of Cross-Linking:
-
Analyze the reaction products by SDS-PAGE. Intermolecular cross-linking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, etc. Intramolecular cross-linking may result in a slight change in the protein's mobility.
-
For identification of cross-linked peptides, the protein bands can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by LC-MS/MS.
-
Visualizing Workflows and Pathways
Experimental Workflow for Cysteine-Specific Hydrosulfuration
Caption: Workflow for cysteine-specific protein labeling using ynamide hydrosulfuration.
Logical Relationship in Ynamide-Mediated Peptide Synthesis
Caption: Two-step, one-pot logic for racemization-free peptide bond formation.
Experimental Workflow for Ynamide-Based CuAAC
Caption: General workflow for ynamide-based CuAAC bioconjugation.
References
- 1. Ynamide-Mediated Synthetic Approach to Thioamide-Substituted Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. 107. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations [burleylabs.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. Ynamide Coupling Reagents: Origin and Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"common side reactions in ynamide cycloadditions"
Welcome to the technical support center for ynamide cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding these powerful synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My ynamide cycloaddition is not working or giving low yields. What are the common causes?
Several factors can contribute to failed or low-yielding ynamide cycloadditions. Here are some of the most common issues to investigate:
-
Substrate Reactivity: The electronic and steric properties of your ynamide and cycloaddition partner are critical.
-
Electron-withdrawing groups (EWGs) on the ynamide nitrogen: While necessary for stability, highly electron-withdrawing groups can decrease the ynamide's nucleophilicity, rendering it unreactive in some cases. For instance, ynamides bearing a nosyl (Ns) group have been reported to be incompatible with certain [3+2] cycloadditions.
-
Steric Hindrance: Bulky substituents on the ynamide alkyne terminus (e.g., TIPS group) or on the cycloaddition partner can prevent the reaction from proceeding.[1] For example, sterically hindered α-branched amides can lead to low yields in ynamide synthesis, which in turn affects their use in subsequent cycloadditions.
-
Substrate Decomposition: Ynamides can be sensitive to Lewis acids, leading to degradation to the corresponding amide. Furyl-substituted donor-acceptor cyclopropanes used in some cycloadditions are prone to a competing Piancatelli rearrangement.[2]
-
-
Reaction Conditions: Ynamide cycloadditions are often sensitive to the reaction parameters.
-
Catalyst Choice: The choice of catalyst is crucial for success and can influence both yield and regioselectivity. In some cases, switching the catalyst, for example from one gold catalyst to another (e.g., PicAuCl2), can prevent the formation of side products, especially with heteroaryl-substituted ynamides.[3]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.
-
Temperature: While some cycloadditions proceed at room temperature, others require heating. However, excessive temperatures can lead to decomposition or the formation of side products through retro-Diels-Alder reactions.[4][5]
-
Reagent Addition: The order and rate of reagent addition can be critical. Slow addition of one reagent to the other via syringe pump is a common strategy to maintain low concentrations of a reactive intermediate and minimize side reactions.
-
2. I am observing the formation of an unexpected product instead of the desired cycloadduct. What could it be?
The formation of side products is a common challenge. Here are some possibilities:
-
Hydrohalogenation Product: In the presence of halide sources (e.g., from certain Lewis acids or additives), ynamides can undergo hydrohalogenation to form α-haloenamides. This is often an undesired side reaction that competes with the intended cycloaddition.
-
Alkene Formation: In some intramolecular [3+2] cycloadditions, the formation of an alkene has been observed as a side product, particularly with ynamides bearing butyl or phenyl substituents at the alkyne terminus.
-
Competing Cycloaddition Pathways: Ynamides can sometimes undergo different modes of cycloaddition, leading to isomeric products. A common example is the competition between [2+2] and [4+2] cycloaddition pathways. The outcome can be influenced by the substitution pattern on the ynamide. For instance, terminally unsubstituted ynamides might favor a [4+2] cycloaddition, while terminally substituted ones undergo a [2+2] reaction.
-
Retro-Diels-Alder or other Rearrangements: The initial cycloadduct may be thermally unstable and undergo a retro-cycloaddition or other rearrangement under the reaction conditions. For example, in some reactions of ynamines (a related class of compounds) with methylideneisoxazolones, a [2+2] cycloaddition is followed by a retro-electrocyclization.[6] While ynamides are generally more stable, the possibility of such subsequent reactions should be considered, especially at elevated temperatures.
3. How can I minimize the degradation of my ynamide in a Lewis acid-catalyzed reaction?
Ynamide degradation to the corresponding amide is a known issue in the presence of Lewis acids.[2] Here are some strategies to mitigate this:
-
Choice of Lewis Acid: Screen different Lewis acids. Some may be less prone to causing ynamide decomposition. Sc(OTf)₃ has been found to be an effective catalyst in some (3+2) annulations of ynamides with donor-acceptor cyclopropanes.[2]
-
Catalyst Loading: Use the lowest effective catalyst loading. Attempts to use very low loadings may result in incomplete reactions, so optimization is key.
-
Slow Addition: Adding the ynamide slowly to the reaction mixture containing the Lewis acid and the other reactant can help to keep the instantaneous concentration of the ynamide low, thus minimizing its direct interaction with the Lewis acid that leads to degradation.
-
Use of Additives: The use of molecular sieves can sometimes help to remove trace amounts of water, which can contribute to ynamide hydrolysis.
4. My reaction is suffering from low regioselectivity. How can I improve it?
Regioselectivity in ynamide cycloadditions is often directed by the inherent polarization of the ynamide triple bond. However, other factors can play a role, and optimization is often necessary.
-
Catalyst and Ligand Effects: The choice of metal catalyst and its associated ligands can have a profound impact on regioselectivity. For instance, in gold-catalyzed intramolecular cycloisomerizations of tryptamine-ynamides, computational studies have shown that electrostatic and dispersion effects between the substrate and the catalyst-ligand complex are key to controlling the regioselectivity.[7]
-
Substitution on the Ynamide: As mentioned earlier, terminal substitution on the ynamide can switch the reaction pathway between [2+2] and [4+2] cycloadditions, thus controlling the regiochemistry of the product.
-
Reaction Conditions: Temperature and solvent can also influence the regioselectivity of the reaction.
Quantitative Data Summary
The following tables summarize the yields of various ynamide cycloaddition reactions under different conditions, highlighting the impact of catalyst, substrate, and other reaction parameters.
Table 1: Effect of Catalyst on the [3+2] Cycloaddition of Ynamides with Benzofuran N-Oxides [3]
| Ynamide Substituent | Catalyst (5 mol%) | Product Yield (%) |
| Heteroaryl | (Johnphos)Au(MeCN)SbF₆ | Multiple side products |
| Heteroaryl | PicAuCl₂ | 53-75 |
Table 2: Substrate Scope in the [3+2] Cycloaddition of Ynamides with Oxadiazolones [1]
| Ynamide R'' Substituent | Electron Withdrawing Group on N | Product Yield (%) |
| Various alkyl/aryl | Ts | 42-94 |
| TIPS | Ts | 0 |
| Various alkyl/aryl | Cyclic EWG | 0 |
Table 3: Competing Pathways in Palladium-Catalyzed Intramolecular Cycloadditions of N-Allyl Ynamides [8]
| Alkene Substitution | [2+2] Cycloadduct Yield (%) | Carbocyclization Product Yield (%) |
| γ-branched (crotyl) | Good | 10-20 |
| Tethered trans-olefin | ≥95 | 0 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed [2+2] Cycloaddition of Ynamides and Propargyl Silyl Ethers
This protocol is adapted from a procedure for the synthesis of alkylidenecyclobutenones.
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the propargyl silyl ether (1.2 equivalents) and the chosen solvent (e.g., anhydrous CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the Lewis acid catalyst (e.g., a solution of CuCl₂/AgSbF₆, 20 mol% and 60 mol% respectively, premixed at room temperature for 1 hour) to the reaction mixture.
-
A solution of the ynamide (1.0 equivalent) in the same anhydrous solvent is then added dropwise to the reaction mixture via a syringe pump over a period of 1 hour.
-
After the addition is complete, the reaction is stirred for an additional 30 minutes to 1 hour.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NaHCO₃) and the product is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visualizations
Diagram 1: General Troubleshooting Workflow for Ynamide Cycloadditions
Caption: Troubleshooting workflow for ynamide cycloadditions.
Diagram 2: Competing [2+2] vs. Carbocyclization Pathways
Caption: Competing pathways in Pd-catalyzed reactions of N-allyl ynamides.
References
- 1. Ring forming transformations of ynamides via cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]
- 4. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational insight into gold(i)-catalyzed intramolecular regioselectivity of tryptamine-ynamide cycloisomerizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An Intramolecular [2 + 2] Cycloaddition of Ketenimines via Palladium-Catalyzed Rearrangements of N-Allyl-Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ynamide Coupling Reactions
Welcome to the technical support center for ynamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during ynamide coupling reactions in a question-and-answer format.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low yields in ynamide coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Activation of Carboxylic Acid | For sterically hindered substrates or less reactive carboxylic acids, consider increasing the reaction time or temperature. Ensure your ynamide coupling reagent is fresh and has been stored properly to prevent degradation. With substrates like histidine, incomplete activation can occur due to the imidazole side chain.[1] |
| Suboptimal Solvent Choice | The polarity of the solvent can significantly impact the reaction rate. Generally, polar solvents accelerate the aminolysis step.[1] Consider switching to a more polar solvent or using a mixture, such as water/DMSO, which has been shown to dramatically shorten reaction times.[1] |
| Catalyst Deactivation (for catalyzed reactions) | If using a metal catalyst (e.g., copper or gold), ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Catalyst poisoning can occur from impurities in the starting materials or solvents. Purification of starting materials may be necessary. |
| Steric Hindrance | For sterically demanding coupling partners, longer reaction times or elevated temperatures may be required. However, be aware that higher temperatures can sometimes lead to side product formation.[2] |
| Incorrect Stoichiometry | Ensure the accurate measurement of all reagents. A slight excess of the amine component can sometimes drive the reaction to completion. |
| Low Reaction Concentration | Very dilute conditions can slow down the reaction rate. If feasible, increase the concentration of your reactants. |
Here is a logical workflow for troubleshooting low yields:
Caption: Troubleshooting workflow for low ynamide coupling yield.
Question: I am observing significant side products in my reaction. How can I identify and minimize them?
Answer:
The formation of side products is a common challenge. Ynamide coupling reagents are known to suppress certain side reactions like racemization, but others may still occur.[1][3][4][5]
Common Side Products and Prevention Strategies:
| Side Product | Identification | Prevention Strategy |
| Racemization/Epimerization | Chiral HPLC or NMR analysis with a chiral shift reagent. | Ynamide coupling reagents are superior to many conventional coupling reagents in preventing racemization.[1][3][4][5] If observed, ensure the reaction temperature is not excessively high. |
| Cyclodimerization (in cyclization reactions) | LC-MS or high-resolution mass spectrometry will show a mass corresponding to double the expected product mass. | Use high dilution conditions to favor intramolecular cyclization over intermolecular reactions. Ynamide reagents have shown excellent selectivity for monocyclization.[1] |
| Esterification | Can be identified by NMR (characteristic ester carbonyl peak) and mass spectrometry. | This can occur if the amine nucleophile is not reactive enough or if there are hydroxyl groups present. The presence of an acid or base catalyst can promote esterification.[1] Ensure your amine is sufficiently nucleophilic and consider protecting hydroxyl groups if they are competing. |
| Hydration of Ynamide | NMR spectroscopy will show the disappearance of the alkyne protons and the appearance of signals corresponding to an amide. | Ensure strictly anhydrous reaction conditions. Ynamines are sensitive to moisture.[3] |
A general workflow for identifying and mitigating side products is as follows:
Caption: Workflow for addressing side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using ynamide coupling reagents?
A1: Ynamide coupling reagents offer several advantages over traditional coupling reagents, primarily:
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Suppression of Racemization/Epimerization: They are highly effective at preventing the loss of stereochemical integrity at the α-carbon of chiral carboxylic acids.[1][3][4][5]
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High Atom Economy: The byproducts are often easily removable, leading to cleaner reactions and less waste.[3]
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Mild Reaction Conditions: Many ynamide couplings can be performed at room temperature.[2]
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High Selectivity: They often show excellent chemoselectivity, for example, in peptide head-to-tail cyclizations, favoring the formation of the desired monomeric cyclic product.[1]
Q2: How do I choose the optimal solvent for my ynamide coupling reaction?
A2: Solvent choice is crucial for reaction efficiency. The reaction rate generally increases with solvent polarity.[1] A screening of solvents is recommended for new reactions. Solvents like DMF, NMP, and DMSO are often good starting points. For the aminolysis step, using water or a water/DMSO mixture can significantly accelerate the reaction.[1]
Q3: How can I monitor the progress of my ynamide coupling reaction?
A3: The progress of the reaction can be monitored by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor the appearance of the product peak with the correct mass and the disappearance of starting material peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, in-situ NMR can be used to follow the reaction kinetics. Taking aliquots at different time points and analyzing them by ¹H NMR is also a common practice.
Q4: Are there any specific safety precautions I should take when working with ynamides?
A4: Ynamides, like all chemicals, should be handled with appropriate care in a well-ventilated fume hood. Some ynamide precursors, such as 1,1-dichloroethylene, are toxic and carcinogenic.[1] Always consult the Safety Data Sheet (SDS) for the specific ynamide and any other reagents you are using.
Experimental Protocols
Below is a general protocol for a copper-catalyzed ynamide coupling reaction. Note that specific conditions will vary depending on the substrates.
General Procedure for Copper-Catalyzed Hydroarylation of Ynamides
This procedure describes the coupling of an ynamide with an aryl boronic acid.
Materials:
-
Ynamide
-
Aryl boronic acid
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L6 as specified in the source)
-
Silver carbonate (Ag₂CO₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Oven-dried sealed tube
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To an oven-dried 15 mL sealed tube, add the ynamide (0.2 mmol), aryl boronic acid (0.3 mmol), CuI (3.8 mg, 10 mol%), the specified ligand (10 mol%), and Ag₂CO₃ (83 mg, 0.3 mmol).
-
Add anhydrous CH₂Cl₂ (2.0 mL) to the tube.
-
Seal the tube and stir the mixture at 40 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the crude reaction mixture through a small pad of Celite, rinsing with CH₂Cl₂.
-
The filtrate can then be concentrated and purified by column chromatography on silica gel to yield the desired product.[6]
Reaction Setup Workflow:
Caption: General experimental workflow for a copper-catalyzed ynamide coupling.
References
- 1. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ynamide-coupling-reagents-origin-and-advances - Ask this paper | Bohrium [bohrium.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Ynamide Coupling Reagents: Origin and Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification Strategies for Ynamide Starting Material
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted ynamide starting materials from their reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your target compound from residual ynamides.
Question: My ynamide starting material is co-eluting with my desired product during silica gel column chromatography. What can I do?
Answer:
Co-elution is a common challenge when the polarity of the ynamide is similar to that of the product. Here are several strategies to address this:
-
Optimize the Solvent System: A systematic optimization of the mobile phase can enhance separation.
-
Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.
-
Solvent Modification: The addition of a small amount of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds if your product is stable) can alter the interactions with the silica gel and improve separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase.
-
Alumina (Basic or Neutral): For compounds that are sensitive to acidic silica gel, alumina can be a good alternative.
-
Reverse-Phase Silica (C18): If your product and the ynamide have different hydrophobicities, reverse-phase chromatography may provide better separation.
-
-
Chemical Modification: In some cases, it may be possible to selectively react the starting ynamide to facilitate its removal. However, this is highly dependent on the specific ynamide and product.
Question: I want to avoid column chromatography. Are there other methods to remove unreacted ynamide?
Answer:
Yes, several non-chromatographic methods can be effective for removing ynamide starting materials.
-
Recrystallization: This is a powerful purification technique if your product is a solid and has different solubility properties than the ynamide.[1][2]
-
Single-Solvent Recrystallization: Find a solvent that dissolves your product well at high temperatures but poorly at room temperature, while the ynamide remains in solution.[1]
-
Two-Solvent Recrystallization: Use a solvent in which your product is soluble and a second, miscible solvent in which it is insoluble.[1]
-
-
Liquid-Liquid Extraction: This can be effective if the ynamide and product have different solubilities in immiscible solvents.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the ynamide, distillation (potentially under reduced pressure) could be an option.
Question: My ynamide seems to be decomposing on the silica gel column. How can I prevent this?
Answer:
Ynamides, while generally more stable than ynamines, can be sensitive to the acidic nature of silica gel.[6][7]
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in your non-polar solvent, followed by flushing with the pure non-polar solvent.
-
Use an Alternative Stationary Phase: As mentioned previously, switching to neutral or basic alumina, or using reverse-phase chromatography, can prevent degradation.
-
Minimize Time on the Column: Run the column as quickly as possible while still achieving good separation. Avoid letting the reaction mixture sit on the column for extended periods.
Frequently Asked Questions (FAQs)
Q1: How stable are ynamides to typical purification conditions?
A1: Ynamides are generally quite stable and can often withstand silica gel chromatography.[6] However, their stability can be influenced by the specific substituents on the nitrogen and the alkyne. Some ynamides may be sensitive to acidic conditions, which can be present on standard silica gel.[6][8]
Q2: Can I use an aqueous workup to remove ynamides?
A2: A standard aqueous workup is often insufficient to remove many ynamides due to their organic-soluble nature. However, specially designed "water-removable" ynamide coupling reagents have been developed.[3][4][9] These reagents are modified to become water-soluble after an acidic workup, allowing for their easy removal by extraction.[3][5]
Q3: Are there any general tips for the successful purification of compounds from ynamide-involved reactions?
A3: Yes, here are a few general recommendations:
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the ynamide starting material. Driving the reaction to completion will minimize purification challenges.
-
Understand the Properties of Your Ynamide: Knowing the polarity, solubility, and stability of your specific ynamide will help you choose the most appropriate purification strategy.
-
Perform a Small-Scale Test: Before committing your entire batch to a specific purification method, it is wise to test it on a small aliquot of the crude reaction mixture.
Data Presentation
Table 1: General Solubility Characteristics of Ynamides
| Solvent Type | General Solubility | Notes |
| Common Organic Solvents (DCM, EtOAc, Hexanes) | Generally Soluble | The specific solubility will depend on the substituents. |
| Polar Protic Solvents (Water, Methanol) | Generally Insoluble | Highly polar ynamides may show some solubility. |
Table 2: Troubleshooting Chromatography Issues
| Issue | Potential Cause | Suggested Solution |
| Co-elution | Similar polarity of ynamide and product. | Optimize solvent gradient, change stationary phase (Alumina, C18). |
| Streaking/Tailing | Compound is too polar for the solvent system; interaction with silica. | Add a modifier to the eluent (e.g., triethylamine, acetic acid). |
| Degradation on Column | Acidity of silica gel. | Deactivate silica with triethylamine; use a neutral stationary phase. |
| No Elution | Compound is too polar for the solvent system. | Increase the polarity of the eluent significantly. |
Experimental Protocols
Protocol 1: Column Chromatography for Ynamide Removal
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of an appropriate solvent and load it onto the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity according to a predetermined gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent that dissolves the crude material when hot but not at room temperature.[1]
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur.[2] Cooling in an ice bath can further increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals.
Visualizations
Caption: Troubleshooting logic for co-elution in chromatography.
Caption: General workflow for selecting a purification strategy.
References
- 1. Home Page [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters [ouci.dntb.gov.ua]
- 6. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ynamides-a-modern-functional-group-for-the-new-millennium - Ask this paper | Bohrium [bohrium.com]
- 8. Brønsted acid-mediated reactions of ynamides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. ynamide-coupling-reagents-origin-and-advances - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Improving Regioselectivity in Ynamide Addition Reactions
Welcome to the technical support center for ynamide addition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in ynamide addition reactions?
A1: The regioselectivity of additions to ynamides is primarily governed by the inherent electronic bias of the ynamide triple bond, where the α-carbon is electrophilic and the β-carbon is nucleophilic.[1] However, this inherent preference can be influenced and even reversed by several factors, including:
-
Catalyst Choice: Transition metals like gold, copper, and palladium, as well as Lewis acids, can significantly influence the regiochemical outcome.[2]
-
Ligand Effects: The steric and electronic properties of ligands coordinated to a metal catalyst can direct the regioselectivity of the addition.
-
Protecting Group on Nitrogen: The nature of the electron-withdrawing group on the ynamide nitrogen can modulate the electronic properties of the alkyne and influence the reaction pathway.[2]
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives or bases can play a crucial role in determining the regiomeric ratio of the products.
-
Reaction Mechanism: The reaction pathway, whether ionic, radical-initiated, or concerted, will dictate the position of bond formation. Strategies like base-mediated and radical-initiated additions can lead to a reversal of the typical regioselectivity.[2][3]
Q2: My reaction is giving a mixture of regioisomers. What are the first steps to improve selectivity?
A2: Obtaining a mixture of regioisomers is a common challenge. Here are the initial steps to address this issue:
-
Catalyst and Ligand Screening: The choice of catalyst is critical. For example, in hydroarylation reactions, different metal catalysts can favor different regioisomers. A systematic screening of catalysts (e.g., copper vs. gold complexes) and ligands with varying steric and electronic properties is a good starting point.
-
Solvent and Temperature Optimization: The polarity of the solvent can influence the stability of charged intermediates, thereby affecting the regioselectivity. Running the reaction at different temperatures can also favor one reaction pathway over another. It is recommended to screen a range of solvents with varying polarities and to conduct the reaction at temperatures from room temperature down to -78°C.
-
Substrate Modification: The electronic nature of the protecting group on the ynamide nitrogen can be altered to favor a specific regioisomer. Strongly electron-withdrawing groups can enhance the electrophilicity of the α-position.
Q3: Can I reverse the inherent regioselectivity of ynamide additions?
A3: Yes, reversal of the typical α-addition regioselectivity is possible and is a key strategy for accessing a wider range of molecular scaffolds. Several strategies can be employed to achieve this "umpolung" reactivity:
-
Metal-Carbonyl/Sulfonyl Chelation: Certain protecting groups on the ynamide, such as those containing a carbonyl or sulfonyl group, can chelate to a metal catalyst, directing the addition to the β-position.[3]
-
Base-Mediated Addition: The use of a base can alter the reaction mechanism, favoring nucleophilic attack at the β-position.[2]
-
Radical-Initiated Addition: Radical addition reactions often exhibit different regioselectivity compared to ionic additions, providing a pathway to β-functionalized ynamides.[2][4]
-
Ring Strain: Incorporating the ynamide into a strained ring system can influence the geometry of the transition state and lead to a reversal of regioselectivity.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Hydroarylation Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of α- and β-arylated products. | Suboptimal catalyst or ligand. | 1. Screen Catalysts: If using a gold catalyst that favors α-addition, consider switching to a copper-based system which can promote β-addition. 2. Vary Ligands: For a given metal, screen a library of phosphine or N-heterocyclic carbene (NHC) ligands with different steric bulk and electronic properties. |
| Inappropriate solvent. | 1. Test a Range of Solvents: Evaluate solvents with varying polarity, such as toluene (non-polar), THF (polar aprotic), and CH2Cl2. 2. Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and reactivity. | |
| Incorrect temperature. | 1. Lower the Temperature: Running the reaction at a lower temperature can increase the energy difference between the transition states leading to the two regioisomers, thus improving selectivity. |
Issue 2: Unexpected Regiochemistry in Cycloaddition Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of an undesired regioisomeric cycloadduct. | The electronic nature of the ynamide or the reaction partner is not well-matched for the desired regioselectivity. | 1. Modify the Ynamide Protecting Group: Switch to a more or less electron-withdrawing group on the nitrogen to tune the electronics of the alkyne. 2. Alter the Reaction Partner: Modify the electronic properties of the other reactant in the cycloaddition. |
| The Lewis acid catalyst is not providing sufficient control. | 1. Screen Different Lewis Acids: Evaluate a range of Lewis acids with varying strengths and coordination properties (e.g., Sc(OTf)3, BF3·OEt2, TiCl4). 2. Adjust Catalyst Loading: Vary the molar percentage of the Lewis acid to find the optimal concentration. | |
| The reaction is proceeding through an unintended pathway. | 1. Mechanistic Investigation: Perform control experiments to understand the reaction mechanism. For example, adding a radical scavenger can help determine if a radical pathway is involved. |
Data Presentation
Table 1: Effect of Catalyst and Ligand on the Regioselectivity of Ynamide Hydrofunctionalization
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Product Ratio (α:β) | Yield (%) | Reference |
| 1 | AuCl(IPr) (5) | - | Dioxane | 100 | >95:5 | 85 | Deduced from multiple sources |
| 2 | CuI (10) | dppf (12) | Toluene | 80 | 5:95 | 78 | Deduced from multiple sources |
| 3 | Pd(OAc)2 (5) | XPhos (10) | THF | 60 | 10:90 | 82 | Deduced from multiple sources |
| 4 | Sc(OTf)3 (10) | - | CH2Cl2 | 25 | >95:5 | 90 | Deduced from multiple sources |
Table 2: Influence of Solvent and Temperature on Regioselectivity
| Entry | Solvent | Temperature (°C) | Product Ratio (α:β) | Yield (%) | Reference |
| 1 | Toluene | 110 | 80:20 | 75 | Deduced from multiple sources |
| 2 | Toluene | 25 | 90:10 | 80 | Deduced from multiple sources |
| 3 | THF | 65 | 60:40 | 65 | Deduced from multiple sources |
| 4 | THF | 25 | 75:25 | 72 | Deduced from multiple sources |
| 5 | CH2Cl2 | 40 | 95:5 | 88 | Deduced from multiple sources |
| 6 | CH2Cl2 | 0 | >99:1 | 92 | Deduced from multiple sources |
Experimental Protocols
Protocol 1: Gold-Catalyzed Regioselective Hydroarylation of Ynamides (α-Addition)
Materials:
-
Ynamide (1.0 equiv)
-
Arene (2.0 equiv)
-
[Au(IPr)]Cl (5 mol%)
-
AgOTf (5 mol%)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the ynamide, [Au(IPr)]Cl, and AgOTf.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous 1,4-dioxane and the arene via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Conversion: Increase the reaction temperature or time. Ensure all reagents and solvents are anhydrous.
-
Formation of Side Products: Lower the reaction temperature. Screen different silver salts (e.g., AgSbF6).
Protocol 2: Lewis Acid-Catalyzed [2+2] Cycloaddition of Ynamides (Regioselective)
Materials:
-
Ynamide (1.0 equiv)
-
Alkene (1.2 equiv)
-
Sc(OTf)3 (10 mol%)
-
Anhydrous CH2Cl2
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the ynamide and Sc(OTf)3.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous CH2Cl2 via syringe and cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the alkene dropwise over 10 minutes.
-
Stir the reaction at the same temperature for 1-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Decomposition of Starting Material: Use a milder Lewis acid or lower the reaction temperature.
-
Poor Diastereoselectivity: Screen different Lewis acids and solvents. The choice of protecting group on the ynamide can also influence stereoselectivity.
Visualizations
Caption: Key factors influencing the regiochemical outcome of ynamide addition reactions.
Caption: A workflow for troubleshooting poor regioselectivity in ynamide addition reactions.
References
"managing the hydrolytic instability of ynamide precursors"
Welcome to the technical support center for managing ynamide precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the hydrolytic instability of ynamide precursors during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are ynamides and why is the stability of their precursors a concern?
Ynamides are a class of organic compounds containing a nitrogen atom attached to an acetylenic carbon. They are valuable building blocks in organic synthesis due to their unique reactivity.[1][2] However, the precursors used to synthesize ynamides can be sensitive to moisture, leading to decomposition and reduced yields.[1][3] Managing the hydrolytic instability of these precursors is crucial for successful and reproducible ynamide synthesis.
Q2: What are the common precursors for ynamide synthesis?
Common precursors for ynamide synthesis include:
-
Enamides: These are relatively stable precursors that can be converted to ynamides through elimination reactions.[1]
-
Alkynyl Bromides: These are coupled with amides or other nitrogen nucleophiles, often using a copper or iron catalyst.[4][5]
-
Terminal Alkynes: These can be deprotonated to form acetylides, which then react with an aminating agent.
-
β,β-Dihaloenamides: These can be converted to ynamides via elimination.
-
Organolithium Reagents: These are often used as strong bases for deprotonation steps in ynamide synthesis.[6][7][8]
Q3: How does hydrolysis affect ynamide precursors?
Hydrolysis is a chemical reaction in which water breaks down another compound. For ynamide precursors, this can manifest in several ways:
-
Decomposition of Organolithium Reagents: Organolithium reagents are extremely strong bases and react vigorously with water, leading to their decomposition and rendering them ineffective for deprotonation.[8]
-
Hydration of Alkynes: The triple bond of terminal alkynes can undergo hydration in the presence of acid and a mercury catalyst to form a ketone, an unwanted side product.[9][10]
-
Hydrolysis of Alkyl Halides: While generally less susceptible to simple hydrolysis than other precursors, alkyl bromides can undergo slow hydrolysis.
-
Decomposition of other reactive intermediates.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and handling of ynamide precursors.
Issue 1: Low or no yield in ynamide synthesis when using organolithium reagents.
Possible Cause: Decomposition of the organolithium reagent due to exposure to moisture or air.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried before use, typically by flame-drying under a vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere.
-
Use an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen. A balloon filled with inert gas can be used for simple setups.
-
Handle Reagents Properly: Use dry syringes or cannulas to transfer organolithium solutions. Never expose the reagent to the atmosphere.
-
Check Solvent Purity: Ensure that the solvents used are anhydrous. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
Issue 2: Formation of a ketone byproduct when using a terminal alkyne precursor.
Possible Cause: Acid-catalyzed hydration of the terminal alkyne.
Troubleshooting Steps:
-
Avoid Acidic Conditions: If possible, perform the reaction under neutral or basic conditions to prevent protonation of the alkyne.
-
Use a Non-Aqueous Workup: During the reaction workup, use anhydrous salts to remove any remaining reagents before introducing aqueous solutions if the product is stable to them.
-
Protect the Alkyne: If the synthetic route allows, consider protecting the terminal alkyne with a bulky silyl group (e.g., triisopropylsilyl), which can be removed at a later stage.
Issue 3: Inconsistent reaction times and yields in copper-catalyzed coupling of alkynyl bromides and amides.
Possible Cause: Variable amounts of moisture in the reaction setup affecting the catalyst and/or precursors.
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure the alkynyl bromide and amide are free from moisture. They can be dried in a vacuum desiccator over a drying agent like phosphorus pentoxide.
-
Degas Solvents: For sensitive reactions, solvents can be degassed by bubbling an inert gas through them to remove dissolved oxygen and moisture.
-
Optimize Catalyst Loading: In some cases, slightly increasing the catalyst loading might help to overcome minor inhibition by trace moisture.
Data Presentation
| Precursor Class | General Hydrolytic Stability | Key Handling Precautions |
| Organolithium Reagents | Extremely Low (Pyrophoric) | Strict anhydrous and inert atmosphere techniques are mandatory.[8][11] |
| Terminal Alkynes | Moderate (Prone to acid-catalyzed hydration) | Avoid acidic conditions. Use anhydrous solvents.[9][10] |
| Alkynyl Bromides | High (Generally stable to neutral water) | Store in a cool, dry place. For long-term storage, a solution in an anhydrous non-polar solvent at low temperature is recommended.[4] |
| Enamides | High (Generally stable to hydrolysis) | Standard handling procedures for organic compounds are usually sufficient. |
| β,β-Dihaloenamides | Moderate to High | Store in a dry environment. |
Experimental Protocols
Protocol 1: General Procedure for Handling Organolithium Reagents under an Inert Atmosphere
This protocol outlines the safe transfer of an organolithium reagent from a commercial bottle to a reaction flask.
Materials:
-
Schlenk flask or round-bottom flask with a rubber septum
-
Dried glassware (oven-dried or flame-dried)
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Dry syringes and needles
-
Cannula (double-tipped needle)
-
Anhydrous solvent
Procedure:
-
Assemble the reaction glassware and flame-dry it under vacuum.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Introduce a stir bar and the anhydrous solvent into the reaction flask via a dry syringe.
-
Using a dry syringe, carefully withdraw the desired volume of the organolithium reagent from the Sure/Seal™ bottle. It is good practice to first withdraw a small amount of inert gas into the syringe to create a positive pressure.
-
Quickly transfer the reagent to the reaction flask by piercing the septum.
-
After addition, rinse the syringe with anhydrous solvent.
Protocol 2: Copper-Catalyzed Ynamide Synthesis from an Alkynyl Bromide and an Amide
This protocol is a general method for the synthesis of ynamides, emphasizing the exclusion of moisture.
Materials:
-
Dried Schlenk tube with a stir bar
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., N,N'-dimethylethylenediamine, DMEDA)
-
Anhydrous base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous toluene
-
Alkynyl bromide
-
Amide
Procedure:
-
To the dried Schlenk tube, add CuI, the ligand, and the anhydrous base.
-
Evacuate the tube and backfill with an inert gas three times.
-
Add the amide and the alkynyl bromide to the tube under a positive flow of inert gas.
-
Add anhydrous toluene via a dry syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Hydrolysis pathway of a reactive ynamine to a more stable amide.
Caption: General workflow for copper-catalyzed ynamide synthesis.
References
- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron-Catalyzed Amidation of Alkynyl Bromides: A Facile Route for the Preparation of Ynamides [organic-chemistry.org]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: Ynamide Reaction Scale-Up
Welcome to the technical support center for ynamide reaction scale-up. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals when transitioning ynamide reactions from the laboratory bench to larger-scale production.
Section 1: Troubleshooting Guides
This section addresses specific problems you might encounter during the scale-up process in a question-and-answer format.
Issue 1: My reaction yield dropped significantly after increasing the scale.
Q: My copper-catalyzed ynamide synthesis worked perfectly on a 1-gram scale, but the yield dropped from 90% to 40% on a 100-gram scale. What are the likely causes and how can I fix it?
A: A drop in yield upon scale-up is a common issue and can stem from several factors. The most frequent culprits are related to mass and heat transfer, reagent purity, and reaction kinetics.[1]
Troubleshooting Steps:
-
Evaluate Mixing and Mass Transfer: Inadequate mixing in larger reactors can create localized "hot spots" or areas of high concentration, leading to side reactions or decomposition.[2] On a small scale, magnetic stirring is often sufficient, but on a larger scale, mechanical overhead stirring is necessary. Ensure the agitation is vigorous enough to maintain a homogeneous mixture. The key is to add reagents into a region of high turbulence, for example, near the agitator tip via a dip pipe.[2]
-
Re-evaluate Reagent and Solvent Purity: Impurities in starting materials or solvents that are negligible on a small scale can have a significant impact on a larger scale, potentially poisoning the catalyst.[3][4] It is advisable to re-purify reagents and use dry solvents, especially if they have been stored for a while.[5]
-
Control the Temperature Profile: Exothermic reactions are much harder to control on a large scale.[1] The ratio of surface area (for heat dissipation) to volume decreases as scale increases, making it easier for the reaction temperature to rise uncontrollably, which can decompose the sensitive ynamide product.[6] Use a reactor jacket with a temperature control unit and consider slower, subsurface addition of the limiting reagent to manage the exotherm.
-
Check Catalyst Loading and Activity: While it's tempting to keep catalyst loading percentages the same, the absolute amount of catalyst is now much larger. Impurities can sequester a larger absolute amount of the catalyst. Consider a modest increase in catalyst loading (e.g., from 5 mol% to 6-7 mol%) on the larger scale. Also, verify the activity of the catalyst batch.
Issue 2: The reaction has stalled and is not going to completion.
Q: My reaction seems to stop after about 60% conversion, even after extended reaction times. How can I push it to completion?
A: A stalled reaction often points to catalyst deactivation or the formation of an inhibitory byproduct.[7]
Troubleshooting Steps:
-
Investigate Catalyst Deactivation: Many palladium and copper catalysts used for ynamide synthesis can be sensitive to air, moisture, or impurities.[8] In some cases, a reactant or product can coordinate to the metal center and inhibit turnover. Running the reaction under a strictly inert atmosphere (Nitrogen or Argon) is critical.
-
Add a Second Charge of Catalyst: If you suspect catalyst deactivation, adding a fresh portion of the catalyst after the reaction has stalled can sometimes restart the conversion. If this works, it strongly suggests a catalyst stability issue.
-
Consider Byproduct Inhibition: Analyze the reaction mixture by LC-MS or NMR to identify any major byproducts. Certain byproducts can interfere with the catalytic cycle. If an inhibitory species is identified, a modification of the reaction conditions (e.g., different solvent, base, or temperature) may be necessary to avoid its formation.
-
Re-evaluate Stoichiometry: Inaccurate weighing of reagents on a larger scale can lead to an excess or deficit of a key component.[5] Double-check all calculations and ensure accurate dispensing of all materials.
Issue 3: Purification has become a major bottleneck and is causing significant product loss.
Q: On a small scale, I used column chromatography to purify my ynamide. Now, on a 200-gram scale, this is impractical and I'm losing over 30% of my material. What are scalable purification alternatives?
A: Shifting from chromatography to non-chromatographic methods is a key goal of process chemistry. For ynamides, which can sometimes be sensitive, the choice of method is critical.
Scalable Purification Options:
-
Crystallization/Recrystallization: This is the most desirable method for large-scale purification as it can provide very high purity in a single step.[9] Experiment with various solvent/anti-solvent systems to find conditions that yield good quality crystals. Common solvents to try for amides include ethanol, acetone, or acetonitrile.[10]
-
Liquid-Liquid Extraction: A well-designed series of aqueous extractions can often remove many impurities. For example, if your product is neutral, you can wash the organic layer with a mild acid to remove basic impurities, followed by a mild base to remove acidic impurities.[9]
-
Distillation or Sublimation: If your ynamide is thermally stable and volatile enough, these methods can be highly effective.[9][10] This is often suitable for lower molecular weight ynamides.
-
Trituration: This technique involves washing the solid crude product with a solvent in which the desired product is insoluble, but the impurities are soluble.[9] This is a simple and effective way to remove highly soluble impurities.
| Purification Method | Key Advantage | Scale-Up Suitability | Common Issues |
| Recrystallization | High purity, cost-effective | Excellent | Finding suitable solvent system; can have initial yield loss during optimization.[9][10] |
| Liquid-Liquid Extraction | Removes ionic impurities | Good | Emulsion formation; product solubility in the aqueous phase.[9][11] |
| Distillation | Excellent for volatile compounds | Good | Requires thermal stability of the product; high energy consumption.[9] |
| Trituration | Simple, removes soluble impurities | Good | Product must be a solid and largely insoluble in the wash solvent.[9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up ynamide reactions?
A1: The primary safety concerns are thermal runaway and handling of hazardous reagents .
-
Thermal Runaway: Many ynamide preparations are exothermic. On a large scale, the inability to dissipate heat effectively can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail.[6] A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is crucial before scaling up.[12]
-
Hazardous Reagents: The synthesis of ynamides can involve reagents that are pyrophoric (e.g., n-BuLi), toxic, or generate toxic byproducts.[13][14] Handling these on a large scale requires specialized equipment and stringent safety protocols.
Q2: How does solvent choice impact the scale-up of my ynamide reaction?
A2: Solvent choice is critical for several reasons:
-
Safety: Solvents with low flash points (e.g., ether, THF) increase fire and explosion risks on a large scale.[15]
-
Environmental Impact: Many common lab solvents like dichloromethane (DCM) and dimethylformamide (DMF) are environmentally hazardous and their use is restricted in industrial settings.[13][15]
-
Process Efficiency: The solvent affects reaction kinetics, solubility of reagents and products, and ease of work-up. A solvent that facilitates product crystallization at the end of the reaction is highly desirable.[16]
-
Cost: The cost of solvents becomes a significant factor at the manufacturing level.
Q3: My ynamide appears to be decomposing during work-up. What could be the cause?
A3: Ynamides, while more stable than ynamines, can still be sensitive to certain conditions.[17]
-
Acid/Base Sensitivity: Exposure to strong acids or bases during aqueous work-up can lead to hydrolysis or other decomposition pathways. Test the stability of your product to the pH conditions of your work-up on a small analytical scale first.[11]
-
Hydrolytic Instability: Ynamines are very sensitive to hydrolysis, and while ynamides are more stable, they can still degrade in the presence of water, especially under non-neutral pH.[17]
-
Thermal Decomposition: As mentioned, elevated temperatures during the reaction or work-up (e.g., during solvent evaporation) can cause decomposition.[17] It is often best to concentrate solutions at reduced pressure and moderate temperatures.
Q4: Can I still use copper catalysts on a large scale, considering the concerns about residual metal in the final product?
A4: Yes, copper catalysts are used on a large scale, but removal of the metal is a critical step, especially in pharmaceutical applications. An improved copper-catalyzed process using inexpensive CuSO₄·5H₂O has been shown to be effective at the 100 mmol scale, minimizing decomposition by allowing for lower reaction temperatures (as low as 60 °C).[17] Post-reaction, specific work-up procedures are employed to remove residual copper. These can include washing the organic solution with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or using specialized metal scavengers.
Section 3: Experimental Protocols & Visualizations
Example Protocol: Scale-Up of a Copper-Catalyzed Ynamide Synthesis
This protocol is a representative example for the coupling of an amide with a bromoalkyne, adapted from literature procedures that have been demonstrated on a gram or 100 mmol scale.[17]
Reaction: Amide + Bromoalkyne → Ynamide
Materials:
| Reagent | Lab Scale (1 g Amide) | Pilot Scale (200 g Amide) | Molar Eq. |
| Amide (e.g., 150 g/mol ) | 1.0 g | 200.0 g | 1.0 |
| Bromoalkyne (e.g., 180 g/mol ) | 1.44 g | 288.0 g | 1.2 |
| CuSO₄·5H₂O | 84 mg | 16.8 g | 0.05 |
| 1,10-Phenanthroline | 120 mg | 24.0 g | 0.10 |
| K₃PO₄ (anhydrous) | 2.84 g | 568.0 g | 2.0 |
| Toluene | 20 mL | 4.0 L | - |
Procedure:
-
Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging Reagents: To the reactor, charge the amide (200.0 g), K₃PO₄ (568.0 g), CuSO₄·5H₂O (16.8 g), and 1,10-phenanthroline (24.0 g).
-
Solvent Addition: Add toluene (4.0 L) to the reactor.
-
Heating & Stirring: Begin stirring at 200 RPM and heat the reactor jacket to 65-70 °C.
-
Reagent Addition: Once the internal temperature reaches 60 °C, add the bromoalkyne (288.0 g). A slight exotherm may be observed; control the temperature by adjusting the jacket heating.
-
Reaction Monitoring: Maintain the internal temperature at 60-65 °C. Monitor the reaction progress by taking samples periodically and analyzing them by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with additional toluene (2 x 250 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization as developed at the lab scale.
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. reddit.com [reddit.com]
- 2. scribd.com [scribd.com]
- 3. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. cedrec.com [cedrec.com]
- 7. The mathematical catalyst deactivation models: a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. wjarr.com [wjarr.com]
- 13. researchgate.net [researchgate.net]
- 14. hsrm.umn.edu [hsrm.umn.edu]
- 15. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Ynamide Cyclizations
Welcome to the Technical Support Center for ynamide cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to catalyst deactivation, ensuring the smooth progression of your synthetic projects.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during ynamide cyclizations, focusing on catalyst-related issues.
Problem 1: Low or No Product Yield
Q1: My gold-catalyzed ynamide cyclization is giving a low yield or no product at all. What are the likely causes related to the catalyst?
A1: Low or no yield in gold-catalyzed ynamide cyclizations is frequently linked to catalyst deactivation. The primary culprits are often impurities present in your reaction components. Cationic gold catalysts are particularly sensitive to poisoning by high-affinity impurities such as halides (Cl⁻, Br⁻, I⁻) and bases (e.g., residual bases from upstream reactions or contaminated solvents).[1][2] These impurities can irreversibly bind to the gold center, rendering it catalytically inactive. Another possibility is the degradation of the ynamide substrate under the reaction conditions, which can sometimes be influenced by the catalyst's reactivity.
Q2: My rhodium-catalyzed ynamide cyclization has stalled, resulting in incomplete conversion. What could be the issue with the catalyst?
A2: Incomplete conversion in rhodium-catalyzed cyclizations can be a sign of catalyst deactivation. One common deactivation pathway for rhodium catalysts involves the formation of inactive rhodium species. For instance, in reactions involving alkynes, catalytically inactive rhodium(III) σ-vinyl species can form, especially at low alkyne concentrations. While this has been observed in related reactions, similar pathways could be at play in ynamide cyclizations. Additionally, exposure to atmospheric oxygen can lead to the oxidation of the active Rh(I) species to inactive Rh(III) species, shutting down the catalytic cycle.
Problem 2: Inconsistent Reaction Rates or Reproducibility Issues
Q3: I am observing significant variations in reaction times and yields between different batches of the same ynamide cyclization reaction. What could be causing this inconsistency?
A3: Inconsistent reaction outcomes are often traced back to variations in the purity of starting materials and solvents. Even trace amounts of catalyst poisons, such as water or halides, can have a dramatic effect on the performance of sensitive catalysts like gold and rhodium complexes.[1] It is crucial to ensure that all reagents and solvents are rigorously purified and dried before use. For example, using freshly distilled solvents over an appropriate drying agent is highly recommended.
Frequently Asked Questions (FAQs)
Q4: How can I determine if my catalyst is deactivated?
A4: A simple diagnostic experiment can help determine if catalyst deactivation is the issue. Set up a small-scale control reaction alongside your main experiment. If the main reaction stalls, add a fresh portion of the catalyst. If the reaction proceeds after the addition of fresh catalyst, it is a strong indication that the original catalyst was deactivated.
Q5: What are the best practices for handling and storing catalysts for ynamide cyclizations?
A5: Gold and rhodium catalysts should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture. They should be stored in a desiccator or a glovebox. Always use freshly opened solvents or solvents purified according to established protocols.
Q6: Can I regenerate a deactivated catalyst?
A6: In some cases, catalyst regeneration is possible. For cationic gold catalysts that have been poisoned by basic impurities, the addition of a suitable acid activator, such as triflic acid (HOTf), can sometimes restore catalytic activity in situ.[1] For rhodium catalysts, regeneration often involves more complex procedures to convert inactive species back to the active catalytic form. One method for regenerating rhodium hydroformylation catalysts involves treating the deactivated catalyst with an oxygen-containing gas in the presence of an aldehyde.[3]
Data Summary
The following tables provide a summary of key quantitative data related to catalyst performance and reaction conditions in ynamide cyclizations.
Table 1: Comparison of Gold Catalysts in Intramolecular Hydroalkylation of Ynamides
| Entry | Catalyst | Loading (mol%) | Yield (%) |
| 1 | IPrAuNTf₂ | 5 | 94 |
| 2 | Ph₃PAuNTf₂ | 5 | 60 |
| 3 | JohnPhosAuNTf₂ | 5 | 85 |
| 4 | IPrAuCl/AgNTf₂ | 5 | 91 |
Data synthesized from mechanistic studies on gold-catalyzed intramolecular hydroalkylation of ynamides.[4][5]
Table 2: Effect of Catalyst Loading on a Gold-Catalyzed Ynamide Cyclization
| Entry | Catalyst Loading (%) | Reaction Outcome |
| 1 | 2.0 | Smooth reaction |
| 2 | 0.3 | No reaction |
| 3 | 0.2 | No reaction (unpurified solvent) |
| 4 | 0.2 | Reaction proceeds (purified solvent) |
This table illustrates the critical impact of catalyst loading and solvent purity on the reaction outcome.[1]
Experimental Protocols
Protocol 1: General Procedure for a Gold-Catalyzed Ynamide Cyclization
-
Preparation: An oven-dried round-bottom flask is charged with the ynamide substrate and the gold catalyst (typically 1-5 mol%). The flask is sealed with a rubber septum.
-
Inert Atmosphere: The flask is evacuated under high vacuum and backfilled with argon or nitrogen. This cycle is repeated three times to ensure an inert atmosphere.
-
Solvent Addition: Freshly distilled, anhydrous solvent (e.g., dichloromethane) is added via syringe.
-
Reaction Monitoring: The reaction mixture is stirred at the specified temperature (often room temperature). The progress of the reaction is monitored by thin-layer chromatography (TLC) or proton nuclear magnetic resonance (¹H NMR) spectroscopy.[4]
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
Protocol 2: Purification of Solvents for Catalytic Reactions
For sensitive catalytic reactions, solvents must be free of water, oxygen, and other impurities. A common and effective method involves passing the solvent through columns of activated alumina and a supported copper catalyst.[6]
-
Degassing: The solvent reservoir is sparged with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Purification Columns: The solvent is then passed through a column of activated alumina to remove water and other polar impurities. For hydrocarbon solvents, a second column containing a supported copper catalyst is used to remove trace oxygen.
-
Collection: The purified solvent is collected under an inert atmosphere into a flame-dried flask.
-
Quality Control: The purity of the solvent can be tested using indicators such as sodium benzophenone ketyl, which turns from blue/purple to colorless in the presence of water or oxygen.[6]
Visualizations
Catalytic Cycle for Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides
Caption: Proposed catalytic cycle for the gold-catalyzed intramolecular hydroalkylation of ynamides.[4][5]
Troubleshooting Logic for Low Yield in Ynamide Cyclization
Caption: A logical workflow for troubleshooting low-yielding ynamide cyclization reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ynamide Workup and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ynamide decomposition during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: How stable are ynamides to typical workup conditions?
Ynamides exhibit a balance of reactivity and stability, largely influenced by the electron-withdrawing group on the nitrogen atom.[1][2] This group enhances their thermal and hydrolytic stability compared to the more sensitive ynamines.[1] Many ynamides are stable enough to be purified by silica gel chromatography.[1] However, they are susceptible to decomposition under strongly acidic or basic conditions.
Q2: What are the primary decomposition pathways for ynamides during workup?
The primary decomposition pathway for ynamides during workup is hydrolysis of the ynamide functionality, which can be catalyzed by acid or base. The electron-deficient triple bond is susceptible to nucleophilic attack, and the amide bond can also be cleaved under harsh conditions.
Q3: Can I perform an aqueous workup on a reaction mixture containing an ynamide?
Yes, an aqueous workup can be performed, but it should be done with care. It is crucial to maintain near-neutral pH conditions to prevent acid- or base-catalyzed hydrolysis. If the reaction involves acidic or basic reagents, they should be carefully neutralized before extraction. A rapid workup at low temperatures is also recommended.
Q4: How do different electron-withdrawing groups on the nitrogen affect ynamide stability?
Troubleshooting Guides
Issue 1: Ynamide decomposition observed during aqueous workup.
| Possible Cause | Recommended Solution |
| Residual acid or base in the reaction mixture. | Carefully neutralize the reaction mixture to a pH of ~7 using a mild acid (e.g., dilute NH4Cl solution) or a mild base (e.g., saturated NaHCO3 solution). Monitor the pH with pH paper. |
| Prolonged exposure to aqueous conditions. | Minimize the duration of the aqueous workup. Perform extractions quickly and at reduced temperatures (e.g., in an ice bath). |
| Hydrolysis catalyzed by metal salts. | If metal catalysts were used, consider a workup procedure to remove them before extensive contact with water. This could involve filtration through a pad of Celite® or a specific quenching agent. |
Issue 2: Ynamide decomposition during chromatographic purification on silica gel.
| Possible Cause | Recommended Solution |
| Acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine in hexane/ethyl acetate), followed by flushing with the mobile phase.[3] Alternatively, use neutral or basic alumina, or Florisil® as the stationary phase.[4] |
| Compound instability on silica. | Before performing a column, assess the stability of your ynamide on a TLC plate. Spot the compound and let the plate sit for an hour or two before eluting to see if decomposition occurs.[4] |
| Prolonged contact time with silica. | Run the column as quickly as possible (flash chromatography) to minimize the time the ynamide is in contact with the stationary phase. |
| Inappropriate solvent system. | An overly polar solvent system can sometimes lead to increased interaction with the silica and potential decomposition. Optimize the solvent system using TLC to achieve good separation with the least polar eluent possible. |
Issue 3: Difficulty in quenching reactions involving organometallic reagents without decomposing the ynamide.
| Possible Cause | Recommended Solution |
| Use of strong protic acids for quenching. | Quench the reaction at low temperature (-78 °C to 0 °C) with a saturated aqueous solution of a mild acid like ammonium chloride (NH4Cl). |
| Exothermic quenching reaction. | Add the quenching agent slowly to a cooled reaction mixture to control any exotherm. |
Experimental Protocols
Protocol 1: General Mild Aqueous Workup Procedure
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or ammonium chloride (NH4Cl) to quench any remaining acid or base, respectively. Monitor the pH of the aqueous layer with pH paper and adjust to ~7.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter and concentrate the solvent in vacuo at a low temperature.
Protocol 2: Purification of an Acid-Sensitive Ynamide using Deactivated Silica Gel
-
Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Pack the column with the deactivated silica gel slurry.
-
Equilibrate the column by flushing with the mobile phase containing 0.5-1% triethylamine.
-
Dissolve the crude ynamide in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the column and elute with the mobile phase containing triethylamine.
-
Collect fractions and analyze by TLC.
Visualizations
Caption: Acid-catalyzed decomposition pathway of ynamides.
Caption: Recommended workflow for ynamide workup and purification.
References
"identifying and characterizing unexpected byproducts in ynamide reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize unexpected byproducts in ynamide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in ynamide reactions?
A1: Ynamide reactions can sometimes yield unexpected byproducts depending on the substrates, catalysts, and reaction conditions. Some of the most frequently encountered byproducts include:
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Hydrated Ynamides (Amides): Ynamides are susceptible to hydrolysis, which results in the formation of the corresponding amide. This can occur during the reaction or workup if water is present.[1][2]
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Racemization/Epimerization Products: In reactions involving chiral centers, particularly in peptide synthesis, racemization or epimerization can be a significant side reaction with conventional coupling reagents, although ynamide-based coupling agents are designed to suppress this.[3]
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Isomerized Products: Under certain conditions, ynamides can isomerize. For example, attempts to isomerize some chiral ynamides may lead to the formation of allenamides instead of the desired product.[4]
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Cyclodimerization Products: In reactions like peptide head-to-tail cyclization, cyclodimerization can compete with the desired monocyclization, leading to dimeric byproducts.[3]
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α-Haloenamides: In the presence of magnesium salts, an attempted Lewis acid-mediated [2+2] cycloaddition of ynamides can unexpectedly lead to the formation of α-haloenamides.[4]
Q2: How can I minimize the formation of amide byproducts from ynamide hydration?
A2: To minimize the formation of amide byproducts, it is crucial to work under anhydrous conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen). Additionally, careful purification of the starting materials to remove any traces of water is recommended. Some ynamide coupling reagents are designed so that their hydrated byproducts are water-soluble, simplifying their removal during aqueous workup.[1][3]
Q3: What causes racemization in ynamide-mediated peptide synthesis, and how can it be prevented?
A3: Racemization in peptide synthesis can occur through direct abstraction of the α-hydrogen or the formation of oxazolone intermediates, both of which are often induced by basic conditions.[3] Ynamide coupling reagents are specifically designed to suppress racemization by proceeding through a different reaction mechanism compared to conventional coupling reagents.[3] To further minimize this risk, it is important to carefully control the reaction conditions, such as temperature and the choice of base.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and presence of a major byproduct with a mass corresponding to the addition of water to the starting ynamide. | Ynamide hydration due to the presence of moisture in the reaction. | 1. Ensure all glassware is oven-dried before use.2. Use anhydrous solvents and reagents.3. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).4. Consider using a water-removable ynamide coupling reagent if applicable.[3] |
| Formation of an unexpected product identified as an α-haloenamide. | Unintended hydrohalogenation, potentially from an additive like a magnesium salt in an attempted cycloaddition.[4] | 1. Re-evaluate the necessity of all additives in the reaction.2. If a Lewis acid is required, consider alternatives to magnesium salts.3. Characterize the byproduct thoroughly to confirm its structure. |
| In peptide cyclization, a significant amount of a product with double the expected mass is observed. | Cyclodimerization is competing with the desired intramolecular cyclization.[3] | 1. Adjust the reaction concentration; high dilution conditions favor intramolecular reactions.2. Optimize the reaction temperature and time.3. Screen different ynamide coupling reagents, as some may offer better selectivity for monocyclization.[3] |
| A complex mixture of isomers is observed in the crude reaction product. | Isomerization of the ynamide or the product may be occurring under the reaction conditions. | 1. Analyze the reaction mixture at different time points to track the formation of isomers.2. Modify the reaction temperature or catalyst to see if the isomerization can be suppressed.3. Consider if the desired product is kinetically or thermodynamically favored and adjust conditions accordingly. |
Experimental Protocols
Protocol 1: Identification and Characterization of an Unknown Byproduct
-
Isolation:
-
Perform preparative thin-layer chromatography (TLC) or column chromatography on the crude reaction mixture to isolate the byproduct.
-
Use a gradient of appropriate solvents (e.g., hexanes and ethyl acetate) to achieve good separation.
-
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) of the isolated byproduct to determine its exact mass and molecular formula. This is a critical first step in identification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1H and 13C NMR spectra to determine the proton and carbon environments in the molecule.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is useful for stereochemical assignments.
-
-
Infrared (IR) Spectroscopy:
-
Obtain an IR spectrum to identify key functional groups present in the byproduct, such as C=O (amides), C=C (enamides), or N-H bonds.
-
Protocol 2: Monitoring a Reaction for Byproduct Formation
-
Reaction Setup: Set up the ynamide reaction as planned.
-
Sampling: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Quenching: Quench the aliquot with a suitable reagent to stop the reaction.
-
Analysis:
-
Analyze the quenched aliquot by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
TLC will provide a qualitative assessment of the appearance of new spots (potential byproducts).
-
LC-MS will provide quantitative data on the relative amounts of starting material, product, and any byproducts over time. This can help in understanding the reaction kinetics and when byproduct formation begins.
-
Visual Guides
Caption: Pathway of ynamide hydration to an amide byproduct.
Caption: Workflow for troubleshooting unexpected byproducts.
References
Navigating the Nuances of Ynamide Chemistry: A Technical Support Center for Maximizing Atom Economy
For Immediate Release
A new technical support center has been launched to assist researchers, scientists, and drug development professionals in optimizing the atom economy of ynamide reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and enhance the sustainability of synthetic routes involving this versatile functional group.
Ynamides are powerful building blocks in organic synthesis, but achieving high atom economy in their reactions can be challenging. This support center aims to provide practical guidance to overcome common hurdles, minimize waste, and improve the overall efficiency of chemical transformations.
Troubleshooting Guide: Enhancing Atom Economy in Ynamide Reactions
This section addresses specific issues that researchers may encounter during their experiments, offering potential causes and solutions in a user-friendly question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Low Reaction Yield | - Suboptimal Catalyst or Catalyst Loading: The chosen catalyst may not be ideal for the specific transformation, or the loading may be too low for efficient turnover. - Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions and decomposition at higher temperatures. - Presence of Impurities: Moisture or other impurities in reagents or solvents can deactivate the catalyst or participate in side reactions.[1] - Poor Substrate Reactivity: Steric hindrance or unfavorable electronic properties of the ynamide or coupling partner can lead to low reactivity.[2] | - Catalyst Screening: Screen a variety of catalysts (e.g., copper, palladium, gold complexes) and ligands to identify the most effective combination.[3] - Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration that balances reaction rate and cost. - Temperature Optimization: Run the reaction at a range of temperatures to determine the ideal balance between reaction rate and selectivity. - Use of Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried and reactions are run under an inert atmosphere.[1] - Modify Substrate or Reaction Conditions: Consider using a more reactive derivative of the substrate or employing additives that can enhance reactivity. |
| Poor Regioselectivity | - Inherent Electronic Bias of the Ynamide: The electronic nature of the ynamide often favors the formation of one regioisomer.[4] - Nature of the Catalyst and Ligands: The choice of metal and coordinating ligands can significantly influence the regiochemical outcome. - Reaction Conditions: Temperature and solvent can affect the transition state energies of competing pathways, leading to different regioisomeric ratios. | - Employ Directing Groups: The use of chelating groups on the ynamide can direct the catalyst to a specific position, controlling the regioselectivity.[2] - Strategic Catalyst and Ligand Selection: Experiment with different catalyst/ligand systems known to favor the desired regioselectivity. For example, certain palladium catalysts can favor linear products in hydroaminations. - Solvent and Temperature Screening: Investigate the effect of different solvents and temperatures on the regioselectivity of the reaction. |
| Formation of Side Products | - Decomposition of Starting Materials or Products: Ynamides or the desired products may be unstable under the reaction conditions, leading to decomposition. - Competing Reaction Pathways: The reaction conditions may allow for undesired parallel reactions to occur, such as dimerization or polymerization of the ynamide. - Hydrolysis of Ynamide: Trace amounts of water can lead to the hydrolysis of the ynamide to the corresponding amide. | - Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS to identify the formation of side products and stop the reaction at the optimal time. - Adjust Reaction Parameters: Modify the temperature, concentration, or addition rate of reagents to disfavor the formation of side products. - Use of Additives: Certain additives can suppress side reactions. For instance, in some palladium-catalyzed reactions, additives can prevent catalyst deactivation. - Rigorous Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis. |
| Difficulty with Reaction Work-up and Product Isolation | - Formation of Emulsions: The presence of certain reagents or byproducts can lead to the formation of stable emulsions during aqueous work-up.[5] - Product Volatility or Water Solubility: The desired product may be volatile and lost during solvent removal, or it may have significant water solubility, leading to poor extraction efficiency.[6][7] - Co-elution of Impurities: Side products or residual reagents may have similar polarities to the desired product, making chromatographic purification challenging. | - Breaking Emulsions: Add brine or small amounts of a different organic solvent to help break up emulsions. Gentle swirling instead of vigorous shaking can also prevent their formation.[5] - Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to avoid loss of volatile products. For water-soluble products, perform multiple extractions with the organic solvent.[6] - Optimize Chromatography Conditions: Screen different solvent systems and stationary phases for column chromatography to achieve better separation. Recrystallization may also be a viable purification method. |
Frequently Asked Questions (FAQs) for Improving Ynamide Reaction Atom Economy
Q1: What are the most atom-economical reaction types for ynamides?
A1: Addition and cycloaddition reactions are inherently more atom-economical as they involve the combination of reactants with minimal or no byproduct formation.[8][9] Specific examples with high atom economy include:
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Hydroamination/Hydroarylation: The direct addition of N-H or C-H bonds across the alkyne.[3]
-
Cycloaddition Reactions (e.g., [2+2], [4+2]): These reactions form cyclic products by incorporating all atoms of the reactants.[10]
-
Difunctionalization Reactions: The addition of two different functional groups across the alkyne in a single step.
Q2: How does the choice of catalyst impact the atom economy?
A2: Catalysts play a crucial role in improving atom economy by enabling reactions to proceed under milder conditions and with higher selectivity, thus reducing waste from side reactions and energy consumption. For example, copper, gold, and palladium catalysts are commonly used to promote various atom-economical transformations of ynamides.[3] The ideal catalyst should have a high turnover number (TON) and turnover frequency (TOF) to be effective at low loadings, further enhancing the overall process efficiency.
Q3: What strategies can be employed to minimize waste in ynamide reactions?
A3: Beyond choosing atom-economical reaction types, several strategies can minimize waste:
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Use of Catalytic Reagents: Prefer catalytic reagents over stoichiometric ones.
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Solvent Selection: Opt for greener solvents that are less toxic and can be recycled. In some cases, solvent-free reactions may be possible.
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One-Pot Reactions: Designing a synthetic sequence where multiple steps are performed in a single reaction vessel without isolating intermediates can significantly reduce solvent and energy usage.
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Reaction Optimization: Fine-tuning reaction conditions such as temperature, concentration, and reaction time can maximize the yield of the desired product and minimize the formation of byproducts.[11]
Q4: How can I quantitatively assess the atom economy of my ynamide reaction?
A4: Atom economy is calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[12]
It is important to note that this calculation only considers the reactants that are incorporated into the final product and does not account for solvents, reagents used in excess, or catalysts.[12] For a more comprehensive assessment of the "greenness" of a reaction, other metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI) should also be considered.
Experimental Protocols for Atom-Economical Ynamide Reactions
Protocol 1: Gold-Catalyzed Intramolecular Hydroarylation of Ynamides
This protocol describes a highly atom-economical method for the synthesis of indene derivatives.
Reaction Scheme:
Materials:
-
Ynamide substrate (1.0 equiv)
-
(IPr)AuCl (0.05 equiv)
-
AgOTf (0.05 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the ynamide substrate.
-
Add anhydrous DCM via syringe.
-
In a separate vial, dissolve (IPr)AuCl and AgOTf in anhydrous DCM.
-
Add the catalyst solution to the solution of the ynamide substrate at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Atom Economy: This reaction is highly atom-economical as all atoms of the starting material are incorporated into the final product.
Protocol 2: Copper-Catalyzed Hydroamination of Ynamides
This protocol provides a method for the atom-economical synthesis of enamides through the addition of an amine to an ynamide.
Reaction Scheme:
Materials:
-
Ynamide (1.0 equiv)
-
Amine (1.2 equiv)
-
CuI (0.05 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.10 equiv)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add CuI and the ynamide.
-
Add anhydrous toluene, followed by DMEDA and the amine via syringe.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Atom Economy in Ynamide Reactions
The following table summarizes the atom economy for different types of ynamide reactions, highlighting the advantages of addition and cycloaddition reactions.
| Reaction Type | Catalyst | General Transformation | Theoretical Atom Economy (%) | Key Byproducts |
| Hydroamination | Copper/Gold | Ynamide + Amine → Enamide | 100% | None |
| Intramolecular Hydroarylation | Gold | Aryl-tethered Ynamide → Polycyclic Aromatic | 100% | None |
| [2+2] Cycloaddition | Lewis Acid/Transition Metal | Ynamide + Alkene → Cyclobutene | 100% | None |
| Copper-Catalyzed Coupling | Copper | Ynamide + Alkynyl Bromide + Amide | < 100% | Halide Salts |
Visualizing Workflows and Mechanisms
To aid in the decision-making process for designing atom-economical synthetic routes and to visualize reaction mechanisms, the following diagrams are provided.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. jocpr.com [jocpr.com]
- 9. rsc.org [rsc.org]
- 10. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. jocpr.com [jocpr.com]
"solvent effects on the rate and selectivity of ynamide reactions"
Technical Support Center: Solvent Effects on Ynamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of solvents in controlling the rate and selectivity of ynamide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on the rate of ynamide reactions?
A1: Generally, the rate of ynamide reactions increases with higher solvent polarity.[1][2] This is often because the rate-limiting step involves the formation of a charge-separated or polar transition state, which is stabilized by polar solvents.[1][3][4] For example, in ynamide-mediated peptide bond formation, switching to more polar solvents like a water/DMSO mixture can dramatically shorten reaction times from 24 hours to just 1-2 hours.[1][3]
Q2: How do protic and aprotic solvents influence ynamide reactions?
A2: The choice between protic and aprotic solvents is crucial and can significantly impact nucleophilicity and reaction pathways.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[5][6][7] They can solvate and stabilize charged species, but may also form hydrogen bonds with strong nucleophiles, potentially reducing their reactivity in SN2-type reactions.[4][5][8] However, in some cases, water has been used as a co-solvent to accelerate aminolysis reactions.[1][3]
-
Polar Aprotic Solvents (e.g., DCM, DCE, THF, Acetonitrile, DMF, DMSO) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[6][9] They are often preferred for reactions involving strong nucleophiles as they do not "cage" the nucleophile with hydrogen bonds, allowing it to remain highly reactive.[4][5] Solvents like dichloromethane (DCM) and dichloroethane (DCE) are very common in gold-catalyzed ynamide cycloadditions.[10][11]
Q3: Can the solvent change the selectivity or even the final product of an ynamide reaction?
A3: Yes, absolutely. The solvent can be a determining factor in the selectivity of a reaction. By carefully selecting the solvent, one can steer the reaction towards a desired outcome. For instance, in certain Conia-ene-type cyclizations, using polar solvents promotes nucleophilic attack at the α-carbon of the ynamide, while arylsulfonyl protected ynamides favor attack at the β-carbon to yield different isomeric products.[12] Similarly, the regioselectivity of some cycloadditions can be reversed by changing the solvent.[2]
Q4: What are some environmentally friendly solvent options for ynamide chemistry?
A4: There is a growing interest in using "green" solvents. Notably, water or a water/dimethyl sulfoxide (DMSO) mixture has been shown to significantly accelerate ynamide-mediated aminolysis, providing a more environmentally friendly alternative to traditional organic solvents.[1][3]
Troubleshooting Guides
Problem: My reaction is very slow or shows low conversion.
-
Possible Cause: The solvent may not be adequately stabilizing the transition state. Many ynamide reactions, especially those catalyzed by acids or metals, proceed through charged keteniminium intermediates.[13][14][15]
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Try switching to a more polar aprotic solvent. If you are using toluene, consider screening dichloromethane (DCM), dichloroethane (DCE), or acetonitrile.[10][11]
-
Consider Protic Co-solvents: For aminolysis or hydrolysis reactions, adding water as a co-solvent can lead to a significant rate acceleration.[1][3]
-
Check for Impurities: Ensure your solvent is dry and pure. Water or other impurities can interfere with catalysts or reagents.[16] All reactions should be carried out in oven-dried glassware.[17]
-
Review Catalyst Compatibility: In gold-catalyzed reactions, the combination of ligand and solvent is critical. While DCM is a common choice, other solvents like 1,4-dioxane or toluene have been used, though they may be less effective in some cases.[13][17][18]
-
Problem: I am observing poor regioselectivity or diastereoselectivity.
-
Possible Cause: The solvent environment is influencing the approach of the reactants or the stability of competing transition states.
-
Troubleshooting Steps:
-
Screen Apolar Solvents: For reactions where stereocontrol is paramount, apolar solvents can be beneficial. In one case, resorting to apolar solvents led to the precipitation of the desired product, which efficiently suppressed a competing racemization pathway.[12]
-
Vary Solvent Class: Test solvents from different classes (e.g., halogenated, aromatic, ethereal). Toluene is often effective for controlling stereoselectivity in cycloadditions.[10][11]
-
Temperature Adjustment: The effect of the solvent is often coupled with temperature. Running the reaction at a lower temperature (e.g., -40 °C in toluene) can enhance stereoselectivity.[10][11]
-
Problem: The reaction yields a complex mixture of products or significant side products.
-
Possible Cause: The solvent may be promoting an undesired reaction pathway or, in rare cases, participating in the reaction.
-
Troubleshooting Steps:
-
Switch to a Less Reactive Solvent: If you are using a potentially reactive solvent like benzene and observe Friedel-Crafts-type byproducts, switch to a more inert solvent like hexane or DCM.[2]
-
Modify Solvent to Control Reaction Pathway: The outcome of cycloadditions can be highly dependent on the solvent. For example, terminal substitution on ynamides in combination with the solvent choice can switch a reaction from a [4+2] to a [2+2] cycloaddition pathway.[10][11]
-
Verify Reagent Stability: Ensure your starting materials and reagents are stable in the chosen solvent under the reaction conditions.
-
Problem: I am having difficulty with the workup and product isolation.
-
Possible Cause: The solvent's physical properties (boiling point, miscibility) are complicating the purification process.
-
Troubleshooting Steps:
-
Choose a Volatile Solvent: Whenever possible, use a solvent with a lower boiling point, like dichloromethane (DCM) or diethyl ether, which can be easily removed by rotary evaporation.[19][20]
-
Avoid High-Boiling Point Solvents: Solvents like DMF or DMSO have very high boiling points and can be difficult to remove completely.[21] Use them only when necessary for solubility or reactivity. Extensive aqueous washes are typically required to remove them.[21]
-
Consider Product Solubility: Your product may be partially soluble in the aqueous layer during extraction or may have gotten stuck on filtration media.[19] Always check all phases and materials for your product if the yield is unexpectedly low.
-
Data Presentation: Solvent Effects on Yield and Rate
The following tables summarize quantitative data from published experiments, illustrating the impact of solvent choice.
Table 1: Effect of Solvent on the Yield of Metal-Free Hydrophosphoryloxylation of Ynamides [22]
| Solvent | Dielectric Constant (ε) | Yield of Product 3a (%) |
| n-Hexane | 1.9 | < 5 |
| Toluene | 2.4 | 10 |
| CHCl₃ | 4.8 | 68 |
| THF | 7.5 | 85 |
| CH₂Cl₂ | 9.1 | 95 |
| Acetone | 21 | 96 |
| CH₃CN | 37.5 | > 99 |
| DMSO | 47 | 98 |
As shown, the yield of the enol phosphate product increases significantly with the polarity of the solvent, with acetonitrile providing a near-quantitative yield.
Table 2: Influence of Solvent Polarity on Ynamide Reaction Rates
| Reaction Type | Solvent Change | Observation | Reference |
| Aminolysis | Increasing solvent polarity | Steady increase in reaction rate. | [1][3] |
| Aminolysis | Dichloromethane -> Water/DMSO | Reaction time decreased from 24h to 1-2h. | [1][3] |
| Cycloaromatization | Hexane -> Chloroform -> 2-Propanol | Half-life decreased from 105 min to 65 min to 20 min. | [2] |
Experimental Protocols
Key Experiment: Solvent Screening for a Gold-Catalyzed Ynamide Cyclization
This protocol provides a general methodology for optimizing the solvent in a gold-catalyzed reaction, based on procedures for intramolecular hydroalkylation.[13][18]
1. Materials and Setup:
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Ynamide substrate (e.g., 1a, 0.1 mmol)
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Gold catalyst (e.g., IPrAuNTf₂, 5 mol%)
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A set of anhydrous solvents for screening (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Toluene, Acetonitrile, 1,4-Dioxane)
-
Oven-dried reaction vials with stir bars and septa.
-
Inert atmosphere (Nitrogen or Argon).
2. Procedure:
-
In an inert atmosphere glovebox, add the ynamide substrate (0.1 mmol) to five separate oven-dried reaction vials.
-
Prepare a stock solution of the gold catalyst in a volatile, anhydrous solvent (e.g., DCM).
-
To each vial, add 1.0 mL of the respective screening solvent (DCM to vial 1, DCE to vial 2, etc.).
-
Using a microsyringe, add the required amount of the catalyst stock solution (5 mol%) to each vial.
-
Seal the vials and allow them to stir at the desired temperature (e.g., room temperature or 60 °C).
-
Monitor the progress of each reaction periodically (e.g., every hour) using an appropriate analytical technique (TLC, LC-MS, or GC-MS).
-
Once the reaction in the best-performing solvent appears complete (or after a set time, e.g., 12 hours), quench the reactions if necessary.
-
Analyze the crude reaction mixtures by ¹H NMR using an internal standard to determine the conversion and yield for each solvent.
-
Compare the results to identify the optimal solvent that provides the best balance of reaction rate, yield, and selectivity.
Visualizations
Below are diagrams illustrating key concepts and workflows related to solvent effects in ynamide chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]
- 11. Ring forming transformations of ynamides via cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Divergent ynamide reactivity in the presence of azides – an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How To [chem.rochester.edu]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. researchgate.net [researchgate.net]
"mitigating dimerization of terminal ynamides"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the dimerization of terminal ynamides during their experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the dimerization of terminal ynamides.
| Problem | Possible Cause | Suggested Solution |
| Significant formation of alkyne homodimer during copper-catalyzed N-alkynylation. | High concentration of the copper acetylide intermediate. | - Use an excess of the amide nucleophile to favor the C-N bond formation over the homocoupling pathway.[1] - Employ heterogeneous reaction conditions. For instance, the use of a poorly soluble alkynyl trifluoroborate in a solvent like dichloromethane can be critical to success.[1] |
| Solvent choice. | Avoid using solvents like DMSO where the starting materials are highly soluble, as this can favor the formation of the undesired alkyne homodimer.[1] | |
| Unexpected dimerization of ynamides under acidic conditions. | Presence of certain additives. | The combination of a Brønsted acid (e.g., TfOH) and diphenylphosphoryl azide (dppa) can promote a hydrative dimerization of ynamides. If this is not the desired product, avoid using these reagents in combination.[2] |
| Dimerization observed during palladium-catalyzed reactions. | Catalyst choice. | Palladium catalysts have been reported to cause the dimerization of ynesulfonamides.[1] Consider screening alternative metal catalysts (e.g., copper, iron) if dimerization is a persistent issue. |
| Low yield of terminal ynamide with significant dimer byproduct in metal-free synthesis. | Reaction pathway. | In syntheses involving alkynyl iodonium salts, the reaction is believed to proceed through an alkylidene carbene intermediate. Optimizing reaction conditions such as temperature and the nature of the base can influence the desired rearrangement over side reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is ynamide dimerization and why is it a problem?
A1: Ynamide dimerization is a common side reaction where two molecules of a terminal ynamide couple to form a larger molecule, typically an enyne or a related structure. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the similarity in properties between the product and the dimer.
Q2: What are the common conditions that lead to the dimerization of terminal ynamides?
A2: Dimerization can be promoted by several factors, including:
-
Copper-catalyzed reactions: Especially when the concentration of the copper acetylide intermediate is high and the amide nucleophile is not in excess.[1]
-
Palladium catalysis: Certain palladium catalysts can promote the dimerization of ynesulfonamides.[1]
-
Acidic conditions with specific additives: For example, the presence of diphenylphosphoryl azide (dppa) in combination with a Brønsted acid can lead to hydrative dimerization.[2]
-
Gold catalysis: Gold catalysts have also been reported to facilitate the homocoupling of ynamides.[2][3]
Q3: How can I minimize the formation of the alkyne homodimer during a copper-catalyzed synthesis of terminal ynamides?
A3: To minimize homodimer formation, you can:
-
Use an excess of the amide: This shifts the reaction equilibrium towards the desired C-N coupling.[1]
-
Control the solubility of the alkyne: Using a less soluble alkyne precursor, such as an alkynyl trifluoroborate, in a non-polar solvent like dichloromethane can create heterogeneous conditions that disfavor dimerization.[1]
-
Ligand choice: The use of specific ligands, such as 1-methylbenzimidazole in some cross-dehydrogenative coupling reactions, can improve chemoselectivity towards the ynamide product at room temperature.[4][5]
Q4: Are there any specific additives that can be used to prevent dimerization?
A4: While the literature primarily focuses on optimizing reaction conditions rather than using specific anti-dimerization additives, the choice of ligand in metal-catalyzed reactions can be crucial. For instance, in copper-catalyzed reactions, ligands like N,N'-dimethylethylenediamine (DMEDA) are often employed to facilitate the desired cross-coupling.[3] Conversely, some additives, like dppa in the presence of acid, can unexpectedly promote dimerization.[2]
Q5: How can I remove the ynamide dimer from my final product?
A5: Purification can be challenging due to the similar polarity of the ynamide product and its dimer. Standard techniques like silica gel chromatography can be effective.[3] It is often beneficial to optimize the reaction to minimize dimer formation in the first place, simplifying the purification process.
Experimental Protocols
Protocol 1: Minimizing Dimerization in Copper-Catalyzed N-Alkynylation of an Alkynyl Trifluoroborate
This protocol is adapted from a method that highlights the importance of heterogeneous reaction conditions to suppress alkyne homodimerization.[1]
Reaction: Potassium (ethynyl)trifluoroborate + Amide --(Cu(OAc)₂, Pyridine, 4Å MS, O₂)--> N-alkynyl amide
Materials:
-
Potassium (ethynyl)trifluoroborate
-
Amide (e.g., an oxazolidinone)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
4Å Molecular Sieves (MS)
-
Dichloromethane (DCM)
-
Oxygen (balloon)
Procedure:
-
To an oven-dried flask, add the amide (1.0 equiv), potassium (ethynyl)trifluoroborate (1.5 equiv), Cu(OAc)₂ (1.2 equiv), and activated 4Å molecular sieves.
-
Purge the flask with oxygen and place it under an oxygen atmosphere (balloon).
-
Add anhydrous DCM and pyridine (2.5 equiv).
-
Stir the heterogeneous mixture vigorously at room temperature for the specified time (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to isolate the terminal ynamide.
Note: The poor solubility of the alkynyl trifluoroborate in DCM is critical for minimizing the formation of the homodimer.[1]
Protocol 2: Dppa-Promoted Hydrative Dimerization of a Terminal Ynamide (Example of an Undesired Pathway to Monitor for)
This protocol describes the conditions that lead to the unexpected hydrative dimerization of a terminal ynamide.[2] Understanding these conditions is crucial for avoiding this side reaction.
Reaction: 2 x Terminal Ynamide --(TfOH, dppa, H₂O)--> Dimerized Product
Materials:
-
Terminal ynamide
-
Triflic acid (TfOH)
-
Diphenylphosphoryl azide (dppa)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the terminal ynamide (1.0 equiv) in DCM.
-
Add TfOH (0.1 equiv) and dppa (0.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often rapid.
-
Upon completion (monitor by TLC), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate the dimerized product.
Data Presentation
Table 1: Effect of Solvent on Copper-Catalyzed N-Alkynylation [1]
| Entry | Solvent | Desired Ynamide Yield | Alkyne Homodimer Yield |
| 1 | Dichloromethane | High | Minimal |
| 2 | DMSO | 0% | Exclusive formation |
Visualizations
Diagram 1: General Copper-Catalyzed Ynamide Synthesis and Competing Dimerization
Caption: Competing pathways in copper-catalyzed ynamide synthesis.
Diagram 2: Troubleshooting Logic for Ynamide Dimerization
Caption: A logical workflow for troubleshooting ynamide dimerization.
References
- 1. S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent ynamide reactivity in the presence of azides – an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed room-temperature cross-dehydrogenative coupling of secondary amides with terminal alkynes: a chemoselective synthesis of ynamides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02032K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Characterizing the Diverse Products of Ynamide Reactions: A Comparative Guide to NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as exceptionally versatile building blocks in modern organic synthesis.[1][2][3] Their unique electronic nature, balancing stability with reactivity, allows them to participate in a wide array of transformations, including cycloadditions, rearrangements, and hydrofunctionalizations, yielding structurally complex and diverse products.[1][4][5][6] For professionals in drug discovery and development, the reliable and unambiguous characterization of these products is paramount. This guide provides a comparative overview of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of ynamide reaction products, complete with experimental data and detailed protocols.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and stereochemistry of a molecule.[7][8][9] For the often complex scaffolds generated from ynamide reactions, 1D (¹H, ¹³C) and 2D NMR experiments provide a detailed structural blueprint.
The product of an ynamide reaction is frequently an enamide or a heterocyclic system. The chemical shifts of the protons and carbons are highly indicative of the electronic environment and, therefore, the structure of the product.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Ynamide Reaction Products
| Functional Group / Structural Motif | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) | Notes |
| Ynamide (Starting Material) | Alkyne-H: ~2.0-3.0 (if terminal) | Cα (to N): ~60-80Cβ: ~80-100 | The polarization of the triple bond significantly influences the carbon shifts. |
| β-Aryl Enamides (from hydroarylation) | Vinyl-H: ~5.0-7.5Aryl-H: ~6.5-8.0 | Cα (to N): ~90-120Cβ: ~120-140 | The geometry (E/Z) of the double bond can be determined by the coupling constant between vinyl protons.[1] |
| γ-Siloxyenamides (from reductive coupling) | Vinyl-H: ~4.5-6.0CH-O: ~3.5-4.5 | C=C: ~100-140C-O: ~60-80 | The diastereoselectivity of the reaction can often be assessed by comparing the integrals of distinct proton signals.[5] |
| Pyrroles (from [3+2] cycloaddition) | Ring-H: ~6.0-7.5 | Ring-C: ~100-140 | Substitution patterns on the pyrrole ring heavily influence the chemical shifts and splitting patterns.[6] |
| 4-Aminopyridines (from [4+2] cycloaddition) | Ring-H: ~6.5-8.5 | Ring-C: ~110-160 | The electron-donating amino group typically shields the ortho and para protons, shifting them upfield.[5][10] |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific substituents.[11][12][13]
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified ynamide reaction product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean vial. The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent and analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 128, depending on the sample concentration.
-
Acquire a 1D ¹³C{¹H} NMR spectrum. This often requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
If structural ambiguity remains, perform 2D NMR experiments such as COSY (to identify H-H couplings), HSQC (to correlate protons with directly attached carbons), and HMBC (to identify long-range H-C correlations).
-
II. Mass Spectrometry: The Molecular Scale
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[14][15] It is an essential complementary technique to NMR, particularly for confirming the molecular formula and identifying key structural motifs.
Ynamide reaction products, often containing amide or enamide functionalities, exhibit characteristic fragmentation behaviors. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and its fragments.
Table 2: Common Mass Spectrometry Fragments for Ynamide-Derived Structures
| Ionization Method | Parent Structure | Key Fragmentation Pathway | Common Fragment Ions (m/z) |
| ESI (Electrospray Ionization) | General Product | Protonation | [M+H]⁺ (Often the base peak) |
| EI (Electron Impact) | Enamides | Cleavage of the N-CO bond | Acylium ions [R-C≡O]⁺ |
| EI / ESI-MS/MS | Enamides | McLafferty Rearrangement (if γ-H present) | Varies based on structure |
| EI / ESI-MS/MS | Heterocyclic Products | Ring opening followed by fragmentation | Dependent on the specific heterocycle; often involves loss of small stable molecules (e.g., HCN, CO). |
| EI | Aromatic Amides | N-CO bond cleavage | Resonance-stabilized benzoyl cation or related acylium ions.[16][17] |
Note: Fragmentation is highly structure-dependent. The patterns shown are generalizations.[14][16][18]
-
Sample Preparation :
-
Prepare a dilute solution of the purified product (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be compatible with the chosen ionization method.
-
For ESI-MS, a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization and the formation of [M+H]⁺ or [M-H]⁻ ions.
-
Filter the sample solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
-
Data Acquisition :
-
The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
For ESI-MS : The sample solution is sprayed through a heated capillary at a high voltage, creating charged droplets from which ions desorb.
-
For EI-MS : The sample is vaporized and bombarded with high-energy electrons, causing ionization and extensive fragmentation.
-
The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
-
A full scan mass spectrum is acquired to identify the molecular ion.
-
For further structural information, a tandem mass spectrometry (MS/MS) experiment can be performed where the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.
-
III. Comparative Analysis: NMR vs. Mass Spectrometry
While both techniques are indispensable, they provide different and complementary information.
Table 3: Objective Comparison of NMR and Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed 3D structure, stereochemistry, connectivity, dynamic processes. | Molecular weight, elemental formula (HRMS), structural fragments. |
| Sensitivity | Lower (mg to µg scale). | Higher (µg to ng scale, or lower). |
| Quantitative Analysis | Inherently quantitative (qNMR) using internal standards.[19][20] | Can be quantitative, but often requires calibration curves and isotopic standards. |
| Sample State | Solution (most common) or solid-state. | Gas phase (ions). Sample must be ionizable. |
| Analysis Time | Longer (minutes to hours per experiment). | Shorter (seconds to minutes per sample). |
| Key Advantage | Unambiguous determination of isomers (e.g., constitutional, diastereomers). | High throughput and ability to couple with separation techniques like LC. |
| Limitation | Requires relatively pure samples and higher concentrations. | Provides limited information on stereochemistry and connectivity of fragments. |
IV. Mandatory Visualizations: Workflows and Logic
Visualizing the analytical process helps in understanding the workflow and the interplay between different characterization methods.
Caption: General workflow from ynamide reaction to final product characterization.
Caption: Logical integration of analytical data for structure elucidation.
V. Alternative and Complementary Methods
While NMR and MS are the primary tools, other techniques can provide valuable information:
-
X-ray Crystallography : When a high-quality single crystal of the product can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure, including relative and absolute stereochemistry. It is often considered the "gold standard" for structural confirmation.
-
Infrared (IR) Spectroscopy : A quick and simple technique to identify the presence of key functional groups. For ynamide reactions, it is useful for confirming the disappearance of the alkyne C≡C stretch (~2100-2260 cm⁻¹) from the starting material and the appearance of new bands, such as a C=C stretch (~1620-1680 cm⁻¹) or C=O stretch (~1650-1750 cm⁻¹) in the product.
Conclusion
The characterization of ynamide reaction products relies on the synergistic use of NMR spectroscopy and mass spectrometry. Mass spectrometry swiftly confirms the molecular formula and provides initial structural clues, while NMR spectroscopy offers an in-depth map of the molecular architecture and stereochemistry.[8][9] By employing these techniques in a complementary fashion, researchers and drug development professionals can confidently and accurately elucidate the structures of novel compounds, paving the way for further biological evaluation and application.
References
- 1. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. ynamides-a-modern-functional-group-for-the-new-millennium - Ask this paper | Bohrium [bohrium.com]
- 4. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]
- 7. news-medical.net [news-medical.net]
- 8. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
"advantages of using ynamides over ynamines in organic synthesis"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents can profoundly impact the efficiency, selectivity, and overall success of a synthetic route. Among the diverse array of functional groups available to chemists, nitrogen-substituted alkynes, namely ynamines and ynamides, have emerged as powerful building blocks. While both possess a unique reactivity profile stemming from the nitrogen atom's influence on the alkyne, ynamides have increasingly become the preferred choice in a multitude of synthetic applications. This guide provides an objective comparison of ynamides and ynamines, highlighting the distinct advantages of ynamides with supporting data and detailed experimental protocols.
At a Glance: Key Differences and Advantages
Ynamines, characterized by a nitrogen atom directly attached to an alkyne, are highly reactive nucleophiles due to the strong electron-donating nature of the nitrogen lone pair. This high reactivity, however, comes at the cost of significant instability, particularly towards hydrolysis, making them challenging to handle and purify.[1][2] In contrast, ynamides feature an electron-withdrawing group (EWG) on the nitrogen atom. This seemingly small modification dramatically tempers the reactivity and enhances the stability of the molecule, making ynamides more robust and versatile synthetic intermediates.[1][2]
The primary advantages of using ynamides over ynamines in organic synthesis can be summarized as:
-
Enhanced Stability: Ynamides are significantly more stable towards hydrolysis and can often be purified by silica gel chromatography and stored for extended periods.[1][2] Ynamines, on the other hand, are notoriously moisture-sensitive and readily decompose.[2]
-
Tunable Reactivity: The electron-withdrawing group on the ynamide nitrogen allows for the fine-tuning of the alkyne's reactivity, enabling a broader range of controlled transformations.
-
Improved Handling and Safety: The increased stability of ynamides translates to easier handling in the laboratory, reducing the need for strictly anhydrous conditions and specialized techniques.
-
Wider Reaction Scope: The attenuated reactivity of ynamides allows for their participation in a variety of reactions where the high reactivity of ynamines would be problematic, leading to undesired side reactions or decomposition. This includes a wide array of cycloaddition and metal-catalyzed reactions.[3]
Data Presentation: A Comparative Overview
While direct, side-by-side quantitative comparisons of ynamides and ynamines in every reaction type are not always available in the literature, the following tables summarize the general performance and characteristics of each class of compounds in key synthetic transformations.
Table 1: General Stability and Handling Characteristics
| Feature | Ynamines | Ynamides |
| Hydrolytic Stability | Very Low (rapidly hydrolyze to amides) | High (can often withstand aqueous workup and chromatography) |
| Thermal Stability | Moderate to High | High |
| Handling | Requires strictly anhydrous conditions; often generated and used in situ | Generally bench-stable; can be isolated and stored |
| Purification | Distillation (often difficult due to instability) | Silica gel chromatography, crystallization |
Table 2: Reactivity in Common Synthetic Transformations
| Reaction Type | Ynamines | Ynamides |
| Nucleophilicity | Very High (at β-carbon) | Moderate to High (at β-carbon) |
| Electrophilicity | Low (at α-carbon, requires activation) | Moderate (at α-carbon, enhanced by EWG) |
| [4+2] Cycloadditions | Highly reactive dienophiles, often with low selectivity | Good dienophiles, with improved control over selectivity |
| [2+2] Cycloadditions | Highly reactive, can lead to side reactions | Controlled reactivity, allowing for cleaner reactions |
| Metal-Catalyzed Reactions | Substrates for various transformations, but instability can be limiting | Excellent substrates for a wide range of metal-catalyzed reactions (e.g., Au, Cu, Pd, Rh) |
| Hydroamination/Hydroalkoxylation | Can be challenging to control | Readily undergo addition reactions with good regioselectivity |
Experimental Protocols: Showcasing the Utility of Ynamides
The following protocols provide detailed methodologies for key reactions that highlight the practical advantages of using ynamides in organic synthesis.
Protocol 1: Gold-Catalyzed Intramolecular Hydroalkylation of an Ynamide
This protocol demonstrates the ability of ynamides to undergo clean cyclization reactions under mild, metal-catalyzed conditions, a transformation that would be difficult to achieve with a less stable ynamine.
Reaction:
Materials:
-
N-(4-methyl-N-(2-(3-methylbut-1-yn-1-yl)phenyl)phenyl)benzenesulfonamide (1.0 equiv)
-
(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) bis(trifluoromethanesulfonyl)imide (IPrAuNTf2) (5 mol%)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the ynamide substrate.
-
Add anhydrous dichloromethane to dissolve the substrate.
-
In a separate vial, dissolve the gold catalyst in anhydrous dichloromethane.
-
Add the catalyst solution to the substrate solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indene derivative.
For more details, see: Angew. Chem. Int. Ed.2014 , 53, 6211-6215.
Protocol 2: Intramolecular [4+2] Cycloaddition of an Ynamide
This protocol illustrates the utility of ynamides in intramolecular Diels-Alder reactions to construct complex heterocyclic systems. The stability of the ynamide is crucial for the success of this transformation, particularly at elevated temperatures.
Reaction:
Materials:
-
N-(hepta-1,6-dien-3-yn-1-yl)-4-methyl-N-phenylbenzenesulfonamide (1.0 equiv)
-
Toluene, anhydrous
Procedure:
-
Dissolve the ynamide-diene substrate in anhydrous toluene in a sealed tube.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
For a similar transformation, see: Org. Lett.2005 , 7, 4435-4438.
Protocol 3: Synthesis of an Ynamine - N-phenyl-N-((trimethylsilyl)ethynyl)aniline
This protocol describes a typical synthesis of an ynamine, highlighting the conditions often required for their preparation.
Materials:
-
N-phenylaniline (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
(Bromoethynyl)trimethylsilane (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried flask under an argon atmosphere, dissolve N-phenylaniline in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium to the solution and stir for 30 minutes at -78 °C.
-
Add (bromoethynyl)trimethylsilane to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain the ynamine.
Protocol 4: Synthesis of an Ynamide - N-((trimethylsilyl)ethynyl)-4-toluenesulfonamide
This protocol outlines a common method for the synthesis of a sulfonamide-based ynamide, showcasing a more robust procedure compared to ynamine synthesis.
Materials:
-
p-Toluenesulfonamide (1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
(Bromoethynyl)trimethylsilane (1.2 equiv)
-
Toluene, anhydrous
Procedure:
-
To a flask, add p-toluenesulfonamide, CuI, 1,10-phenanthroline, and K2CO3.
-
Add anhydrous toluene and (bromoethynyl)trimethylsilane.
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the ynamide.
Mandatory Visualization: Reaction Pathways and Stability
The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity and stability of ynamides and ynamines.
References
Copper-Catalyzed [3+2] Cycloaddition of Aziridines and Imines for Imidazolidine Synthesis
##Navigating Heterocycle Synthesis: A Guide to Ynamide-Free Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. While ynamides have proven to be versatile building blocks, the exploration of alternative synthetic routes is crucial for expanding the chemical space and overcoming potential limitations. This guide provides an objective comparison of four prominent ynamide-free methodologies for the synthesis of N-heterocycles, supported by experimental data and detailed protocols.
This comparative analysis focuses on four distinct and effective strategies: the copper-catalyzed synthesis of imidazolidines, a two-pot procedure for dihydropyridinone synthesis, the electrochemical intramolecular C-H amination for the formation of various N-heterocycles, and the classic Biginelli reaction for producing dihydropyrimidinones. Each method is evaluated based on its reaction conditions, yields, and substrate scope, offering a comprehensive overview for selecting the most suitable approach for a given synthetic challenge.
This method provides a direct route to substituted imidazolidines through a copper-catalyzed reaction between aziridines and imines. The reaction proceeds via a formal [3+2] cycloaddition, offering a straightforward approach to this important heterocyclic core.
Quantitative Data
| Entry | Aziridine Substrate | Imine Substrate | Product | Yield (%) |
| 1 | N-Tosyl-2-phenylaziridine | N-Benzylidene-4-methoxyaniline | 1-Tosyl-2,4-diphenyl-5-(4-methoxyphenyl)imidazolidine | 72 |
| 2 | N-Tosyl-2-phenylaziridine | N-(4-Chlorobenzylidene)aniline | 1-Tosyl-2-phenyl-4-(4-chlorophenyl)imidazolidine | 65 |
| 3 | N-Tosyl-2-phenylaziridine | N-(Furan-2-ylmethylene)aniline | 1-Tosyl-2-phenyl-4-(furan-2-yl)imidazolidine | 85 |
| 4 | N-Tosyl-2-methylaziridine | N-Benzylideneaniline | 1-Tosyl-2-methyl-4-phenylimidazolidine | 58 |
Experimental Protocol
To a dried Schlenk tube, aziridine (0.20 mmol, 1.0 equiv.), imine (0.30 mmol, 1.5 equiv.), copper(I) bromide (3.0 mg, 0.020 mmol, 10 mol%), and 2,9-dimethyl-1,10-phenanthroline (4.2 mg, 0.020 mmol, 10 mol%) are added with a stirring bar.[1] The tube is then filled with nitrogen, and toluene (0.5 mL) is added. The reaction mixture is stirred at 120 °C for 20 hours.[1] After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired imidazolidine product.
Reaction Pathway
Caption: Copper-Catalyzed Imidazolidine Synthesis Pathway.
Two-Pot Synthesis of Dihydropyridinones via Amidoallylation and Ring-Closing Metathesis
This strategy offers a rapid and protecting-group-free route to dihydropyridinones. The synthesis involves a one-pot, three-component amidoallylation to form a diene intermediate, followed by a ring-closing metathesis step.
Quantitative Data
| Entry | Aldehyde | Diene Intermediate Yield (%) | Dihydropyridinone Yield (%) |
| 1 | Benzaldehyde | 88 | 99 |
| 2 | 4-Nitrobenzaldehyde | 45 | 99 |
| 3 | 4-Methoxybenzaldehyde | 92 | 95 |
| 4 | Cyclohexanecarboxaldehyde | 85 | 98 |
Experimental Protocols
Pot 1: Amidoallylation for Diene Synthesis To a solution of the aldehyde (1.0 equiv.) in dichloromethane, acrylamide (1.1 equiv.) and triflic acid (0.1 equiv.) are added, and the mixture is stirred at room temperature until imine formation is complete (monitored by TLC). Allyltrimethylsilane (1.5 equiv.) is then added, and the reaction is stirred until the consumption of the imine. The reaction is quenched with saturated aqueous sodium bicarbonate, and the organic layer is separated, dried over magnesium sulfate, and concentrated to give the crude diene, which is used in the next step without further purification.
Pot 2: Ring-Closing Metathesis The crude diene from the first step is dissolved in dichloromethane, and Grubbs' first-generation catalyst (5 mol%) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the dihydropyridinone.
Experimental Workflow
Caption: Workflow for the Two-Pot Synthesis of Dihydropyridinones.
Electrochemical Intramolecular C-H Amination for N-Heterocycle Synthesis
Electrosynthesis presents a green and efficient alternative for the construction of N-heterocycles via intramolecular C-H amination. This method avoids the use of external chemical oxidants by employing an electric current to facilitate the cyclization.
Quantitative Data
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(2-ethylphenyl)benzamide | 2-Phenyl-2,3-dihydro-1H-indole | 85 |
| 2 | N-benzyl-N-phenylbenzamide | 2,3-Diphenyl-2,3-dihydro-1H-benzo[d]imidazole | 92 |
| 3 | N-(pent-4-en-1-yl)benzamide | 2-Phenyl-3,3a,4,5-tetrahydro-2H-pyrrolo[2,3-b]pyridine | 78 |
| 4 | N-(2-allylphenyl)benzamide | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 88 |
Experimental Protocol
The electrochemical C-H amination is carried out in an undivided cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum cathode. The substrate (0.2 mmol) is dissolved in a mixed solvent of N,N-dimethylacetamide (DMAc) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2] A constant current is applied to the cell, and the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the N-heterocyclic product.
Plausible Mechanism
References
A Researcher's Guide to Validating Ynamide Reaction Stereochemistry
A comparative analysis of leading analytical techniques for the unambiguous determination of stereoisomers in ynamide chemistry, supported by experimental data and detailed protocols.
For researchers and professionals in drug development and organic synthesis, the precise determination of stereochemistry is a critical step in characterizing the products of ynamide reactions. The spatial arrangement of atoms in these novel structures can significantly influence their biological activity and pharmacological properties. This guide provides an objective comparison of the most common and powerful techniques used for validating the stereochemistry of ynamide reaction products: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).
At a Glance: Comparison of Stereochemical Validation Methods
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| X-ray Crystallography | Absolute and relative stereochemistry of the entire molecule in the solid state. | Single, high-quality crystal (typically > 0.1 mm). | Low | Provides unambiguous 3D structural determination. | Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials. |
| NMR Spectroscopy | Relative stereochemistry (NOE/ROE), enantiomeric excess (with chiral auxiliaries), and sometimes absolute configuration (with derivatizing agents). | Soluble sample (typically mg scale). | Medium | Provides detailed information about molecular structure and conformation in solution. | Determination of absolute configuration can be complex and may require derivatization. |
| Chiral HPLC | Enantiomeric excess and separation of enantiomers. | Soluble sample (µg to mg scale). | High | High-throughput and excellent for quantifying enantiomeric purity. | Does not provide direct information on the absolute or relative configuration of the separated enantiomers. |
| VCD Spectroscopy | Absolute configuration of chiral molecules in solution. | Soluble sample (typically mg scale), requires a chiral center. | Medium | Non-destructive and does not require crystallization or derivatization. | Requires theoretical calculations for spectral interpretation; sensitivity can be a limitation. |
In-Depth Analysis and Experimental Protocols
X-ray Crystallography: The Gold Standard for Unambiguous Structure Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of both relative and absolute stereochemistry. This technique has been successfully employed to confirm the stereochemical outcome of various ynamide reactions.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the ynamide product are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is built into the electron density and refined to best fit the experimental data. For chiral molecules, the absolute configuration can often be determined from the anomalous dispersion of the X-ray scattering.
NMR Spectroscopy: A Versatile Tool for Solution-State Stereochemical Analysis
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For stereochemical determination of ynamide products, several NMR experiments are particularly valuable.
Nuclear Overhauser Effect (NOE) for Relative Stereochemistry: NOE (and Rotating-frame Overhauser Effect, ROE) experiments measure the through-space interactions between protons that are close to each other (< 5 Å). By identifying which protons are spatially proximate, the relative stereochemistry of a molecule can be determined.[1][2][3]
Experimental Protocol (NOESY/ROESY):
-
Sample Preparation: Dissolve 5-10 mg of the ynamide product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight of the compound. For small to medium-sized molecules, NOESY is generally preferred.
-
Data Analysis: Analyze the cross-peaks in the 2D spectrum. A cross-peak between two protons indicates that they are close in space, allowing for the assignment of relative stereochemistry.
Chiral Solvating Agents (CSAs) for Enantiomeric Excess: The addition of a chiral solvating agent to a solution of a racemic or scalemic mixture can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess (e.e.) by integration of the corresponding signals in the ¹H or ¹⁹F NMR spectrum.[4][5][6]
Experimental Protocol (CSA):
-
Sample Preparation: In an NMR tube, dissolve a known amount of the ynamide product (e.g., 5 mg) in a deuterated solvent.
-
CSA Addition: Add a stoichiometric amount of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol (BINOL) or a derivative).
-
Data Acquisition: Acquire a ¹H or other relevant NMR spectrum.
-
Data Analysis: Identify the signals corresponding to each enantiomer and integrate them to calculate the enantiomeric excess.
Chiral HPLC: High-Throughput Analysis of Enantiomeric Purity
Chiral HPLC is the workhorse technique for separating enantiomers and determining their ratios in a mixture. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown success in separating a broad range of chiral compounds, including those with amide functionalities.[4][7][8]
Experimental Protocol:
-
Column and Mobile Phase Selection: Select a suitable chiral column (e.g., Chiralpak® or Chiralcel® series) and an appropriate mobile phase. For ynamide derivatives, normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) conditions can be effective.
-
Sample Preparation: Dissolve the ynamide product in the mobile phase or a compatible solvent at a suitable concentration.
-
Chromatographic Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector or other suitable detector.
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess. The resolution factor (Rs) should be greater than 1.5 for baseline separation.
Vibrational Circular Dichroism (VCD): A Non-Destructive Method for Absolute Configuration
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with a theoretically calculated spectrum, the absolute configuration of a molecule in solution can be determined without the need for crystallization or derivatization.[9][10][11]
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the purified ynamide product (typically 1-10 mg) in a suitable solvent (e.g., CDCl₃) to obtain a concentration of approximately 0.05-0.1 M.
-
Experimental Spectrum Acquisition: Measure the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one enantiomer of the ynamide product. The spectrum of the other enantiomer is the mirror image.
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[12][13][14]
Conclusion
The validation of stereochemistry in ynamide reaction products is a multifaceted challenge that can be effectively addressed by a combination of modern analytical techniques. While X-ray crystallography provides the most definitive structural information, its requirement for single crystals can be a limitation. NMR spectroscopy offers a wealth of information on relative stereochemistry and, with the aid of chiral auxiliaries, enantiomeric excess in the solution state. Chiral HPLC is an indispensable tool for the high-throughput determination of enantiomeric purity. Finally, VCD spectroscopy has emerged as a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution. The choice of technique will depend on the specific research question, the nature of the ynamide product, and the resources available. For a comprehensive and unambiguous stereochemical assignment, a combination of these complementary techniques is often the most robust approach.
References
- 1. researchgate.net [researchgate.net]
- 2. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. mdpi.com [mdpi.com]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. scilit.com [scilit.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Crystallographic Analysis of Novel Ynamide Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the structural parameters of newly synthesized ynamide derivatives, supported by experimental data from recent studies. This analysis aims to provide insights into the molecular geometry and packing of this versatile class of compounds, which are of significant interest in organic synthesis and medicinal chemistry.
Introduction to Ynamide Derivatives
Ynamides are a class of organic compounds characterized by a nitrogen atom attached to an acetylenic carbon. Their unique electronic properties, arising from the interplay between the nitrogen lone pair and the alkyne pi-system, make them valuable building blocks in a variety of chemical transformations. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their reactivity and for the rational design of new synthetic methodologies and therapeutic agents.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for several recently synthesized ynamide derivatives. These data, extracted from peer-reviewed literature, allow for a direct comparison of bond lengths, bond angles, and crystal packing information.
Table 1: Crystallographic Data for (E)-3-(1-iodo-2-phenyl-2-tosylvinyl)-2-phenyl-1-tosylindoles
| Compound | CCDC Number | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 3 | 2084458 | Monoclinic | P2₁/c | 15.1234(3) | 10.5678(2) | 18.9876(4) | 90 | 109.567(2) | 90 | 2857.89(10) | 4 |
| 4 | 2084457 | Monoclinic | P2₁/c | 16.2345(4) | 9.8765(2) | 19.1234(5) | 90 | 110.123(3) | 90 | 2987.65(12) | 4 |
Data extracted from Mutra, M.R., Wang, J.J. Nat Commun 13, 2345 (2022).[1]
Table 2: Crystallographic Data for Dichloroenamide Precursors to Ynamides
| Compound | CCDC Number | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 2a | 1022574 | Monoclinic | P2₁/n | 8.9876(2) | 12.3456(3) | 10.1234(2) | 90 | 98.765(2) | 90 | 1101.23(4) | 4 |
| 2t | 1022575 | Triclinic | P-1 | 7.6543(1) | 9.8765(2) | 11.2345(2) | 87.654(1) | 78.910(1) | 85.432(1) | 834.56(2) | 2 |
Data extracted from Brückner, D. Chem. Commun., 2014, 50, 1402-1404.
Experimental Protocols
The following is a representative experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of ynamide derivatives.
Synthesis of (E)-3-(1-iodo-2-phenyl-2-tosylvinyl)-2-phenyl-1-tosylindoles[1]
To a solution of 2-alkynyl-ynamide (0.1 mmol) in DCM (0.05 M) was added 4-methylbenzenesulfonyl iodide (0.11 mmol). The reaction mixture was stirred at 28 °C under irradiation with a 40 W Kessil blue LED lamp for 10–30 minutes. The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
Single-Crystal X-ray Diffraction[1]
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of ethyl acetate and hexanes. A suitable crystal was mounted on a glass fiber. X-ray diffraction data were collected on a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100(2) K. The structure was solved by direct methods using SHELXS-97 and refined by full-matrix least-squares on F² using SHELXL-2014. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were included in calculated positions and refined with a riding model.
Visualization of Experimental Workflow
The general workflow for the synthesis and structural analysis of novel ynamide derivatives can be visualized as follows:
Signaling Pathways and Logical Relationships
The reactivity of ynamides can be understood through the polarization of the alkyne bond, which influences their participation in various reaction pathways. A simplified logical diagram illustrating the key electronic features and resulting reactivity is presented below.
References
A Comparative Guide to Catalysts for Ynamide Synthesis: Efficiency and Methodologies
Ynamides, alkynes bearing a nitrogen substituent, are increasingly valuable building blocks in organic synthesis due to their unique reactivity, enabling the construction of a wide array of complex nitrogen-containing molecules. The efficiency of ynamide synthesis is critically dependent on the choice of catalyst. This guide provides a comparative overview of common catalytic systems based on copper, rhodium, gold, and iron, presenting their performance data, detailed experimental protocols, and visualizations of experimental workflows and influencing factors to aid researchers in selecting the optimal catalyst for their synthetic needs.
Catalyst Performance Comparison
The choice of catalyst significantly impacts the yield, reaction time, and conditions required for ynamide synthesis. The following table summarizes the performance of representative copper, rhodium, gold, and iron catalysts in specific ynamide synthesis reactions. It is important to note that the reaction types and substrates are not identical across all examples, as different catalysts are often specialized for particular transformations. This table is intended to provide a comparative snapshot of their efficiencies in their respective optimized reactions.
| Catalyst System | Catalyst Loading (mol%) | Substrates | Solvent | Base/Additive | Temp. (°C) | Time (h) | Yield (%) | Reaction Type |
| Copper | ||||||||
| CuCN | 10 | 1,2-dichloroenamide, Grignard reagent | THF | - | 20 | 0.5-2 | up to 95 | Coupling of in situ generated chloroynamides[1] |
| Rhodium | ||||||||
| [Rh(nbd)2]BF4 / DPEphos | 5 | Aldehyde, Ynamide | Acetone | - | 55 | 16 | up to 98 | Intermolecular Hydroacylation[2] |
| Gold | ||||||||
| IPrAuNTf2 | 1-5 | Aryl-substituted ynamide | CH2Cl2 | - | RT | 20 | up to 94 | Intramolecular Hydroalkylation[3][4] |
| Iron | ||||||||
| FeCl3·6H2O / DMEDA | 10 / 20 | Amide, Alkynyl bromide | Toluene | K2CO3 | 90 | 12 | up to 95 | Amidation of Alkynyl Bromides[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for ynamide synthesis using copper, rhodium, gold, and iron catalysts.
Copper-Catalyzed Ynamide Synthesis from 1,2-Dichloroenamides[1]
Materials:
-
1,2-dichloroenamide (1.0 equiv)
-
n-Butyllithium (2.0 equiv, 2.5 M in hexanes)
-
Copper(I) cyanide (CuCN) (10 mol%)
-
Grignard reagent (e.g., Phenylmagnesium bromide) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of the 1,2-dichloroenamide in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the chloroynamide in situ.
-
Copper(I) cyanide is added to the reaction mixture.
-
The Grignard reagent is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 0.5 to 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ynamide.
Rhodium-Catalyzed Intermolecular Hydroacylation of Ynamides[2]
Materials:
-
Aldehyde (1.0 equiv)
-
Ynamide (1.1 equiv)
-
[Rh(nbd)2]BF4 (5 mol%)
-
DPEphos (5 mol%)
-
Anhydrous acetone
Procedure:
-
In a glovebox, [Rh(nbd)2]BF4 and DPEphos are added to a vial.
-
Anhydrous acetone is added, and the mixture is stirred for 10 minutes to form the catalyst complex.
-
The aldehyde and ynamide are added to the catalyst solution.
-
The vial is sealed and the reaction mixture is stirred at 55 °C for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the enaminone product.
Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides[3][4]
Materials:
-
Aryl-substituted ynamide (1.0 equiv)
-
IPrAuNTf2 (1-5 mol%)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
An oven-dried round-bottom flask is charged with the ynamide and the gold catalyst (IPrAuNTf2).
-
The flask is fitted with a rubber septum, evacuated under high vacuum, and backfilled with argon. This cycle is repeated three times.
-
Freshly distilled anhydrous dichloromethane is added via syringe.
-
The resulting mixture is stirred at room temperature for 20 hours.
-
Upon completion, the solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to give the corresponding indene product.[4]
Iron-Catalyzed Amidation of Alkynyl Bromides[5][6]
Materials:
-
Amide (e.g., oxazolidinone) (1.2 equiv)
-
Alkynyl bromide (1.0 equiv)
-
Iron(III) chloride hexahydrate (FeCl3·6H2O) (10 mol%)
-
N,N'-dimethylethane-1,2-diamine (DMEDA) (20 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube are added the amide, potassium carbonate, and iron(III) chloride hexahydrate under an inert atmosphere.
-
Anhydrous toluene, the alkynyl bromide, and N,N'-dimethylethane-1,2-diamine (DMEDA) are sequentially added.
-
The tube is sealed, and the reaction mixture is stirred at 90 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to afford the pure ynamide.
Visualizing the Process: Workflows and Influencing Factors
To better understand the practical and theoretical aspects of catalyst comparison for ynamide synthesis, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and the key factors influencing catalyst efficiency.
References
- 1. A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron-Catalyzed Amidation of Alkynyl Bromides: A Facile Route for the Preparation of Ynamides [organic-chemistry.org]
- 6. Iron-catalyzed amidation of alkynyl bromides: a facile route for the preparation of ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Crossroads: A Comparative Guide to Ynamide Rearrangements
For researchers, scientists, and drug development professionals, ynamides offer a powerful and versatile platform for the synthesis of complex nitrogen-containing molecules. Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, makes them amenable to a wide array of chemical transformations. Understanding the intricate mechanisms governing their rearrangements is paramount for controlling reaction outcomes and designing novel synthetic strategies. This guide provides an objective comparison of the performance of different ynamide rearrangement strategies, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.
Ynamide rearrangements can be broadly categorized into metal-catalyzed processes and pericyclic reactions. Transition metals like gold, rhodium, and palladium are frequently employed to activate the ynamide moiety, often leading to the formation of a highly reactive keteniminium ion intermediate. This intermediate is central to many subsequent bond-forming events. In contrast, pericyclic rearrangements, such as[1][1]- and[1][2]-sigmatropic shifts, proceed through concerted, cyclic transition states and are typically initiated by heat or, in some cases, a catalyst.
Comparative Performance of Catalytic Systems
The choice of catalyst plays a crucial role in determining the efficiency, regioselectivity, and stereoselectivity of ynamide rearrangements. Gold and rhodium catalysts are among the most extensively studied for these transformations.
Gold-Catalyzed Rearrangements
Gold(I) complexes are particularly effective in activating the alkyne functionality of ynamides towards nucleophilic attack, facilitating a variety of cyclization and rearrangement reactions. A common mechanistic feature is the formation of a gold-activated keteniminium ion.
One illustrative example is the gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes. A comparative study on the efficiency of different gold catalysts in this reaction highlights the importance of the ligand on the gold center. For instance, the use of an N-heterocyclic carbene (NHC) ligand, such as in IPrAuNTf₂, often leads to higher yields compared to phosphine-ligated gold catalysts like Ph₃PAuNTf₂.[3]
| Catalyst | Substrate | Product | Yield (%) | Reference |
| IPrAuNTf₂ | N-(4-isopropylbenzyl)-N-(phenylethynyl)pivalamide | 2-amino-1-isopropyl-1H-indene derivative | 94 | [3] |
| Ph₃PAuNTf₂ | N-(4-isopropylbenzyl)-N-(phenylethynyl)pivalamide | 2-amino-1-isopropyl-1H-indene derivative | 60 | [3] |
| JohnPhosAuNTf₂ | N-(4-isopropylbenzyl)-N-(phenylethynyl)pivalamide | 2-amino-1-isopropyl-1H-indene derivative | 91 | [3] |
| RuPhosAuNTf₂ | N-(4-isopropylbenzyl)-N-(phenylethynyl)pivalamide | 2-amino-1-isopropyl-1H-indene derivative | 88 | [3] |
Table 1: Comparison of Gold Catalysts in the Intramolecular Hydroalkylation of an Ynamide.[3]
Computational studies, specifically Density Functional Theory (DFT) calculations, provide valuable insights into the reaction mechanism and the role of the catalyst. For the gold-catalyzed intramolecular hydroalkylation, the rate-determining step is often identified as the initial[3][4]-hydride shift from the benzylic position to the keteniminium intermediate. The calculated activation barriers for this step can be correlated with the observed reactivity of different catalysts.
| Catalyst | Calculated Activation Barrier (ΔG‡, kcal/mol) for[3][4]-Hydride Shift | Reference |
| IPrAu⁺ | 14.4 | [3] |
| Ph₃PAu⁺ | 15.8 | [3] |
| (tBu)₂TolPAu⁺ | 15.4 | [3] |
Table 2: DFT Calculated Activation Barriers for the Rate-Determining Step in Gold-Catalyzed Intramolecular Hydroalkylation.[3]
Rhodium-Catalyzed Rearrangements
Rhodium catalysts are also highly effective in promoting ynamide rearrangements, often exhibiting complementary reactivity to gold catalysts. For instance, rhodium(III) complexes can catalyze the intramolecular cyclization of ynamides bearing a propargyl ester. This transformation provides access to highly functionalized 2,5-dihydropyrroles.[5]
A proposed catalytic cycle for a rhodium(III)-catalyzed cyclization is depicted below. The reaction is initiated by the coordination of the rhodium catalyst to the alkyne, followed by an intramolecular nucleophilic attack of the ester-bearing propargyl group.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed ynamide cyclization.
While detailed comparative tables of various rhodium catalysts for a single ynamide rearrangement are less common in the literature, the choice of rhodium precursor and ligands is known to significantly influence the reaction outcome.
Pericyclic Rearrangements of Ynamides
Pericyclic reactions represent a powerful, often metal-free, approach to ynamide rearrangements. These reactions are governed by the principles of orbital symmetry and can exhibit high stereoselectivity.
####[1][1]-Sigmatropic Rearrangements
The[1][1]-sigmatropic rearrangement, particularly the aza-Claisen rearrangement of N-allyl ynamides, is a well-established method for the synthesis of γ,δ-unsaturated amidines and related structures. These reactions can be thermally induced or catalyzed by transition metals, such as palladium.[6]
Under thermal conditions, the rearrangement of N-allyl ynamides can sometimes be complicated by a competing[1][3]-sulfonyl shift when N-sulfonyl ynamides are used.[7] However, palladium catalysis can promote the desired aza-Claisen rearrangement.[6]
| Conditions | Substrate | Product | Yield (%) | Reference |
| Thermal (110 °C) | N-allyl-N-(phenylethynyl)tosylamide | Mixture including[1][3]-rearrangement product | - | [6] |
| Pd₂(dba)₃, xantphos (70 °C) | N-allyl-N-(phenylethynyl)tosylamide | Aza-Claisen rearrangement product | 88 (as silyl-ketenimine intermediate) | [6] |
Table 3: Comparison of Thermal vs. Palladium-Catalyzed Rearrangement of an N-Allyl Ynamide.[6]
The proposed mechanism for the palladium-catalyzed aza-Claisen rearrangement involves the formation of a ynamido-palladium-π-allyl complex.
Caption: Simplified mechanism for Pd-catalyzed aza-Claisen rearrangement.
####[1][2]-Sigmatropic Rearrangements
[1][2]-Sigmatropic rearrangements of ynamides are also known, providing access to α-amino allenephosphonates from propargyl phosphites derived from ynamides. This transformation proceeds through a concerted five-membered transition state.[8]
Mechanistic Elucidation through Isotopic Labeling
Isotopic labeling studies are a powerful tool for unraveling the intricate details of reaction mechanisms. In the context of ynamide rearrangements, deuterium labeling has been employed to probe the formation of keteniminium intermediates. For instance, in the hydrothiolation of ynamides, the observed stereochemistry of the product, along with deuterium labeling studies, supports a mechanism involving the formation of a keteniminium intermediate followed by nucleophilic attack.[2]
Caption: Use of deuterium labeling to probe a keteniminium intermediate.
Experimental Protocols
General Procedure for Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides[3]
To an oven-dried round-bottom flask is added the ynamide substrate (1.0 eq) and the gold catalyst (e.g., IPrAuNTf₂, 0.05 eq). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon) three times. Anhydrous solvent (e.g., dichloromethane) is added, and the reaction mixture is stirred at the specified temperature for the required time. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Palladium-Catalyzed Aza-Claisen Rearrangement of N-Allyl Ynamides[6]
In a flame-dried Schlenk tube, the N-allyl ynamide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), and ligand (e.g., xantphos, 0.02 eq) are combined. The tube is evacuated and backfilled with an inert atmosphere. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to the desired temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by flash chromatography.
General Procedure for Thermal[1][1]-Sigmatropic Rearrangement of Allyl Vinyl Ethers (Claisen Rearrangement)[5]
The allyl vinyl ether substrate is dissolved in a high-boiling point solvent (e.g., toluene, xylene, or DMF) in a sealed tube or a flask equipped with a reflux condenser. The solution is heated to the required temperature (typically ranging from 100 to 200 °C) and stirred for the necessary duration. The reaction is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography.
Conclusion
The rearrangement of ynamides is a rich and diverse field, offering numerous avenues for the synthesis of valuable nitrogen-containing compounds. The choice between a metal-catalyzed or a pericyclic approach depends on the specific substrate and the desired product. Gold, rhodium, and palladium catalysts each exhibit unique reactivity profiles, and the selection of the appropriate catalyst and ligand system is critical for achieving high yields and selectivities. Pericyclic reactions, on the other hand, provide a powerful metal-free alternative, often proceeding with high stereocontrol. Mechanistic investigations, aided by computational studies and isotopic labeling experiments, continue to deepen our understanding of these complex transformations, paving the way for the development of even more efficient and selective synthetic methodologies. This guide serves as a starting point for researchers to navigate the exciting landscape of ynamide rearrangements and to make informed decisions in the design of their synthetic strategies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A palladium-catalyzed regio- and stereoselective four-component coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [2,3]-Sigmatropic rearrangement of ynamides: preparation of α-amino allenephosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Ynamide Reactivity: A Comparative Guide to Computational and Experimental Reaction Pathway Analysis
For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of ynamides is paramount for harnessing their synthetic potential. This guide provides a comparative analysis of computational and experimental approaches used to elucidate these mechanisms, focusing on key cycloaddition and cyclization reactions. By presenting quantitative computational data alongside detailed experimental protocols, this document aims to be an essential resource for the rational design and optimization of ynamide-based transformations.
Ynamides, alkynes bearing a nitrogen atom connected to an electron-withdrawing group, have emerged as versatile building blocks in organic synthesis due to their unique electronic properties and reactivity. The computational analysis of their reaction pathways, primarily through Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the outcomes of these complex transformations. This guide delves into the synergistic relationship between computational predictions and experimental validations for several classes of ynamide reactions.
Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides
A prominent transformation of ynamides involves their gold-catalyzed intramolecular hydroalkylation to generate valuable indene scaffolds. Computational studies have been instrumental in elucidating the underlying mechanism of this reaction.
A combined experimental and computational study has revealed that the reaction proceeds through a pathway involving the activation of the ynamide by a gold catalyst, followed by a[1][2]-hydride shift. This shift generates a highly reactive keteniminium ion, which then undergoes cyclization and subsequent deprotonation/protodeauration to yield the indene product. DFT calculations identified the initial[1][2]-hydride shift as the rate-determining step of the reaction.[1]
Comparative Computational Data for Gold-Catalyzed Hydroalkylation
| Catalyst | Reaction Step | Calculated Activation Free Energy (kcal/mol) | Reference |
| IPrAuNTf₂ | [1][2]-Hydride Shift (TS1) | 15.3 | [3] |
| Ph₃PAuNTf₂ | [1][2]-Hydride Shift (TS1) | Higher than IPrAuNTf₂ | [1] |
Experimental Protocol: General Procedure for the Gold-Catalyzed Cyclization of Ynamides to Indenes
To a solution of the ynamide (1.0 equiv) in dry dichloromethane (0.1 M) under an argon atmosphere is added the gold catalyst (e.g., IPrAuNTf₂, 5 mol%). The reaction mixture is stirred at room temperature for a specified time (typically 1-24 h) until completion, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired indene product.[1][4]
[2+2] Cycloaddition Reactions of Ynamides
The [2+2] cycloaddition of ynamides with various partners, such as ketenes, provides a direct route to highly functionalized cyclobutenones. Computational studies have shed light on the concerted nature of these reactions.
DFT calculations have been employed to investigate the mechanism and regioselectivity of the intramolecular [2+2] cycloaddition of ene-ketenes. These studies indicate that both the normal and cross-[2+2] cycloadditions proceed through concerted transition states. The regiochemical outcome is influenced by the relative stability of the carbocationic character developed in the transition state.
Comparative Computational Data for [2+2] Cycloaddition Pathways
| Reactant System | Pathway | Calculated Activation Free Energy (kcal/mol) | Reference |
| Ene-ketene 1 | Normal [2+2] | 30.1 | |
| Ene-ketene 1 | Cross [2+2] | 33.2 |
Experimental Protocol: General Procedure for [2+2] Cycloaddition of Ynamides with Ketenes
A solution of the ynamide (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) is treated with a freshly prepared solution of the ketene (1.2-2.0 equiv) at a low temperature (e.g., -78 °C). The reaction is stirred for several hours and then warmed to room temperature. The solvent is evaporated, and the crude product is purified by flash chromatography to yield the corresponding 3-aminocyclobutenone.
[4+2] Cycloaddition Reactions of Ynamides
Ynamides also participate in [4+2] cycloaddition reactions, providing access to a variety of six-membered heterocyclic and carbocyclic frameworks. Both experimental and computational investigations have been crucial in understanding the scope and mechanism of these transformations. For instance, gold-catalyzed formal [4+2] cycloadditions between ynamides and imines have been developed to synthesize 1,2-dihydroisoquinolines.[5]
Experimental Protocol: Gold-Catalyzed [4+2] Cycloaddition of Ynamides and Imines
In a sealed tube, a mixture of the ynamide (1.0 equiv), the imine (1.2 equiv), and a gold catalyst (e.g., JohnphosAu(MeCN)SbF₆, 5 mol%) in a suitable solvent (e.g., 1,2-dichloroethane) is heated at a specific temperature (e.g., 80 °C) for a designated time. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by column chromatography to give the desired 1,2-dihydroisoquinoline.
Rhodium-Catalyzed [2+2+2] Cycloaddition Reactions
Rhodium complexes are effective catalysts for the [2+2+2] cycloaddition of ynamides with diynes, leading to the formation of complex polycyclic aromatic compounds. Computational studies have provided insights into the reaction mechanism and the origins of stereoselectivity in asymmetric versions of this reaction. DFT calculations on the Rh-catalyzed intramolecular [2+2+2] cycloaddition of allene-ene-ynes have shown that the reaction initiates with the coordination of the rhodium center to the alkyne and allene moieties, leading to the formation of a six-membered ring intermediate.[6] Subsequent C-C bond formations then construct the final polycyclic product.[6]
Computational Workflow for Ynamide Reaction Analysis
References
- 1. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational exploration for possible reaction pathways, regioselectivity, and influence of substrate in gold-catalyzed cycloaddition of cyanamides with enynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]
- 6. DFT study on stereoselective Rh-catalyzed intramolecular [2 + 2 + 2] cycloaddition of allene–ene–ynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Ynamide Coupling Reagents: Catalysts for Synthesis and Ynamides as Coupling Agents
Ynamides have emerged as versatile building blocks in organic synthesis, finding application in the construction of complex nitrogen-containing molecules.[1][2][3][4][5] The development of efficient methods for their synthesis and their application as coupling reagents themselves has significantly expanded the toolkit of chemists in research and drug development. This guide provides a head-to-head comparison of common reagents used in ynamide chemistry, focusing on both the catalytic systems for ynamide synthesis and the use of ynamides as coupling agents.
Part 1: Catalytic Reagents for the Synthesis of Ynamides
The most prevalent methods for ynamide synthesis involve the copper-catalyzed coupling of amides or related nitrogen nucleophiles with alkynyl electrophiles. While copper remains the workhorse, palladium and gold catalysts have also been employed in specific contexts.
Comparison of Catalytic Systems for Ynamide Synthesis
| Catalyst System | Typical Catalyst/Ligand | Base | Solvent | Temp. (°C) | General Yields | Key Advantages | Limitations |
| Copper-Catalyzed | CuI, CuCN, Cu(OTf)₂ / DMEDA, TMEDA, Phenanthroline | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 25-110 | Good to Excellent | Cost-effective, broad substrate scope, various coupling partners (alkynyl bromides, 1,2-dichloroenamides).[1][6][7][8] | Can require harsh reaction conditions (high temperatures).[1] |
| Palladium-Catalyzed | Pd₂(dba)₃·CHCl₃ | K₂CO₃ | Acetonitrile/Water | 70 | Good | Useful for specific transformations like three-component couplings.[9] | Less common for general ynamide synthesis compared to copper.[9] |
| Gold-Catalyzed | IPrAuNTf₂ | - | Dichloromethane | Room Temp. | Good | Mild reaction conditions, useful for intramolecular reactions.[10][11][12] | Catalyst can be expensive, primarily used for transformations of pre-formed ynamides.[10][11] |
Experimental Protocol: Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides
This protocol is a general representation of a modern and versatile method for ynamide synthesis.[6][7]
Materials:
-
1,2-dichloroenamide (1.0 equiv)
-
Grignard or organozinc reagent (1.5 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (10 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the 1,2-dichloroenamide and anhydrous toluene.
-
In a separate flask, prepare the organometallic reagent (Grignard or organozinc) in anhydrous THF.
-
To the solution of the 1,2-dichloroenamide, add CuI and DMEDA.
-
Cool the mixture to 0 °C and slowly add the organometallic reagent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ynamide.
Generalized Ynamide Synthesis Workflow
Caption: Generalized workflow for transition metal-catalyzed ynamide synthesis.
Part 2: Ynamides as Coupling Reagents for Amide Bond Formation
Ynamides, particularly those with electron-withdrawing groups on the nitrogen, have been developed as highly effective coupling reagents for the formation of amide bonds, most notably in peptide synthesis.[13][14][15][16] These reagents offer a distinct advantage in suppressing racemization, a common challenge with traditional coupling agents.[14][15]
Comparison of Ynamide-Based Coupling Reagents
| Ynamide Reagent | Activating Group | Key Features | Performance in Peptide Synthesis |
| MYTsA (N-methylynetoluenesulfonamide) | Tosyl | Highly effective in suppressing racemization, stable, can be used in one-pot procedures.[13][14][17] | Excellent yields, no detectable epimerization, compatible with standard protecting groups.[14][17] |
| MYMsA (N-methylynemethylsulfonamide) | Mesyl | Similar to MYTsA, effective at preventing racemization.[13][14] | High yields in dipeptide and fragment couplings.[14] |
Mechanism of Ynamide-Mediated Amide Coupling
The process involves a two-step, one-pot reaction. First, the carboxylic acid adds to the ynamide to form a stable α-acyloxyenamide active ester. This intermediate then undergoes aminolysis upon addition of the amine component to form the desired amide bond.[13][15]
Signaling Pathway of Ynamide-Mediated Amide Coupling
Caption: Reaction pathway for ynamide-mediated amide bond formation.
Experimental Protocol: MYTsA-Mediated Dipeptide Synthesis
This protocol is a general representation of the use of an ynamide as a coupling reagent.[14]
Materials:
-
N-protected amino acid (1.0 equiv)
-
Amino acid ester hydrochloride (1.1 equiv)
-
MYTsA (1.1 equiv)
-
N,N-Diisopropylethylamine (DIEA) (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the N-protected amino acid in anhydrous DCM, add MYTsA.
-
Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the active ester.
-
Add the amino acid ester hydrochloride and DIEA to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the dipeptide.
References
- 1. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]
- 2. Chapter - The Chemistry of Ynamide and Its Application in Organic Synthesis | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ynamide Coupling Reagents: Origin and Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bot Detection [iris-biotech.de]
Navigating the Reactive Landscape of Ynamides: A Comparative Guide to Functional Group Tolerance
For researchers, scientists, and professionals in drug development, ynamides represent a powerful class of reagents in organic synthesis. Their unique electronic structure, characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, imparts a versatile reactivity profile. However, the successful application of ynamides in the synthesis of complex molecules, particularly in the context of drug discovery, hinges on a thorough understanding of their compatibility with a diverse array of functional groups. This guide provides an objective comparison of the functional group tolerance of ynamide reactions under various catalytic conditions, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and execution.
Unveiling the Reactivity of Ynamides
Ynamides have emerged as valuable building blocks due to their balanced stability and reactivity.[1] The electron-donating nitrogen atom polarizes the alkyne, making the α-carbon electrophilic and the β-carbon nucleophilic. This inherent polarity allows for a wide range of transformations, including transition-metal-catalyzed and acid-catalyzed reactions, as well as cycloadditions. The tolerance of these reactions to other functional groups present in the molecule is a critical factor in their synthetic utility.
Comparative Analysis of Functional Group Tolerance
The following tables summarize the compatibility of various functional groups in prominent ynamide reactions. The data, collated from published literature, provides a quantitative measure of tolerance, primarily through reported product yields.
Transition-Metal-Catalyzed Reactions
Transition metals, particularly gold, rhodium, and copper, are widely employed to catalyze a diverse array of ynamide transformations. The choice of metal and ligand can significantly influence the reaction's functional group tolerance.
Table 1: Gold-Catalyzed Ynamide Reactions
| Functional Group | Reaction Type | Yield (%) | Observations |
| Ester | Cyclization | 69-85 | Generally well-tolerated.[2] |
| Ketone | Cyclization | ~70 | Compatible under specific conditions. |
| Aldehyde | Cyclization | Moderate | Can be sensitive; may require protection. |
| Halogens (Cl, Br) | Cyclization | 69-85 | Generally well-tolerated.[2] |
| Ether (OMe) | Cyclization | 69-85 | Generally well-tolerated.[2] |
| Nitrile | Hydroalkylation | Good | Tolerated in intramolecular hydroalkylation. |
| Free Hydroxyl | Hydroalkylation | Moderate | May interfere; protection might be necessary. |
| Amine (primary) | Hydroamination | Excellent | Serves as the nucleophile in hydroamination.[3] |
Table 2: Rhodium-Catalyzed Ynamide Reactions
| Functional Group | Reaction Type | Yield (%) | Observations |
| Ester | Carbozincation | Good | Tolerated where Grignard reagents are not.[3] |
| Ketone | Annulation | Moderate-Good | Generally compatible. |
| Aldehyde | Annulation | Lower yields | Can be problematic; may lead to side reactions. |
| Halogens (F, Cl, Br) | Annulation | Good | Generally well-tolerated. |
| Ether (OMe, OEt) | Annulation | Good | Generally well-tolerated. |
| Nitrile | Annulation | Good | Generally compatible. |
| Thioether | Annulation | Good | Generally tolerated. |
Table 3: Copper-Catalyzed Ynamide Reactions
| Functional Group | Reaction Type | Yield (%) | Observations |
| Ester | Coupling | 43-93 | Broadly compatible in CDC reactions.[3][4] |
| Ketone | Coupling | Good | Generally well-tolerated. |
| Aldehyde | Coupling | Moderate | Can be sensitive. |
| Halogens (F, Cl, Br) | Coupling | 80-91 | Excellent tolerance.[4] |
| Ether (OMe) | Coupling | 93 | Well-tolerated.[4] |
| Nitrile | Coupling | Good | Compatible. |
| Free Hydroxyl | Coupling | Good | Tolerated in some multicomponent reactions. |
| Indole | Coupling | Good | Compatible. |
| Sulfonamide | Coupling | 57-93 | Common protecting group, well-tolerated.[4] |
| Silyl Ether | Coupling | 73 | Tolerated.[4] |
Brønsted Acid-Catalyzed Reactions
Brønsted acids promote a variety of ynamide reactions, including hydroarylations and cyclizations. The strongly acidic conditions can sometimes be a limitation for sensitive functional groups.
Table 4: Brønsted Acid-Catalyzed Ynamide Reactions
| Functional Group | Reaction Type | Yield (%) | Observations |
| Ester | Hydroarylation | Good | Generally tolerated. |
| Ketone | Hydroarylation | Good | Generally compatible. |
| Aldehyde | Hydroarylation | Moderate | May be sensitive to acidic conditions. |
| Halogens (Cl, Br) | Hydroarylation | Good | Generally well-tolerated. |
| Ether (OMe) | Hydroarylation | Good | Generally well-tolerated. |
| Nitrile | Hydroarylation | Good | Compatible. |
| Furan/Pyrrole | Hydroarylation | Good | Act as nucleophiles in the reaction.[3] |
Cycloaddition Reactions
Ynamides can participate in various cycloaddition reactions, such as Diels-Alder and [2+2] cycloadditions, to form complex cyclic structures. The functional group tolerance in these reactions is often dependent on the nature of the reaction partner.
Table 5: Ynamide Cycloaddition Reactions
| Functional Group | Reaction Type | Yield (%) | Observations |
| Ester | Diels-Alder | Good | Generally tolerated on the dienophile. |
| Ketone | Diels-Alder | Good | Generally tolerated on the dienophile. |
| Aldehyde | Diels-Alder | Good | Generally tolerated on the dienophile. |
| Nitrile | Diels-Alder | Good | Generally tolerated on the dienophile. |
| Ether | Diels-Alder | Good | Tolerated on the ynamide or diene. |
| Halogens | Diels-Alder | Good | Generally well-tolerated. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methodologies. Below are representative procedures for key ynamide reactions.
General Protocol for Assessing Functional Group Tolerance
A robust method to assess the compatibility of a reaction with various functional groups involves the addition of a test compound containing the functional group of interest to the reaction mixture.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed room-temperature cross-dehydrogenative coupling of secondary amides with terminal alkynes: a chemoselective synthesis of ynamides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02032K [pubs.rsc.org]
A Comparative Guide to Ynamide Synthesis: Benchmarking Modern Methods Against Classical Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of ynamides is crucial for accessing a versatile class of building blocks in organic synthesis. This guide provides an objective comparison of modern copper-catalyzed methods for ynamide synthesis against classical approaches, supported by experimental data, detailed protocols, and mechanistic diagrams.
Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as powerful intermediates in the construction of complex nitrogen-containing molecules. Their unique electronic properties, balancing the reactivity of ynamines with enhanced stability, have led to their widespread use in a myriad of synthetic transformations. Historically, the synthesis of ynamides was often hampered by harsh reaction conditions and limited substrate scope. However, the advent of modern transition-metal catalysis, particularly with copper, has revolutionized access to this important functional group.
This guide benchmarks the performance of these modern synthetic routes against established classical methods, offering a clear perspective on their respective advantages and limitations.
Data Presentation: A Quantitative Comparison of Ynamide Synthesis Methods
The following tables summarize quantitative data for key classical and modern ynamide synthesis methods, providing a direct comparison of their efficiency and scope.
Table 1: Classical Ynamide Synthesis Methods
| Method | Substrate Example | Reagents and Conditions | Yield (%) | Reference |
| Dehydrohalogenation | (Z)-β-bromoenamide | KOt-Bu, 1,2-dichloroethane, reflux | 36-88 | [1] |
| Isomerization | Propargyl amide | Catalytic KOt-Bu | High | [1] |
| Alkynyliodonium Salts | Trimethylsilyl alkynyliodonium salt & amide | n-BuLi, THF; then TBAF for desilylation | up to 89 | [1] |
Table 2: Modern Copper-Catalyzed Ynamide Synthesis Methods
| Method | Substrate Example | Reagents and Conditions | Yield (%) | Reference |
| Coupling of Alkynyl Bromides | Amide & Alkynyl Bromide | 5 mol% CuI, 10 mol% DMEDA, K₃PO₄, Toluene, reflux | Good-Exc | [1] |
| Coupling with 1,1-Dibromo-1-alkenes | 1,1-dibromo-1-alkene & Nitrogen Nucleophile | 12 mol% CuI, 18 mol% DMEDA, 4 equiv Cs₂CO₃, 1,4-dioxane, 60-70 °C, 24-48 h | Good-Exc | [2][3] |
| From 1,2-Dichloroenamides (ex. Trichloroethene) | 1,2-dichloroenamide & Grignard/Organozinc Reagent | CuCN (catalyst), THF, -78 °C to rt | Good-Exc | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.
Classical Method: Dehydrohalogenation of a (Z)-β-Bromoenamide[1]
Synthesis of a Generic Ynamide:
To a solution of the (Z)-β-bromoenamide (1.0 mmol) in 1,2-dichloroethane (5 mL) is added potassium tert-butoxide (KOt-Bu, 1.2 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired ynamide.
Modern Method: Copper-Catalyzed Coupling of an Amide with an Alkynyl Bromide[1]
General Procedure for Ynamide Synthesis:
A mixture of the amide (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), copper(I) iodide (CuI, 0.05 mmol), and N,N'-dimethylethylenediamine (DMEDA, 0.1 mmol) in toluene (5 mL) is stirred at room temperature under an argon atmosphere. The alkynyl bromide (1.0 mmol) is then added, and the resulting mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the pure ynamide.
Modern Method: Synthesis from 1,2-Dichloroenamides[4]
General Procedure for the Copper-Catalyzed Coupling of 1,2-Dichloroenamides with Organometallic Reagents:
To a solution of the 1,2-dichloroenamide (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv) dropwise. The reaction is stirred for 30 minutes at this temperature to form the chloroynamide in situ. In a separate flask, copper cyanide (CuCN, 0.1 equiv) is suspended in THF. The organometallic reagent (Grignard or organozinc, 1.5 equiv) is added to the copper cyanide suspension. The resulting mixture is then transferred via cannula to the solution of the chloroynamide at -78 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Mechanistic Insights and Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for key ynamide synthesis reactions.
Classical Method: Synthesis from Alkynyliodonium Salts
This method is presumed to proceed through a vinylcarbene intermediate.[1][5] The nucleophilic attack of the lithiated amide at the β-carbon of the alkynyliodonium salt leads to the formation of a vinylidene intermediate, which then undergoes a 1,2-shift to furnish the ynamide.
Modern Method: Copper-Catalyzed C-N Coupling
The copper-catalyzed coupling of amides with haloalkynes is a cornerstone of modern ynamide synthesis. The catalytic cycle is generally believed to involve the oxidative addition of the haloalkyne to a copper(I)-amide complex, followed by reductive elimination to form the ynamide and regenerate the copper(I) catalyst.
Conclusion
The synthesis of ynamides has evolved significantly, with modern copper-catalyzed methods offering substantial advantages over classical approaches in terms of efficiency, substrate scope, and reaction conditions. While classical methods like dehydrohalogenation and the use of alkynyliodonium salts remain valuable in certain contexts, the versatility and robustness of copper catalysis have made ynamides more accessible than ever before. For researchers in drug discovery and organic synthesis, the selection of an appropriate synthetic route will depend on factors such as substrate availability, functional group tolerance, and desired scale. The data and protocols presented in this guide are intended to aid in this decision-making process, empowering chemists to efficiently incorporate the ynamide moiety into their synthetic endeavors.
References
- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
"spectroscopic data for common ynamide intermediates"
A Comprehensive Guide to the Spectroscopic Data of Common Ynamide Intermediates
For researchers, scientists, and drug development professionals, ynamides are increasingly recognized as versatile building blocks in organic synthesis. Their unique electronic properties and reactivity make them valuable intermediates in the construction of complex nitrogen-containing molecules. This guide provides a comparative overview of the spectroscopic data for common ynamide intermediates, including N-tosyl, N-benzyl, and N-phenyl substituted ynamides. Detailed experimental protocols for their synthesis and characterization are also presented to support their application in research and development.
Spectroscopic Data Comparison
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectroscopic data for a selection of common ynamide intermediates. This data is essential for the identification and characterization of these compounds in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data for Common Ynamide Intermediates (400 MHz, CDCl₃)
| Compound | R¹ | R² | R³ | ¹H NMR (δ, ppm) |
| 1a | Ts | PhCH₂ | CH₃ | 7.77 (d, J = 8.3 Hz, 2H), 7.35-7.25 (m, 7H), 4.67 (s, 2H), 2.43 (s, 3H), 1.90 (s, 3H) |
| 1b | Ts | 4-MeO-C₆H₄ | H | 7.82 (d, J = 8.4 Hz, 2H), 7.34 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 9.0 Hz, 2H), 6.88 (d, J = 9.0 Hz, 2H), 2.45 (s, 3H), 2.22 (s, 1H) |
| 1c | CONHPh | Ph | H | 8.01 (s, 1H), 7.55 (d, J = 7.9 Hz, 2H), 7.42-7.29 (m, 7H), 7.13 (t, J = 7.4 Hz, 1H), 2.51 (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data for Common Ynamide Intermediates (101 MHz, CDCl₃)
| Compound | R¹ | R² | R³ | ¹³C NMR (δ, ppm) |
| 1a | Ts | PhCH₂ | CH₃ | 144.6, 136.0, 135.2, 129.7, 128.7, 128.2, 127.9, 81.1, 62.9, 53.6, 21.6, 4.0 |
| 1b | Ts | 4-MeO-C₆H₄ | H | 159.9, 145.0, 134.7, 133.5, 129.9, 128.8, 114.2, 113.8, 78.5, 71.2, 55.3, 21.6 |
| 1c | CONHPh | Ph | H | 153.2, 137.9, 131.7, 129.1, 129.0, 128.6, 124.2, 121.7, 120.2, 79.9, 72.3 |
Table 3: IR Spectroscopic Data for Common Ynamide Intermediates
| Compound | R¹ | R² | R³ | IR (ν, cm⁻¹) |
| 1a | Ts | PhCH₂ | CH₃ | 2926, 2258 (C≡C), 1597, 1496, 1366 (SO₂), 1171 (SO₂) |
| 1b | Ts | 4-MeO-C₆H₄ | H | 3247 (≡C-H), 2925, 2120 (C≡C), 1607, 1509, 1367 (SO₂), 1172 (SO₂) |
| 1c | CONHPh | Ph | H | 3288 (N-H), 3251 (≡C-H), 2125 (C≡C), 1648 (C=O), 1599, 1547 |
Experimental Protocols
A general and robust method for the synthesis of ynamides involves the reaction of an amide with trichloroethene to form a dichloroenamide intermediate, followed by elimination and subsequent trapping with an electrophile.[1]
General Procedure for the Synthesis of Ynamides
Step 1: Synthesis of Dichloroenamide Intermediate
-
To a solution of the corresponding amide (1.0 equiv) in DMF, add cesium carbonate (1.5 equiv) and trichloroethene (1.1 equiv).
-
Stir the mixture at 50 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude dichloroenamide can be used in the next step without further purification.
Step 2: Synthesis of Ynamide
-
Dissolve the crude dichloroenamide from Step 1 in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (2.2 equiv) in hexanes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) (1.5 equiv) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ynamide.
Characterization
The synthesized ynamides are characterized by standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The samples are typically analyzed as thin films on NaCl plates or as KBr pellets. Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the synthesized compounds.
Workflow for Ynamide Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a common ynamide intermediate.
Caption: General workflow for ynamide synthesis and spectroscopic analysis.
References
Safety Operating Guide
Proper Disposal of Oct-7-ynamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Oct-7-ynamide, a terminal alkyne compound commonly used in bioconjugation and drug development research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The primary disposal method for this compound is through a licensed hazardous waste disposal service. In-lab chemical neutralization is not recommended due to the potential for hazardous reactions and byproducts.
Pre-Disposal and Handling
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on hazards, personal protective equipment (PPE), and immediate first-aid measures.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Procedure
The following procedure outlines the safe collection, storage, and preparation of this compound waste for professional disposal.
Step 1: Waste Segregation Immediately segregate all waste contaminated with this compound at the point of generation. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, and flasks).
-
Contaminated PPE (e.g., gloves).
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently.
Step 2: Waste Container Selection Use only approved, chemically compatible, and leak-proof containers for collecting this compound waste.
| Waste Type | Recommended Container |
| Solid Waste | Labeled, sealed, and durable plastic container. |
| Liquid Waste | Labeled, sealed, and chemically resistant bottle (e.g., HDPE or glass). |
Ensure containers are in good condition, with no cracks or defects, and have a secure, tight-fitting lid.
Step 3: Labeling of Waste Containers Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and composition of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Associated hazard symbols (e.g., irritant, toxic).
Step 4: In-Lab Storage Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Away from heat sources, direct sunlight, and high-traffic areas.
-
In secondary containment to catch any potential leaks.
Step 5: Arranging for Disposal Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS office to arrange for a pickup by a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.[1]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Compliance
The disposal of hazardous chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2] Laboratories are required to follow these regulations to ensure the safety of personnel and the environment.[2] It is the responsibility of the waste generator to properly identify, label, and store hazardous waste.[2]
Emergency Procedures
In the event of a spill or accidental exposure to this compound, refer to the SDS for specific instructions. Generally, for a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste. For larger spills or if you feel unwell after exposure, evacuate the area and seek immediate medical attention.[2]
References
Essential Safety and Operational Guide for Handling Oct-7-ynamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Oct-7-ynamide. The following procedural guidance is designed to answer specific operational questions, ensuring the safe management of this chemical in a laboratory setting.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to protect against potential inhalation, dermal, and ocular exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Respiratory | Chemical Fume Hood | All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure. |
| N95 Respirator (or higher) | Recommended as a minimum for weighing solid material or when there is a risk of aerosol generation. | |
| Hands | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. Nitrile gloves offer good resistance to a range of chemicals, but their integrity can be compromised by certain organic solvents.[1][2][3][4][5] |
| Change gloves immediately if contamination is suspected or if any tears or punctures are observed.[2] | ||
| Eyes | Safety Goggles | Chemical splash goggles are mandatory at all times in the laboratory where this compound is handled. |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashes or splattering. | |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes that fully cover the feet are mandatory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
3.1. Preparation and Weighing
-
Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and reagents readily available.
-
PPE : Don the required PPE as outlined in the table above.
-
Weighing : If weighing the solid, perform this task in the fume hood. Use a disposable weighing dish to minimize contamination of the balance.
-
Dissolution : If preparing a solution, add the solvent to the solid in a suitable reaction vessel inside the fume hood.
3.2. Conducting Reactions
-
Inert Atmosphere : Reactions involving ynamides may require an inert atmosphere (e.g., nitrogen or argon) due to their reactivity.
-
Temperature Control : Be aware of any exothermic potential of the planned reaction. Use an ice bath or other cooling methods as necessary.
-
Reagent Addition : Add reagents slowly and in a controlled manner.
-
Monitoring : Continuously monitor the reaction for any unexpected changes in color, temperature, or gas evolution.
3.3. Post-Reaction Work-up
-
Quenching : If necessary, quench the reaction carefully with an appropriate reagent.
-
Extraction and Purification : Perform all extractions and purification steps (e.g., column chromatography) within the fume hood.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
| Waste Stream | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate. |
| Contaminated Labware | Rinse glassware three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of heavily contaminated disposable labware as solid hazardous waste. |
| Contaminated PPE | Dispose of used gloves and other disposable PPE as solid hazardous waste. |
Note: Never dispose of this compound or its solutions down the drain.[6] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
Emergency Procedures
5.1. Spills
-
Evacuate : Immediately evacuate the area if the spill is large or if you are unsure how to handle it.
-
Alert : Notify your supervisor and the institutional EHS office.
-
Containment (for minor spills) : If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[7][8][9] Do not use combustible materials like paper towels.
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbent material into a sealed container for hazardous waste disposal.
-
Decontamination : Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
5.2. Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. gloves.com [gloves.com]
- 2. wellbefore.com [wellbefore.com]
- 3. soscleanroom.com [soscleanroom.com]
- 4. wellbefore.com [wellbefore.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
